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Lychnose

Cat. No.: B1263447
M. Wt: 666.6 g/mol
InChI Key: BNOGJEJAYILSFT-XNSRJBNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lychnose is a tetrasaccharide classified as a non-classical raffinose family oligosaccharide (RFO), with the structure α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru-(1→1)-α-D-Gal . It is primarily found in members of the Caryophyllaceae plant family, such as Stellaria media (common chickweed), and is considered a chemotaxonomic marker for this family . Its biosynthesis from raffinose is catalyzed by a specific this compound synthase (raffinose—raffinose α-galactosyltransferase) . Recent research has revealed significant bioactivity. This compound, among other oligosaccharides from Stellaria species, has been shown to bind to the human lectin galectin-3 . Key protein residues including Arg144, Asn174, and Glu184 coordinate with the sugar . In vivo studies using a DSS-induced colitis mouse model demonstrate that these this compound-containing oligosaccharides can ameliorate the effects of ulcerative colitis, indicating potential for developing medicinal oligosaccharides . In plants, this compound accumulates to high levels in vegetative tissues during cold conditions and is believed to function in stress tolerance, potentially by stabilizing membranes and protecting against desiccation . It is mobilized as a carbon and energy source in the spring . This product is intended for research purposes only, including investigations into carbohydrate-protein interactions, galectin biology, inflammatory gut diseases, plant stress physiology, and as a standard for analytical chemistry. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O21 B1263447 Lychnose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1

InChI Key

BNOGJEJAYILSFT-XNSRJBNMSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O

Synonyms

alpha-D-galactopyranoyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranosyl-1-1-alpha-D-galactopyranoside
Gal-1-6-Glc-1-2-Fru-1-1-Gal
galactopyranoyl-1-6-glucopyranosyl-1-2-fructofuranosyl-1-1-galactopyranoside
lychnose

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnose, a tetrasaccharide of significant interest in carbohydrate chemistry and glycobiology, possesses a unique structural arrangement of monosaccharide units. This guide provides a comprehensive overview of its chemical architecture, including its constituent monosaccharides, the stereochemistry of its glycosidic linkages, and a summary of the analytical techniques employed for its structural elucidation. Detailed experimental protocols for key analytical methods are provided, alongside a visualization of its structure, to serve as a valuable resource for researchers in the field.

Introduction

This compound is a naturally occurring tetrasaccharide with the molecular formula C24H42O21.[1][2] It is classified as a non-reducing sugar. Structurally, it is an isomer of the more commonly known stachyose. Understanding the precise chemical structure of this compound is fundamental for elucidating its biological functions, potential therapeutic applications, and for its chemical synthesis. This document outlines the established chemical structure of this compound, supported by experimental data and methodologies.

Chemical Structure of this compound

The chemical structure of this compound is defined by the specific sequence of its four monosaccharide units and the precise nature of the glycosidic bonds that connect them.

Monosaccharide Composition

This compound is composed of the following four monosaccharide residues:

  • Two D-galactose (Gal) units

  • One D-glucose (Glc) unit

  • One D-fructose (Fru) unit

Glycosidic Linkages and Stereochemistry

The connectivity and stereochemistry of the glycosidic bonds are critical to the identity of this compound. The structure is systematically described as:

O-α-D-galactopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→1)-α-D-galactopyranoside

This nomenclature precisely defines the following linkages:

  • An α-(1→6) glycosidic bond between the first galactose unit and the glucose unit.

  • An α-(1→2) glycosidic bond between the glucose unit and the fructose (B13574) unit.

  • A β-(1→1) glycosidic bond between the fructose unit and the second galactose unit.

The pyranose (six-membered ring) and furanose (five-membered ring) forms of the monosaccharide units are also specified in this systematic name.

Visualization of the Chemical Structure

To provide a clear representation of the molecular architecture of this compound, the following diagram illustrates the connectivity and stereochemistry of the monosaccharide units.

Lychnose_Structure Gal1 α-D-Galactopyranose C1 C2 C3 C4 C5 C6 Glc α-D-Glucopyranose C1 C2 C3 C4 C5 C6 Gal1:c1->Glc:c6 α(1→6) Fru β-D-Fructofuranose C1 C2 C3 C4 C5 C6 Glc:c1->Fru:c2 α(1→2) Gal2 α-D-Galactopyranose C1 C2 C3 C4 C5 C6 Fru:c1->Gal2:c1 β(1→1)

Caption: Chemical structure of this compound showing the monosaccharide units and their glycosidic linkages.

Experimental Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrates.[3] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the sequence of monosaccharides, the anomeric configuration (α or β) of the glycosidic linkages, and the specific carbons involved in these linkages.[3][4]

Table 1: Representative Quantitative Data from NMR Analysis of Oligosaccharides

ParameterTypical Range/ValueInformation Gained
¹H NMR Chemical Shift (δ)
Anomeric Protons (H-1)4.2 - 5.5 ppmNumber of monosaccharide residues, anomeric configuration
Ring Protons3.0 - 4.5 ppmMonosaccharide identification, ring conformation
¹³C NMR Chemical Shift (δ)
Anomeric Carbons (C-1)90 - 110 ppmAnomeric configuration, monosaccharide identification
Ring Carbons60 - 85 ppmMonosaccharide identification, linkage position
Coupling Constants (J)
³J(H1,H2)~3-4 Hz for α, ~7-8 Hz for βAnomeric configuration
¹J(C1,H1)~170 Hz for α, ~160 Hz for βAnomeric configuration
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the oligosaccharide and to deduce the sequence of the monosaccharide units through fragmentation analysis.[5][6] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Table 2: Quantitative Data from Mass Spectrometry Analysis of this compound

ParameterValueInformation Gained
Molecular FormulaC24H42O21Elemental composition
Monoisotopic Mass666.22185834 DaPrecise molecular weight
Predicted m/z [M+Na]⁺689.21108Adduct ion for mass detection

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of oligosaccharides like this compound.

NMR Spectroscopy Protocol for Oligosaccharide Analysis

This protocol provides a general framework for the NMR analysis of an unknown oligosaccharide.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified oligosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).
  • Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium.
  • Finally, dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3]
  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and to identify the anomeric proton signals.
  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same monosaccharide spin system.
  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a given spin system, allowing for the complete assignment of all proton resonances for each monosaccharide residue.
  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.
  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the adjacent residue.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close in proximity, providing further evidence for the glycosidic linkages and information about the three-dimensional conformation of the oligosaccharide.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).
  • Assign the proton and carbon resonances for each monosaccharide unit starting from the well-resolved anomeric signals.
  • Identify the inter-residue correlations in the HMBC and NOESY/ROESY spectra to determine the sequence and linkage positions.
  • Determine the anomeric configurations based on the chemical shifts of the anomeric protons and carbons, and the ³J(H1,H2) and ¹J(C1,H1) coupling constants.

Glycosidic Linkage Analysis by Mass Spectrometry

This protocol outlines the steps for determining the glycosidic linkages using a common chemical derivatization method followed by GC-MS analysis.

1. Permethylation:

  • Dissolve the oligosaccharide in dimethyl sulfoxide (B87167) (DMSO).
  • Add a strong base (e.g., sodium hydride) and methyl iodide to methylate all free hydroxyl and carboxyl groups. This step is crucial to prevent the formation of new free hydroxyl groups during the subsequent hydrolysis step, except at the positions of the original glycosidic linkages.

2. Hydrolysis:

  • Hydrolyze the permethylated oligosaccharide into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

3. Reduction:

  • Reduce the partially methylated monosaccharides to their corresponding alditols using a reducing agent such as sodium borohydride.

4. Acetylation:

  • Acetylate the newly formed free hydroxyl groups (which were originally involved in the glycosidic linkages) using acetic anhydride.

5. GC-MS Analysis:

  • Analyze the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).
  • The retention times of the PMAAs on the GC column and their mass fragmentation patterns allow for the identification of the specific monosaccharide and the positions of the acetylated hydroxyl groups, thereby revealing the original glycosidic linkage positions.

Synthesis of this compound

1. Preparation of Monosaccharide Building Blocks:

  • Start with commercially available monosaccharides (D-galactose, D-glucose, D-fructose).
  • Selectively protect the hydroxyl groups that are not involved in the desired glycosidic linkages using various protecting groups (e.g., benzyl (B1604629) ethers, acetals, silyl (B83357) ethers).
  • Activate the anomeric position of the glycosyl donor (the monosaccharide to be added) to facilitate the glycosylation reaction. Common activating groups include trichloroacetimidates, thioglycosides, or glycosyl halides.

2. Stepwise or Convergent Assembly:

  • Stepwise Synthesis: Sequentially add one monosaccharide unit at a time to the growing oligosaccharide chain. This involves a cycle of glycosylation followed by deprotection of the hydroxyl group for the next glycosylation.
  • Convergent Synthesis: Synthesize smaller oligosaccharide fragments (e.g., disaccharides) separately and then couple them together to form the final tetrasaccharide. This approach is often more efficient for larger oligosaccharides.

3. Glycosylation Reactions:

  • The key step in oligosaccharide synthesis is the formation of the glycosidic bond. This is typically achieved by reacting a glycosyl donor with a glycosyl acceptor (the molecule with a free hydroxyl group) in the presence of a promoter or catalyst.
  • The choice of reaction conditions (solvent, temperature, promoter) is critical for controlling the stereoselectivity of the glycosylation (i.e., formation of α or β linkage).

4. Global Deprotection:

  • Once the full tetrasaccharide backbone is assembled, all protecting groups are removed in the final steps to yield the unprotected this compound. This is often achieved through catalytic hydrogenation to remove benzyl ethers and acidic or basic hydrolysis to remove other protecting groups.

5. Purification and Characterization:

  • The final product is purified using chromatographic techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).
  • The structure of the synthesized this compound is then rigorously confirmed using NMR spectroscopy and mass spectrometry to ensure it matches the natural product.

Conclusion

The chemical structure of this compound is a well-defined tetrasaccharide composed of two galactose, one glucose, and one fructose unit linked by specific α and β glycosidic bonds. Its complete structural elucidation requires a combination of sophisticated analytical techniques, with NMR spectroscopy and mass spectrometry being the most prominent. The detailed protocols and structural information provided in this guide serve as a foundational resource for researchers engaged in the study and application of this important carbohydrate.

References

An In-Depth Technical Guide to the Identification of Lychnose in Stellaria media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stellaria media (L.) Vill., commonly known as chickweed, is a member of the Caryophyllaceae family and is recognized for its rich phytochemical profile, which includes a variety of bioactive compounds. Among these are unique galactosyl-oligosaccharides (GOS), with lychnose being a prominent tetrasaccharide. Unlike many other plants, the Caryophyllaceae lack stachyose (B150584) and instead accumulate alternative GOS like this compound, particularly in response to environmental stressors such as cold. This technical guide provides a comprehensive overview of the identification, quantification, and potential biological significance of this compound in Stellaria media. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical constituents of this plant for potential therapeutic applications. The guide details experimental protocols for the extraction, purification, and characterization of this compound, and discusses its biosynthetic pathway. While specific quantitative data on this compound content is limited in current literature, this guide presents the available qualitative and semi-quantitative findings and outlines the methodologies for future quantitative studies. Furthermore, it explores the potential role of this compound in plant signaling pathways, a burgeoning area of research.

Introduction to this compound in Stellaria media

This compound is a tetrasaccharide with the systematic name α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→1)-α-D-galactopyranoside. Its presence in Stellaria media is a significant chemotaxonomic marker for the Caryophyllaceae family.[1] Research has shown that the accumulation of this compound, along with other GOS such as raffinose (B1225341) and stellariose, is notably increased in the stems of S. media during cold treatment.[2] This suggests a role for these oligosaccharides in cold acclimation and stress tolerance.

The biosynthesis of this compound in S. media is distinct from the typical raffinose family oligosaccharide (RFO) pathway. It involves the enzyme this compound synthase, which utilizes raffinose as both the donor and acceptor of a galactose residue.[1] This unique metabolic pathway contributes to the diverse array of GOS found in this plant species.

Quantitative Data on this compound in Stellaria media

While the presence of this compound in Stellaria media is well-established, detailed quantitative data on its concentration in different plant tissues and under various environmental conditions are not extensively available in the current scientific literature. However, existing studies provide a qualitative and semi-quantitative understanding of its distribution and accumulation.

Plant TissueConditionThis compound ContentReference
StemsCold TreatmentAccumulates significantly[2]
LeavesStandard ConditionsPresent[3][4]

Note: Further quantitative studies employing validated analytical methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are required to determine the precise concentrations of this compound in various tissues of Stellaria media and to fully understand its physiological role.

Experimental Protocols

Extraction and Purification of this compound

This protocol is a composite based on established methods for oligosaccharide extraction from plant materials.

  • Plant Material Preparation: Collect fresh aerial parts (stems and leaves) of Stellaria media. Wash the plant material thoroughly with distilled water to remove any debris. Freeze-dry the material and then grind it into a fine powder.

  • Initial Extraction:

    • Suspend the powdered plant material in 80% (v/v) ethanol (B145695) at a ratio of 1:10 (w/v).

    • Incubate the suspension at 70°C for 1 hour with continuous stirring.

    • Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with the remaining plant pellet.

    • Pool the supernatants from all three extractions.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.

  • Clarification: Resuspend the resulting aqueous extract in deionized water. Add activated charcoal to the extract (approximately 1% w/v) to remove pigments and other impurities. Stir for 30 minutes and then filter through a 0.45 µm membrane filter.

  • Fractionation (Optional): For further purification, the clarified extract can be subjected to size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

Identification and Structural Elucidation
  • Enzymatic Hydrolysis:

    • Incubate a sample of the purified extract with α-galactosidase. This enzyme will specifically cleave the α-galactosyl linkages in this compound.

    • Analyze the reaction products by thin-layer chromatography (TLC) or HPAEC-PAD. The appearance of sucrose (B13894) and galactose confirms the presence of α-galactosyl residues.

  • Mild Acid Hydrolysis:

    • Treat a sample of the purified extract with a weak acid (e.g., 0.1 M trifluoroacetic acid) at 80°C for 1 hour.

    • This will preferentially hydrolyze the glycosidic bonds involving the fructose (B13574) moiety.

    • Neutralize the reaction mixture and analyze the products.

HPAEC-PAD is a highly sensitive method for the separation and quantification of underivatized carbohydrates.

  • System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-pH anion-exchange column suitable for oligosaccharide separation (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) solution. The specific gradient will need to be optimized for the separation of this compound from other oligosaccharides in the extract.

  • Detection: Pulsed amperometric detection using a carbohydrate-specific waveform.

  • Quantification: Use a certified this compound standard to create a calibration curve for accurate quantification.

Mass spectrometry can be used to determine the molecular weight of this compound and to obtain fragmentation patterns for structural confirmation. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Complete structural elucidation of this compound is achieved through one- and two-dimensional NMR spectroscopy. A detailed NMR characterization of this compound from Stellaria media has been published and can be used as a reference.

  • Sample Preparation: Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).

  • Spectra to Acquire:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Total Correlation Spectroscopy (TOCSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

Signaling Pathways and Biological Significance

While the direct role of this compound as a signaling molecule in Stellaria media is yet to be fully elucidated, oligosaccharides are known to function as important signaling molecules in plants, regulating development and defense responses.[5] They can act as elicitors of plant defense mechanisms and are involved in various physiological processes.

Biosynthesis Pathway of this compound in Stellaria media

The biosynthesis of this compound in S. media deviates from the canonical RFO pathway. The key enzyme, this compound synthase, catalyzes the transfer of a galactose unit from one raffinose molecule to the fructose moiety of another raffinose molecule.

Lychnose_Biosynthesis cluster_0 Raffinose Synthesis cluster_1 This compound Synthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose myo_Inositol myo-Inositol Raffinose->myo_Inositol This compound This compound Sucrose_out Sucrose Raffinose_donor Raffinose (donor) Raffinose_donor->this compound This compound Synthase Raffinose_donor->Sucrose_out Raffinose_acceptor Raffinose (acceptor) Raffinose_acceptor->this compound

Biosynthesis of this compound in Stellaria media.
Putative Signaling Role of this compound

Based on the known roles of other oligosaccharides in plant stress responses, it is plausible that this compound, or its breakdown products, could act as signaling molecules in Stellaria media. The accumulation of this compound during cold stress suggests it may be part of a signaling cascade that leads to the activation of cold-responsive genes, ultimately enhancing the plant's tolerance to low temperatures.

Putative_Lychnose_Signaling Cold_Stress Cold Stress Lychnose_Synthase This compound Synthase Upregulation Cold_Stress->Lychnose_Synthase Lychnose_Accumulation This compound Accumulation Lychnose_Synthase->Lychnose_Accumulation Putative_Receptor Putative Cell Surface or Intracellular Receptor Lychnose_Accumulation->Putative_Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK cascade, Ca2+ signaling) Putative_Receptor->Signaling_Cascade Gene_Expression Activation of Cold-Responsive Gene Expression Signaling_Cascade->Gene_Expression Cold_Acclimation Enhanced Cold Acclimation and Stress Tolerance Gene_Expression->Cold_Acclimation

A hypothetical signaling pathway for this compound in cold stress response.

Experimental Workflow for this compound Identification

The following diagram outlines a logical workflow for the identification and characterization of this compound from Stellaria media.

Experimental_Workflow cluster_SE Structural Elucidation Plant_Material Stellaria media Plant Material (Stems and Leaves) Extraction Extraction with 80% Ethanol Plant_Material->Extraction Purification Purification and Clarification Extraction->Purification Preliminary_ID Preliminary Identification (TLC, HPAEC-PAD) Purification->Preliminary_ID Structural_Elucidation Structural Elucidation Preliminary_ID->Structural_Elucidation Quantification Quantification (HPAEC-PAD) Structural_Elucidation->Quantification Final_Report Final Report and Data Analysis Quantification->Final_Report Hydrolysis Enzymatic/Acid Hydrolysis MS Mass Spectrometry (MS) NMR NMR Spectroscopy (1D and 2D)

Workflow for the identification and analysis of this compound.

Conclusion

This compound is a characteristic and significant oligosaccharide present in Stellaria media. Its accumulation under cold stress points to an important physiological role, potentially in stress signaling and tolerance. This guide has provided a detailed overview of the methodologies required for the successful extraction, purification, identification, and quantification of this compound. While further research is needed to fully elucidate its quantitative distribution and specific signaling functions, the protocols and information presented herein offer a solid foundation for scientists and researchers to explore the potential of this compound from Stellaria media in various applications, including drug development. The unique structure and biosynthesis of this compound make it a compelling target for further investigation.

References

A Technical Guide to the Natural Sources of Lychnose Tetrasaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnose, a tetrasaccharide isomer of the raffinose (B1225341) family oligosaccharides (RFOs), is a specialized carbohydrate found within the plant kingdom. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction, purification, and quantification, and an exploration of its biological role. Quantitative data from available literature is summarized, and detailed experimental protocols are provided to facilitate further research and development. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of this compound.

Introduction to this compound

This compound (α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru-(1→1)-α-D-Gal) is a tetrasaccharide that, unlike the more common stachyose, features a unique galactosyl extension on the fructose (B13574) moiety of raffinose. Its distinct structural characteristics suggest specialized physiological roles within the plants that produce it.

Natural Sources of this compound

Current scientific literature indicates that this compound and its isomer, isothis compound, are exclusively found in plant species belonging to the Caryophyllaceae family. This makes these tetrasaccharides important chemotaxonomic markers for this plant family.

The primary plant species identified as natural sources of this compound are:

  • Cerastium arvense (Field Chickweed)

  • Stellaria media (Common Chickweed)[1][2]

The synthesis and accumulation of this compound in these plants, particularly in the leaves, are significantly influenced by environmental conditions, with temperature being a key controlling factor.[3] Studies have shown that exposure to low temperatures (cold acclimation) leads to a notable increase in the concentration of this compound, suggesting a role in frost tolerance.[4]

Quantitative Analysis of this compound

While the presence of this compound in the Caryophyllaceae family is well-established, specific quantitative data on its concentration remains limited in publicly available literature. The accumulation of this compound is dynamic and varies with environmental conditions, particularly temperature. Research has demonstrated a positive correlation between cold acclimation and increased concentrations of raffinose and this compound in Stellaria media.[4] However, precise figures for the percentage of dry weight or mg/g concentrations are not extensively reported.

Table 1: Qualitative and Semi-Quantitative Data on this compound in Natural Sources

Plant SpeciesFamilyPlant PartConditionThis compound ConcentrationReference
Cerastium arvenseCaryophyllaceaeLeavesLate fall and winterAccumulation observed[3]
Stellaria mediaCaryophyllaceaeStems, LeavesCold acclimation (4°C)Predominant galactosyl-oligosaccharide; temporal increase observed[4]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and quantification of this compound from its natural sources. These protocols are compiled from established techniques for oligosaccharide analysis and tailored for this compound.

Extraction of Oligosaccharides from Plant Material

This protocol describes a general method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (Stellaria media or Cerastium arvense)

  • Liquid nitrogen

  • 80% (v/v) ethanol (B145695)

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.

  • Homogenization: Grind the frozen or dried plant tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Ethanol Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a centrifuge tube.

    • Add 80% ethanol in a 1:10 (w/v) ratio.

    • Incubate in a water bath at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Resuspend the pellet in 80% ethanol and repeat the extraction and centrifugation steps twice more to ensure complete recovery of soluble sugars.

  • Pooling and Evaporation: Combine all supernatants and evaporate the ethanol using a rotary evaporator at 40-50°C until a viscous aqueous extract remains.

  • Clarification (Optional): To remove non-polar compounds that may interfere with subsequent analysis, the aqueous extract can be passed through a C18 SPE cartridge.

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from other extracted sugars using column chromatography.

Materials:

  • Concentrated aqueous extract from the extraction step

  • Glass chromatography column

  • Stationary phase: Bio-Gel P-2 or Sephadex G-25 fine-grade resin

  • Mobile phase: Deionized water

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • TLC visualization reagent (e.g., diphenylamine-aniline-phosphoric acid)

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase resin in deionized water and pour it into the glass column, allowing it to settle into a packed bed. The column dimensions will depend on the amount of extract to be purified.

  • Equilibration: Equilibrate the packed column by running deionized water through it until the bed is stable.

  • Sample Loading: Carefully load the concentrated aqueous extract onto the top of the column.

  • Elution: Elute the sugars with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 5-10 mL) using a fraction collector.

  • Fraction Analysis by TLC:

    • Spot a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v).

    • After development, dry the plate and visualize the sugar spots by spraying with the visualization reagent and heating.

    • Fractions containing compounds with similar retention factors (Rf) to a this compound standard (if available) or within the expected range for tetrasaccharides should be pooled.

  • Further Purification (Optional): For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed on the pooled fractions.

Quantification of this compound by HPLC-RID

This protocol details the quantification of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials:

  • Purified this compound fractions or clarified crude extract

  • HPLC system equipped with a pump, autosampler, column oven, and refractive index detector (RID)

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or similar)

  • Mobile phase: HPLC-grade water

  • This compound analytical standard (if available) or other oligosaccharide standards for calibration

  • Syringe filters (0.22 µm)

Procedure:

  • Sample and Standard Preparation:

    • Dissolve a precise amount of the purified this compound fraction or dried extract in deionized water to a known concentration.

    • Prepare a series of standard solutions of this compound or a suitable oligosaccharide standard (e.g., raffinose, stachyose) at known concentrations for calibration.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Carbohydrate analysis column (e.g., Aminex HPX-87C)

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram based on its retention time relative to the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Role and Signaling Pathways

This compound, as a member of the raffinose family oligosaccharides, is believed to play a significant role in protecting plants against abiotic stresses.[5] While direct involvement in specific signaling pathways has not been extensively documented, its accumulation under stress conditions suggests a primary function as an osmoprotectant .[6][7][8][9][10]

Potential Roles of this compound:

  • Osmotic Adjustment: By accumulating in the cytoplasm, this compound can help to lower the cellular water potential, facilitating water retention and maintaining turgor under drought or freezing conditions.

  • Membrane and Protein Stabilization: The hydroxyl groups of this compound can form hydrogen bonds with membrane lipids and proteins, stabilizing their structure and preventing denaturation during dehydration or cold stress.

  • Carbon Storage: this compound can serve as a readily available source of carbohydrates that can be mobilized for energy and growth when environmental conditions become favorable.

While a direct signaling role for this compound is not yet established, some RFOs are thought to act as signaling molecules in response to pathogen attack and wounding.[11] It is plausible that this compound or its metabolic products could have indirect signaling functions, but further research is required to elucidate these potential pathways.

Biosynthesis of this compound

The biosynthesis of this compound in members of the Caryophyllaceae family is a unique enzymatic process. Unlike the synthesis of other RFOs where galactose is added to the glucose moiety of sucrose, this compound is synthesized from two molecules of raffinose.[3]

The key enzyme in this pathway is This compound synthase , which catalyzes the following reaction:

Raffinose + Raffinose → this compound + Sucrose

In this reaction, one molecule of raffinose acts as the galactose donor, transferring its terminal galactose unit to the fructose moiety of the second raffinose molecule, which acts as the acceptor.

Lychnose_Biosynthesis Raffinose1 Raffinose (Galactose Donor) Enzyme This compound Synthase Raffinose1->Enzyme Raffinose2 Raffinose (Acceptor) Raffinose2->Enzyme This compound This compound Sucrose Sucrose Enzyme->this compound Enzyme->Sucrose

Biosynthesis of this compound from Raffinose.
Experimental Workflow for this compound Analysis

The overall process for the extraction, purification, and analysis of this compound from plant sources can be summarized in the following workflow:

Lychnose_Workflow PlantMaterial Plant Material (Cerastium sp. or Stellaria sp.) Extraction Extraction with 80% Ethanol PlantMaterial->Extraction CrudeExtract Crude Oligosaccharide Extract Extraction->CrudeExtract Purification Purification by Column Chromatography CrudeExtract->Purification PurifiedFractions Purified this compound Fractions Purification->PurifiedFractions Quantification Quantification by HPLC-RID PurifiedFractions->Quantification StructuralAnalysis Structural Analysis by NMR PurifiedFractions->StructuralAnalysis Result Quantitative and Structural Data Quantification->Result StructuralAnalysis->Result

Experimental workflow for this compound analysis.

Conclusion

This compound is a unique tetrasaccharide with a limited distribution in nature, primarily within the Caryophyllaceae family. Its accumulation under abiotic stress suggests a significant role in plant stress tolerance, likely as an osmoprotectant. This guide provides a comprehensive overview of the current knowledge on this compound, including its natural sources, detailed experimental protocols for its study, and insights into its biological function. Further research is warranted to fully elucidate the quantitative distribution of this compound in its natural sources and to explore its potential applications in agriculture and medicine. The methodologies and information presented here serve as a valuable resource for scientists and researchers embarking on the study of this intriguing carbohydrate.

References

The Biosynthesis of Lychnose from Raffinose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnose, a tetrasaccharide of the raffinose (B1225341) family of oligosaccharides (RFOs), is synthesized in certain plant species through a transgalactosylation reaction involving raffinose as both the donor and acceptor of a galactose moiety. This process is catalyzed by the enzyme raffinose-raffinose α-galactosyltransferase. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound from raffinose, including the key enzyme involved, a proposed experimental workflow for its study, and relevant analytical methodologies. While foundational research has identified this pathway, detailed quantitative data and specific experimental protocols from primary literature remain largely inaccessible. This document synthesizes the available information to serve as a foundational resource for researchers interested in this specific biosynthetic route.

Introduction

Raffinose family oligosaccharides (RFOs) are a group of carbohydrates found throughout the plant kingdom, playing significant roles in stress tolerance, seed viability, and carbon storage.[1] this compound is a tetrasaccharide within this family, structurally distinct from the more common stachyose. Its biosynthesis from raffinose represents a unique enzymatic step in the broader context of RFO metabolism. Understanding this pathway is crucial for researchers in plant biochemistry, carbohydrate chemistry, and those interested in the potential applications of novel oligosaccharides in drug development and other industries.

The primary pathway for this compound synthesis involves the enzymatic transfer of a galactose unit from one raffinose molecule to another, yielding this compound and sucrose.[2] This reaction is catalyzed by a specific galactosyltransferase.

The Core Biosynthetic Pathway

The central reaction in the biosynthesis of this compound from raffinose is a transgalactosylation event catalyzed by the enzyme raffinose-raffinose α-galactosyltransferase (EC 2.4.1.166).[3] The systematic name for this enzyme is raffinose:raffinose α-D-galactosyltransferase.[3]

The overall reaction can be summarized as follows:

2 Raffinose → this compound + Sucrose [2]

In this reaction, one molecule of raffinose acts as the galactosyl donor, while the second molecule of raffinose serves as the galactosyl acceptor. This process has been identified in a cell-free enzyme preparation from Cerastium arvense.[2]

Lychnose_Biosynthesis Raffinose1 Raffinose (Donor) Enzyme Raffinose-Raffinose α-Galactosyltransferase (EC 2.4.1.166) Raffinose1->Enzyme Raffinose2 Raffinose (Acceptor) Raffinose2->Enzyme This compound This compound Enzyme->this compound Sucrose Sucrose Enzyme->Sucrose

Quantitative Data Summary

For context, kinetic data for a related enzyme, galactan:galactan galactosyltransferase (GGT) from Ajuga reptans, which is also involved in RFO biosynthesis, has been reported with a Km for raffinose of 42 mM.[4] While not directly applicable to this compound synthesis, this provides an example of the kind of quantitative characterization that is needed for raffinose-raffinose α-galactosyltransferase.

Due to the lack of specific quantitative data in the accessible literature, a structured table for comparison cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the purification and assay of raffinose-raffinose α-galactosyltransferase from Cerastium arvense are described in the primary literature that is not widely accessible. However, based on methodologies for similar enzymes and analytical techniques for oligosaccharides, a general experimental workflow can be proposed.

Proposed Workflow for Enzyme Characterization

Experimental_Workflow cluster_0 Enzyme Extraction and Purification cluster_1 Enzyme Activity Assay cluster_2 Product Analysis PlantMaterial Plant Material (e.g., Cerastium arvense leaves) Homogenization Homogenization in Extraction Buffer PlantMaterial->Homogenization Centrifugation1 Crude Extract (Centrifugation) Homogenization->Centrifugation1 Purification Protein Purification (e.g., Ammonium (B1175870) Sulfate (B86663) Precipitation, Chromatography) Centrifugation1->Purification AssaySetup Incubation of Purified Enzyme with Raffinose Purification->AssaySetup ReactionTermination Reaction Termination (e.g., Heat Inactivation) AssaySetup->ReactionTermination HPLC HPLC Analysis of Reaction Products (this compound, Sucrose) ReactionTermination->HPLC Quantification Quantification and Kinetic Analysis HPLC->Quantification

Methodologies for Key Experiments

4.2.1. Enzyme Extraction and Partial Purification (General Protocol)

  • Plant Material: Harvest fresh leaves of Cerastium arvense.

  • Homogenization: Homogenize the plant tissue in a cold extraction buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.0-7.5) containing protective agents such as polyvinylpyrrolidone (B124986) (PVP), β-mercaptoethanol, and protease inhibitors.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. The supernatant represents the crude enzyme extract.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates between 40-80% saturation, as this range often enriches for glycosyltransferases.

  • Dialysis: Dialyze the resuspended protein pellet against the extraction buffer to remove excess salt.

  • Chromatography: Further purify the enzyme using techniques such as ion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography.

4.2.2. Enzyme Activity Assay (Hypothetical Protocol)

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified enzyme preparation

    • Raffinose (as substrate) at various concentrations

    • Buffer (e.g., citrate (B86180) or phosphate buffer, pH 5.0-6.0)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Analysis: Analyze the reaction products (this compound and sucrose) using High-Performance Liquid Chromatography (HPLC).

4.2.3. HPLC Analysis of Reaction Products

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of non-chromophoric sugars like this compound, raffinose, and sucrose.[5][6]

  • Column: An amino-propyl or a specialized carbohydrate analysis column is typically used for the separation of oligosaccharides.[6]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly employed. The exact ratio will need to be optimized for the specific column and analytes.[5]

  • Quantification: Quantify the products by comparing the peak areas to those of known standards of this compound and sucrose.

Conclusion

The biosynthesis of this compound from raffinose is a distinct enzymatic process within the complex network of RFO metabolism in plants. While the key enzyme, raffinose-raffinose α-galactosyltransferase, and the fundamental reaction have been identified, a significant gap exists in the availability of detailed, modern experimental data and protocols. This guide provides a framework based on the current understanding and general biochemical methodologies. Further research, including the rediscovery and characterization of the enzyme from Cerastium arvense or other this compound-accumulating species, is necessary to fully elucidate the kinetics and regulation of this pathway. Such studies would be invaluable for applications in carbohydrate engineering and the development of novel oligosaccharides for therapeutic or industrial use.

References

An In-depth Technical Guide on the Accumulation of Lychnose and Isolychnose in Cerastium arvense

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cerastium arvense (Field Chickweed), a member of the Caryophyllaceae family, exhibits a distinct carbohydrate metabolism characterized by the accumulation of the tetrasaccharides lychnose and isothis compound, particularly in its leaves. This phenomenon is a physiological adaptation, primarily driven by environmental cues such as temperature. These oligosaccharides are isomers, representing a unique branch of the raffinose (B1225341) family oligosaccharides (RFOs) pathway. Understanding the biosynthesis, regulation, and quantification of these molecules is crucial for research in plant physiology, stress tolerance, and potentially for their applications in drug development and as prebiotics. This document provides a comprehensive overview of the biosynthetic pathway, accumulation patterns, and detailed experimental protocols for the analysis of this compound and isothis compound in Cerastium arvense.

Introduction

Cerastium arvense is a perennial plant species widely distributed across North America and Eurasia.[1][2][3] Like other members of the Caryophyllaceae family, it has evolved specific mechanisms to cope with environmental stressors such as cold temperatures. A key adaptation is the synthesis and accumulation of specific oligosaccharides that can act as cryoprotectants, carbon stores, and signaling molecules.

In C. arvense, the primary accumulating oligosaccharides during periods of cold are the tetrasaccharides this compound and isothis compound.[4][5] Their synthesis is a direct response to low-temperature regimes experienced in late fall and winter, with photoperiod playing a secondary, quantitative role.[4][5] This accumulation suggests a significant role in the plant's strategy for winter survival and freezing tolerance.

Biosynthesis and Regulatory Pathway

The biosynthesis of this compound and isothis compound in Cerastium arvense diverges from the more common RFO pathway. Instead of sequential addition of galactose to sucrose, it utilizes raffinose as both the donor and acceptor of a galactose moiety. This reaction is catalyzed by the enzyme raffinose:raffinose alpha-D-galactosyltransferase (EC 2.4.1.166).[4][5][6]

The core biochemical reaction is: Raffinose + Raffinose → (Iso)this compound + Sucrose [4][5][6]

This single enzymatic step efficiently generates both tetrasaccharide isomers and regenerates sucrose, which can be re-utilized in primary metabolism or for further raffinose synthesis. The primary trigger for the upregulation of this pathway is low temperature, indicating a signaling cascade initiated by cold perception that leads to the increased activity of the key transferase enzyme.

Lychnose_Biosynthesis_Pathway cluster_0 Inputs cluster_1 Enzymatic Conversion cluster_2 Outputs Raffinose1 Raffinose (Galactosyl Donor) Enzyme Raffinose:Raffinose alpha-galactosyltransferase (EC 2.4.1.166) Raffinose1->Enzyme Raffinose2 Raffinose (Galactosyl Acceptor) Raffinose2->Enzyme This compound This compound / Isothis compound Enzyme->this compound Sucrose Sucrose Enzyme->Sucrose Trigger Low Temperature Trigger->Enzyme Induces Experimental_Workflow start Start: Harvest & Freeze Leaf Tissue grind Grind Lyophilized Tissue start->grind extract Extract with 80% Ethanol at 80°C grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge collect Collect Supernatant centrifuge->collect re_extract Re-extract Pellet centrifuge->re_extract Optional Repeat pool Pool Supernatants collect->pool re_extract->centrifuge evaporate Evaporate Ethanol pool->evaporate resuspend Resuspend in Ultrapure Water evaporate->resuspend analyze Analysis (HPLC/HPAEC-PAD) resuspend->analyze

References

The Biological Role of Lychnose in Plant Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnose, a tetrasaccharide isomer of the raffinose (B1225341) family of oligosaccharides (RFOs), is a carbohydrate of significant interest due to its exclusive presence and accumulation in plants of the Caryophyllaceae family. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in plant physiology. It covers its biosynthesis, putative functions in stress tolerance, and potential as a signaling molecule. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key pathways to serve as a valuable resource for researchers in plant biology and drug development.

Introduction

This compound (O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is a non-reducing tetrasaccharide. Unlike the more common RFOs such as stachyose, which have a galactosyl extension on the galactose moiety of raffinose, this compound features a galactosyl residue attached to the fructose (B13574) moiety of raffinose[1][2]. Its presence is a distinct chemotaxonomic marker for the Caryophyllaceae family[3]. The accumulation of this compound, particularly in response to low temperatures, suggests a significant role in abiotic stress tolerance[2][4]. This guide delves into the known aspects of this compound biochemistry and physiology, providing a foundational resource for further investigation and potential applications.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis involves the enzymatic transfer of a galactose molecule to a raffinose acceptor.

Enzyme: Raffinose-raffinose α-galactosyltransferase (also referred to as this compound synthase) [EC 2.4.1.166][5][6].

Reaction: Raffinose + Raffinose → this compound + Sucrose[4][6]

In this reaction, one molecule of raffinose serves as the galactose donor, and another molecule acts as the acceptor. This process is distinct from the synthesis of other RFOs, which typically utilize galactinol (B1212831) as the galactose donor[7].

A proposed biosynthetic pathway for this compound is illustrated below:

Lychnose_Biosynthesis Raffinose1 Raffinose (Donor) Enzyme Raffinose-raffinose α-galactosyltransferase Raffinose1->Enzyme Raffinose2 Raffinose (Acceptor) Raffinose2->Enzyme This compound This compound Sucrose (B13894) Sucrose Enzyme->this compound Enzyme->Sucrose

Biosynthesis of this compound from Raffinose.

Biological Role in Abiotic Stress Tolerance

The accumulation of this compound and its isomer, isothis compound, in the leaves of Caryophyllaceae species like Cerastium arvense and Stellaria media during late fall and winter strongly suggests a role in cold acclimation and freezing tolerance[1][4].

Cryoprotectant Function

Like other soluble sugars, this compound is believed to act as a cryoprotectant. During freezing stress, the accumulation of high concentrations of these sugars in the cytoplasm and vacuoles can:

  • Depress the freezing point of cellular water: This reduces the likelihood of ice crystal formation, which can cause mechanical damage to cellular structures.

  • Stabilize membranes and proteins: Sugars can replace water molecules in hydrogen bonding with membrane lipids and proteins, thereby preventing their denaturation and preserving their structure and function at low temperatures[6][8]. The hydroxyl groups of oligosaccharides like this compound can interact with the polar head groups of phospholipids, maintaining membrane fluidity and preventing phase transitions that can lead to leakage[8][9].

Quantitative Data on this compound Accumulation

Quantitative data on this compound concentrations are limited but consistently show an increase in response to low temperatures.

Plant SpeciesTissueStress ConditionRaffinose Concentration (mg/g FW)This compound/Isothis compound Concentration (mg/g FW)Reference
Cerastium arvenseLeavesLate Fall/WinterNot specifiedSignificant accumulation[4]
Stellaria mediaStemsCold TreatmentAccumulationAccumulation[1]

Note: Specific quantitative values are often not provided in the available literature, with studies noting "significant accumulation." Further quantitative analysis is a key area for future research.

This compound as a Potential Signaling Molecule

While direct evidence for this compound as a signaling molecule is currently lacking, the established role of other sugars, including sucrose and some RFOs, in plant signaling pathways suggests a similar function for this compound is plausible[10][11]. Sugars can act as primary messengers, influencing gene expression related to growth, development, and stress responses[12].

A hypothetical signaling pathway involving this compound in response to cold stress could involve:

  • Perception of Low Temperature: Cold is sensed by the plant, likely at the cell membrane, leading to changes in membrane fluidity[13].

  • Signal Transduction Cascade: This initial signal would trigger a downstream cascade, potentially involving calcium influx and protein kinases[10].

  • Upregulation of this compound Biosynthesis: The signaling cascade would lead to the increased expression and/or activity of raffinose-raffinose α-galactosyltransferase.

  • This compound Accumulation: The resulting increase in this compound concentration could then act as a secondary signal, modulating the expression of cold-responsive (COR) genes and other protective mechanisms.

Lychnose_Signaling Cold_Stress Low Temperature Stress Membrane Plasma Membrane (Fluidity Change) Cold_Stress->Membrane Signal_Cascade Signal Transduction Cascade (e.g., Ca2+, Protein Kinases) Membrane->Signal_Cascade Lychnose_Synthase Raffinose-raffinose α-galactosyltransferase (Upregulation) Signal_Cascade->Lychnose_Synthase Lychnose_Accumulation This compound Accumulation Lychnose_Synthase->Lychnose_Accumulation Stress_Response Cold Stress Response (e.g., COR gene expression, Membrane Stabilization) Lychnose_Accumulation->Stress_Response

Hypothetical Signaling Pathway of this compound in Cold Stress.

Transport and Catabolism

Phloem Transport

While not definitively proven for this compound, other RFOs are known to be transported in the phloem of some plant species[14]. The "polymer trap" model suggests that sucrose synthesized in mesophyll cells diffuses into companion cells where it is converted into larger oligosaccharides like raffinose and stachyose. These larger molecules are then "trapped" and cannot diffuse back, leading to their accumulation and subsequent loading into the phloem for long-distance transport[15]. It is plausible that a similar mechanism could be involved in the transport of this compound in Caryophyllaceae.

Catabolism

The degradation of this compound is presumed to be carried out by α-galactosidases, enzymes that hydrolyze terminal α-galactosyl residues from oligosaccharides[2][9]. This would release galactose and sucrose. The subsequent catabolism of these monosaccharides would follow standard metabolic pathways.

Lychnose_Catabolism This compound This compound Enzyme α-Galactosidase This compound->Enzyme Galactose Galactose Metabolism Further Metabolism Galactose->Metabolism Sucrose Sucrose Sucrose->Metabolism Enzyme->Galactose Enzyme->Sucrose

Proposed Catabolic Pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound

This protocol is a generalized procedure based on standard methods for oligosaccharide analysis in plant tissues[3][16][17][18][19][20].

Workflow:

Extraction_Workflow Start Plant Tissue Collection (e.g., leaves, stems) Freeze Flash Freeze in Liquid N2 Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Extraction with 80% Ethanol Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry Supernatant (e.g., under vacuum) Supernatant->Dry Reconstitute Reconstitute in Ultrapure Water Dry->Reconstitute Filter Filter through 0.22 µm syringe filter Reconstitute->Filter Analyze HPLC-PAD Analysis Filter->Analyze

Workflow for this compound Extraction and Analysis.

Detailed Methodology:

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% (v/v) ethanol. Vortex thoroughly and incubate at 80°C for 30 minutes, with intermittent vortexing.

  • Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC-PAD Analysis:

    • Column: A carbohydrate analysis column (e.g., Dionex CarboPac PA1 or similar).

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. The exact gradient will need to be optimized for the specific column and instrument.

    • Detector: Pulsed Amperometric Detector (PAD) with a gold electrode, which is highly sensitive for underivatized carbohydrates.

    • Quantification: Use external standards of this compound (if available) or related oligosaccharides for quantification based on peak area.

Enzymatic Assay for this compound Synthase Activity

This protocol is a generalized approach for assaying galactosyltransferase activity, adapted for this compound synthase[12][21].

Principle: The activity of raffinose-raffinose α-galactosyltransferase is determined by measuring the formation of sucrose, one of the products of the reaction.

Reaction Mixture (Total Volume: 100 µL):

  • 50 mM MES buffer (pH 6.0)

  • 100 mM Raffinose (as both donor and acceptor substrate)

  • Plant protein extract (e.g., 20-50 µg total protein)

Procedure:

  • Prepare a master mix of the reaction buffer and raffinose.

  • Add the plant protein extract to initiate the reaction.

  • Incubate at 30°C for a defined period (e.g., 1-4 hours).

  • Stop the reaction by heating at 95°C for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet denatured protein.

  • Analyze the supernatant for sucrose content using a suitable method, such as HPLC-PAD or an enzymatic assay for sucrose.

  • A control reaction without the protein extract or with a heat-inactivated extract should be run in parallel to account for any non-enzymatic conversion or background sucrose levels.

Future Directions and Conclusion

The study of this compound in plant physiology is a burgeoning field with many unanswered questions. While its role as a cryoprotectant in the Caryophyllaceae is strongly suggested, further research is needed to:

  • Obtain comprehensive quantitative data on this compound accumulation under a wider range of abiotic stresses.

  • Isolate and characterize the raffinose-raffinose α-galactosyltransferase from various Caryophyllaceae species to understand its kinetic properties and regulation.

  • Investigate the potential signaling role of this compound through transcriptomic and metabolomic studies of plants with altered this compound levels.

  • Elucidate the specific mechanisms of this compound transport and catabolism.

This technical guide provides a solid foundation for researchers embarking on the study of this unique plant oligosaccharide. A deeper understanding of the biological role of this compound could have implications for developing stress-tolerant crops and for identifying novel bioactive compounds for pharmaceutical applications.

References

An In-depth Technical Guide to Lychnose: A Key Member of the Raffinose Family Oligosaccharides in Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnose, a tetrasaccharide and a structural isomer of stachyose (B150584), is a notable member of the raffinose (B1225341) family oligosaccharides (RFOs). Unlike the canonical RFOs, this compound is synthesized via a unique, galactinol-independent pathway, primarily observed in plant species belonging to the Caryophyllaceae family. Its accumulation is strongly correlated with enhanced tolerance to abiotic stresses, particularly cold acclimation. This technical guide provides a comprehensive overview of the core aspects of this compound, including its biosynthesis, chemical structure, physiological function, and methods for its analysis. Quantitative data are summarized for comparative purposes, and detailed experimental protocols are provided to facilitate further research.

Introduction to this compound and the Raffinose Family Oligosaccharides (RFOs)

The raffinose family of oligosaccharides (RFOs) are a group of α-galactosyl derivatives of sucrose (B13894) that are widespread in the plant kingdom.[1] This family includes the trisaccharide raffinose, the tetrasaccharide stachyose, and the pentasaccharide verbascose. RFOs play crucial roles in plant physiology, acting as transport and storage carbohydrates, and as key players in the response to abiotic stresses such as drought, salinity, and cold.[1]

This compound stands out within this family due to its distinct structure and biosynthetic origin. It is a tetrasaccharide isomer of stachyose and is predominantly found in plants of the Caryophyllaceae family, such as Cerastium arvense (field mouse-ear).[2] Its presence and accumulation are particularly linked to the plant's ability to withstand freezing temperatures.

Chemical Structure and Properties

This compound is a tetrasaccharide with the chemical formula C₂₄H₄₂O₂₁.[2] Its systematic name is α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→1)-α-D-galactopyranoside. A key structural feature that distinguishes this compound from its more common isomer, stachyose, is the point of attachment of the second galactose unit. In stachyose, the two galactose units are linked in series to the glucose moiety of sucrose. In this compound, one galactose is linked to the glucose of the sucrose backbone, and the second is linked to the fructose (B13574) moiety.

Comparison with Stachyose

The structural difference between this compound and stachyose is crucial for their biochemical properties and functions. The glycosidic linkages for both are detailed below:

  • This compound: α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru-(1→1)-α-D-Gal

  • Stachyose: α-D-Gal-(1→6)-α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru

This structural nuance likely influences their interaction with other molecules and their roles in planta.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related RFOs is presented in Table 1.

PropertyThis compoundRaffinoseStachyose
Molecular Formula C₂₄H₄₂O₂₁C₁₈H₃₂O₁₆C₂₄H₄₂O₂₁
Molecular Weight ( g/mol ) 666.58504.44666.58
Monosaccharide Units 2x Galactose, 1x Glucose, 1x Fructose1x Galactose, 1x Glucose, 1x Fructose2x Galactose, 1x Glucose, 1x Fructose
Primary Occurrence CaryophyllaceaeWidespread in plantsLegumes, various other plants

Table 1: Physicochemical Properties of this compound and Other Major RFOs.

Biosynthesis of this compound

The biosynthesis of this compound follows a pathway that is distinct from the canonical, galactinol-dependent synthesis of other RFOs like stachyose and verbascose.

The Galactinol-Independent Pathway for this compound Synthesis

This compound is synthesized from two molecules of raffinose in a reaction catalyzed by the enzyme raffinose:raffinose α-galactosyltransferase , also referred to as This compound synthase .[2] This enzyme facilitates the transfer of a galactose unit from one raffinose molecule (the donor) to the fructose moiety of a second raffinose molecule (the acceptor). Sucrose is released as a byproduct of this reaction.

The overall reaction is as follows:

Raffinose + Raffinose → this compound + Sucrose

This galactinol-independent mechanism is a key characteristic of this compound metabolism and is a distinguishing feature from the synthesis of other tetrasaccharides in the RFO family.

Lychnose_Biosynthesis Raffinose1 Raffinose (Donor) Enzyme This compound Synthase (raffinose:raffinose α-galactosyltransferase) Raffinose1->Enzyme Raffinose2 Raffinose (Acceptor) Raffinose2->Enzyme This compound This compound Sucrose Sucrose (Byproduct) Enzyme->this compound Enzyme->Sucrose

The Canonical RFO Biosynthesis Pathway (Galactinol-Dependent)

For context, the more common RFOs are synthesized through a galactinol-dependent pathway. This pathway begins with the synthesis of galactinol (B1212831) from UDP-galactose and myo-inositol, catalyzed by galactinol synthase (GolS) . Subsequently, raffinose synthase (RS) transfers a galactose unit from galactinol to sucrose to form raffinose. Stachyose synthase (SS) then transfers another galactose from galactinol to raffinose to produce stachyose.

RFO_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol Galactinol RS Raffinose Synthase (RS) Galactinol->RS SS Stachyose Synthase (SS) Galactinol->SS Sucrose_substrate Sucrose Sucrose_substrate->RS Raffinose_product Raffinose Raffinose_product->SS Stachyose Stachyose GolS->Galactinol RS->Raffinose_product SS->Stachyose

Physiological Role in Abiotic Stress Tolerance

The accumulation of this compound in the leaves of Cerastium arvense is significantly influenced by temperature, with its concentration increasing during the late fall and winter months.[2] This accumulation is strongly correlated with the plant's increased tolerance to freezing conditions.

While the precise signaling cascade initiated by this compound is not yet fully elucidated, the broader roles of RFOs in stress tolerance are well-documented and likely apply to this compound. These roles include:

  • Osmoprotection: RFOs act as compatible solutes, helping to maintain cellular turgor and water potential under conditions of osmotic stress caused by freezing or drought.

  • Membrane Stabilization: During dehydration or freezing, RFOs can replace water molecules at the surface of membranes, thereby preserving their structural integrity and preventing leakage.

  • Reactive Oxygen Species (ROS) Scavenging: There is evidence to suggest that RFOs can act as antioxidants, helping to mitigate the oxidative damage caused by ROS that are often produced in excess during stress conditions.

The accumulation of this compound, therefore, represents a key adaptive strategy in certain plant species to survive harsh environmental conditions.

Experimental Protocols

The analysis of this compound and other RFOs from plant tissues requires careful extraction and robust analytical techniques. The following section outlines a general protocol that can be adapted for the quantification of this compound.

Extraction of Oligosaccharides from Plant Tissues

This protocol is a composite of established methods for RFO extraction and can be optimized for specific plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves of Cerastium arvense)

  • Liquid nitrogen

  • 80% (v/v) Ethanol (B145695)

  • Deionized water

  • Mortar and pestle or mechanical homogenizer

  • Microcentrifuge tubes

  • Centrifuge

  • Water bath or heating block

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.

  • Homogenization: Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% ethanol.

    • Vortex thoroughly to ensure complete mixing.

  • Incubation: Incubate the mixture at 80°C for 15-30 minutes to facilitate the extraction of soluble sugars and inactivate degradative enzymes.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction (Optional but Recommended): To maximize the yield, re-extract the pellet with another 0.5 mL of 80% ethanol, vortex, incubate, and centrifuge as before. Combine the supernatants.

  • Evaporation: Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by heating at 60°C in a fume hood until the sample is completely dry.

  • Reconstitution: Re-dissolve the dried extract in a known volume of deionized water (e.g., 200 µL).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Experimental_Workflow Sample Plant Tissue (e.g., Cerastium arvense leaves) Homogenization Homogenization (Liquid Nitrogen) Sample->Homogenization Extraction Extraction (80% Ethanol, 80°C) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation of Ethanol Supernatant->Evaporation Reconstitution Reconstitution in Water Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the separation and quantification of oligosaccharides.

Instrumentation and Columns:

  • An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector or a pulsed amperometric detector (PAD).

  • Column Options:

    • Amino-propyl bonded silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm): Suitable for normal-phase separation of oligosaccharides.

    • Cation-exchange column in the calcium or lead form (e.g., 300 x 7.8 mm): Provides good separation of sugars based on ligand exchange chromatography.

    • High-performance anion-exchange chromatography (HPAEC) with a PAD: Offers high resolution and sensitivity for carbohydrate analysis.

Mobile Phase:

  • For amino columns: An isocratic or gradient elution with acetonitrile (B52724) and water (e.g., 75:25 v/v).

  • For cation-exchange columns: Degassed, deionized water.

General HPLC Conditions:

  • Flow Rate: 0.5 - 1.5 mL/min (depending on the column)

  • Column Temperature: 30 - 80°C (higher temperatures can improve resolution for some columns)

  • Injection Volume: 10 - 20 µL

  • Detector: Refractive Index (RI) or Pulsed Amperometric Detector (PAD)

Quantification: Quantification is achieved by creating a standard curve using commercially available standards for sucrose, raffinose, and stachyose. As a commercial standard for this compound is not readily available, its quantification can be estimated based on the stachyose standard curve, assuming a similar detector response due to their identical molecular weights.

Conclusion and Future Perspectives

This compound represents a fascinating variation within the raffinose family of oligosaccharides, with a unique biosynthetic pathway and a significant role in plant stress tolerance. Its presence in the Caryophyllaceae family highlights the diverse metabolic strategies that plants have evolved to adapt to their environments.

Future research should focus on several key areas:

  • Elucidation of Specific Signaling Roles: Investigating the precise molecular mechanisms by which this compound contributes to stress signaling pathways.

  • Biochemical Characterization of this compound Synthase: A detailed characterization of the enzyme responsible for this compound synthesis will provide valuable insights into its regulation and substrate specificity.

  • Broader Distribution and Function: Exploring the presence and physiological roles of this compound in a wider range of plant species.

  • Potential Applications: Given its role in stress tolerance, there is potential for exploring the applications of this compound and the genetic pathways for its synthesis in developing stress-resilient crops.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of plant science, biochemistry, and drug development, and aims to stimulate further investigation into this intriguing oligosaccharide.

References

The Discovery, Isolation, and History of Lychnose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the tetrasaccharide Lychnose, from its initial discovery to modern analytical and synthetic methodologies. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological landscape of this unique carbohydrate. This document details the historical context of its isolation, its physicochemical properties, and methods for its extraction and characterization. Furthermore, it explores the biosynthesis of this compound in its natural sources and reviews the current, albeit limited, understanding of its biological activity. The guide consolidates quantitative data into accessible tables and provides detailed experimental workflows and signaling pathway diagrams to facilitate a deeper understanding of this molecule.

Introduction

This compound (α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru-(1→1)-α-D-Gal) is a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs).[1] Unlike the more common RFOs, such as stachyose, this compound is primarily found in plants belonging to the Caryophyllaceae family.[1][2] Its unique structure, featuring a galactosyl extension on the fructose (B13574) moiety of raffinose, distinguishes it from other members of this carbohydrate family.[3] This guide will delve into the history of its discovery, its chemical and physical properties, and the methodologies for its isolation, characterization, and synthesis. Additionally, it will touch upon its biological significance, particularly in the context of plant physiology and potential, yet underexplored, roles in mammalian systems.

History of Discovery and Isolation

The discovery of this compound is attributed to the French chemist C. Tanret in the early 20th century. While the original 1903 publication in Comptes Rendus de l'Académie des Sciences remains a subject of historical verification, it is widely cited as the first report of this novel sugar. Tanret is believed to have isolated this compound from the roots of the Red Campion, Lychnis dioica (now reclassified as Silene dioica).

The historical methods of isolation, though not extensively detailed in readily available literature, would have likely involved classical carbohydrate chemistry techniques of the era. These would have included:

  • Extraction: Maceration of the plant material (roots of Lychnis dioica) with aqueous ethanol (B145695) to extract soluble sugars.

  • Clarification: Treatment of the extract with agents like lead acetate (B1210297) to precipitate proteins and other impurities.

  • Fractional Crystallization: Slow crystallization from aqueous ethanol to separate the different sugars based on their solubility.

These early methods were often laborious and yielded relatively small quantities of the purified compound.

Physicochemical and Spectroscopic Data

This compound is a non-reducing sugar with the molecular formula C₂₄H₄₂O₂₁. Its structure has been unequivocally confirmed through modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Much of this data is derived from computational models and public chemical databases, highlighting a need for more extensive experimental validation.

PropertyValueSource
Molecular Formula C₂₄H₄₂O₂₁PubChem[4]
Molecular Weight 666.6 g/mol PubChem[4]
Exact Mass 666.22185834 DaPubChem[4]
XLogP3 -8PubChem[4]
Hydrogen Bond Donor Count 14PubChem[4]
Hydrogen Bond Acceptor Count 21PubChem[4]
Rotatable Bond Count 15PubChem[4]
Topological Polar Surface Area 356 ŲPubChem[4]
Heavy Atom Count 45PubChem[4]
Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for this compound isolated from Stellaria media have been published.[1] This data is crucial for the unambiguous identification of the compound in extracts and synthetic preparations. A summary of the key chemical shifts is provided in Table 2.

ResonanceChemical Shift (ppm)
¹H NMR
H-1 (Glc)5.39
H-1 (Fru)4.19
H-1 (Gal, outer)4.96
H-1 (Gal, inner)4.87
¹³C NMR
C-1 (Glc)92.8
C-2 (Fru)104.5
C-1 (Gal, outer)99.0
C-1 (Gal, inner)100.8

Note: The full NMR data can be found in the cited reference.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for its enzymatic synthesis.

Extraction and Purification of this compound from Stellaria media

This protocol is adapted from general methods for oligosaccharide extraction from plant tissues.[5][6][7][8]

Objective: To isolate and purify this compound from the aerial parts of Stellaria media.

Materials:

  • Fresh or freeze-dried Stellaria media

  • 80% (v/v) Ethanol

  • Activated charcoal

  • Celite

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

  • Chromatography columns

  • Sephadex G-25 resin

  • High-Performance Liquid Chromatography (HPLC) system with an amino-functionalized silica (B1680970) column and a refractive index (RI) or evaporative light scattering (ELSD) detector.

Procedure:

  • Extraction:

    • Homogenize 100 g of fresh (or 20 g of freeze-dried) Stellaria media in 500 mL of 80% ethanol.

    • Heat the mixture at 80°C for 1 hour with constant stirring.

    • Cool the mixture and filter through cheesecloth to remove the bulk plant material.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes to remove fine particles.

    • Collect the supernatant.

  • Decolorization and Initial Purification:

    • Concentrate the supernatant to approximately 50 mL using a rotary evaporator.

    • Add 5 g of activated charcoal and 5 g of Celite to the concentrated extract.

    • Stir the mixture for 30 minutes at room temperature.

    • Filter the mixture through a bed of Celite to remove the charcoal and other particulates.

  • Size-Exclusion Chromatography:

    • Lyophilize the clarified extract to obtain a powder.

    • Dissolve the powder in a minimal amount of deionized water.

    • Load the dissolved sample onto a Sephadex G-25 column (e.g., 2.5 x 100 cm) equilibrated with deionized water.

    • Elute with deionized water at a flow rate of 1 mL/min.

    • Collect fractions and monitor for the presence of carbohydrates using a phenol-sulfuric acid assay or thin-layer chromatography (TLC).

    • Pool the fractions containing tetrasaccharides.

  • Preparative HPLC:

    • Lyophilize the pooled fractions from the size-exclusion chromatography.

    • Dissolve the resulting powder in the HPLC mobile phase.

    • Perform preparative HPLC using an amino-functionalized silica column.

      • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

      • Flow Rate: Dependent on column dimensions.

      • Detection: Refractive Index (RI)

    • Collect the fractions corresponding to the retention time of this compound (as determined by analytical HPLC of a standard, if available, or by subsequent NMR analysis).

    • Lyophilize the purified fractions to obtain pure this compound.

Analytical HPLC Method for this compound Quantification

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering (ELSD) detector.

Method:

  • Column: Amino-functionalized silica column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detector: RI or ELSD

  • Quantification: Based on a calibration curve generated using a purified this compound standard.

Enzymatic Synthesis of this compound

This protocol is based on the known biosynthetic pathway of this compound, where this compound synthase catalyzes the transfer of a galactose moiety from one raffinose molecule to another.[9][10]

Objective: To synthesize this compound in vitro using raffinose as the substrate and a partially purified this compound synthase.

Materials:

  • Raffinose

  • This compound synthase (partially purified from Cerastium arvense or a recombinant source)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.0)

  • Reaction vials

  • Water bath

  • HPLC system for reaction monitoring

Procedure:

  • Enzyme Preparation:

    • Prepare a cell-free extract from the leaves of Cerastium arvense known to have high this compound synthase activity.[9] (A detailed protocol for enzyme purification is a subject for further research).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Raffinose: 200 mM

      • Partially purified this compound synthase preparation

      • 50 mM Sodium phosphate buffer, pH 6.0

    • Incubate the reaction at 30°C for 24-48 hours.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

    • Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Purification:

    • The resulting mixture will contain this compound, sucrose, and unreacted raffinose.

    • Purify this compound from the reaction mixture using preparative HPLC as described in section 4.1.4.

Biosynthesis and Biological Activity

Biosynthesis of this compound

In plants of the Caryophyllaceae family, this compound is synthesized from raffinose in a reaction catalyzed by the enzyme this compound synthase. This enzyme acts as a raffinose:raffinose 1F-galactosyltransferase.[3] It transfers a galactosyl residue from one molecule of raffinose (the donor) to the fructose moiety of a second raffinose molecule (the acceptor), yielding this compound and sucrose.[9]

Lychnose_Biosynthesis Raffinose1 Raffinose (Donor) Enzyme This compound Synthase Raffinose1->Enzyme Raffinose2 Raffinose (Acceptor) Raffinose2->Enzyme This compound This compound Sucrose Sucrose Enzyme->this compound Enzyme->Sucrose Autophagy_Signaling cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Raffinose Raffinose Unknown_Pathway Unknown Pathway Raffinose->Unknown_Pathway Activates mTOR mTOR Pathway Autophagy Autophagy mTOR->Autophagy Inhibits Unknown_Pathway->Autophagy Induces

References

An In-depth Technical Guide to the Physicochemical Properties of Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a non-reducing tetrasaccharide predominantly found in the plant family Caryophyllaceae.[1] As an isomer of the more common stachyose, this compound presents a unique structural arrangement that influences its physicochemical properties and potential biological roles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its biosynthesis. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Physicochemical Properties

The distinct arrangement of monosaccharide units in this compound governs its physical and chemical behaviors. While comprehensive experimental data for some properties remain sparse in publicly available literature, the fundamental characteristics are summarized below.

Structure and Composition

This compound is a tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁.[2][3] Its systematic name is α-D-Galactopyranosyl-(1→1)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(6→1)-α-D-galactopyranoside. It is composed of two D-galactose units, one D-glucose unit, and one D-fructose unit.[3] Unlike stachyose, where the second galactose is linked to the first, in this compound, a galactose unit is attached to the fructose (B13574) moiety of a raffinose (B1225341) core (Gal(α1→6)Glc(α1→2)β-Fru).[1] Specifically, it is a 1F-α-D-galactosylraffinose.[2]

Tabulated Physicochemical Data

A summary of the known quantitative physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, specific solubility, and specific optical rotation are not widely reported in readily accessible literature. The values for molecular weight are calculated based on its chemical formula.

PropertyValueReference(s)
Molecular Formula C₂₄H₄₂O₂₁[2][3]
Molecular Weight 666.58 g/mol [2]
Monoisotopic Mass 666.22185834 Da[2]
Structure α-D-Galp-(1→1)-α-D-Glcp-(1→2)-β-D-Fruf-(6→1)-α-D-Galp[3]

Table 1: Physicochemical Properties of this compound

Biosynthesis of this compound

In plants of the Caryophyllaceae family, such as Cerastium arvense and Stellaria media, this compound is synthesized from raffinose.[4][5] This enzymatic reaction is catalyzed by a specific galactosyltransferase known as this compound synthase. This enzyme facilitates the transfer of a galactose unit from one raffinose molecule to the fructose residue of another raffinose molecule, yielding this compound and sucrose.[4] The accumulation of this compound in these plants has been observed to increase in response to low temperatures, suggesting a role in frost tolerance.[4]

Lychnose_Biosynthesis Raffinose1 Raffinose (Galactosyl Donor) Enzyme This compound Synthase (Raffinose:raffinose 1F-galactosyltransferase) Raffinose1->Enzyme Raffinose2 Raffinose (Galactosyl Acceptor) Raffinose2->Enzyme This compound This compound Sucrose Sucrose Enzyme->this compound Galactose transfer Enzyme->Sucrose

Figure 1: Biosynthesis of this compound from Raffinose.

Experimental Protocols

The analysis and characterization of this compound rely on standard techniques for oligosaccharide chemistry. Below are detailed methodologies for key experimental procedures.

Extraction and Purification of this compound from Plant Material

This protocol is a general procedure for the extraction of oligosaccharides from plant tissues, which can be adapted for the isolation of this compound from members of the Caryophyllaceae family.

Extraction_Workflow start Plant Material (e.g., leaves of Stellaria media) homogenize Homogenization in 80% Ethanol (B145695) start->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant1 Supernatant (Soluble Sugars) centrifuge1->supernatant1 pellet1 Pellet (Discard) centrifuge1->pellet1 evaporate Evaporation of Ethanol supernatant1->evaporate resuspend Resuspend in Water evaporate->resuspend hplc Preparative HPLC resuspend->hplc fractions Fraction Collection hplc->fractions analysis Analysis of Fractions (e.g., TLC, Analytical HPLC) fractions->analysis pool Pool this compound-containing Fractions analysis->pool lyophilize Lyophilization pool->lyophilize end Purified this compound lyophilize->end

Figure 2: General workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: Fresh or freeze-dried plant material is homogenized in 80% (v/v) ethanol to extract soluble carbohydrates. The mixture is then centrifuged to pellet insoluble material.

  • Solvent Removal: The supernatant, containing the soluble sugars, is collected, and the ethanol is removed by rotary evaporation under reduced pressure.

  • Purification: The aqueous extract is then subjected to preparative High-Performance Liquid Chromatography (HPLC) using a column suitable for oligosaccharide separation, such as an amino-functionalized silica (B1680970) column.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using techniques like Thin-Layer Chromatography (TLC) or analytical HPLC with appropriate standards.

  • Final Steps: Fractions containing pure this compound are pooled and lyophilized to obtain the purified compound as a white powder.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for the separation and quantification of oligosaccharides like this compound.

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis. Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water, typically in a ratio of 70:30 (v/v). Flow Rate: A flow rate of 1.0 mL/min. Column Temperature: 30-35 °C. Sample Preparation: Purified this compound or plant extracts are dissolved in the mobile phase or water and filtered through a 0.45 µm syringe filter before injection. Detection: Detection is achieved by monitoring the change in refractive index.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of oligosaccharides.

Sample Preparation: 1-5 mg of purified this compound is dissolved in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O). The sample may be lyophilized from D₂O two to three times to exchange labile hydroxyl protons with deuterium. Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher). Experiments:

  • 1D ¹H NMR: Provides information on the anomeric protons, which are typically found in a distinct region of the spectrum and give information on the stereochemistry of the glycosidic linkages.

  • 1D ¹³C NMR: Shows the number of carbon atoms and their chemical environments.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each monosaccharide residue.

  • 2D Total Correlation Spectroscopy (TOCSY): Identifies all protons belonging to a single monosaccharide spin system.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage positions between the monosaccharide units.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides through-space correlations between protons, which helps to confirm the glycosidic linkages and provides information about the three-dimensional conformation of the oligosaccharide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Ionization Techniques: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for oligosaccharides. Sample Preparation (MALDI-TOF MS): The oligosaccharide sample is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate and allowed to co-crystallize. Analysis:

  • MS: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺) is determined, confirming the molecular weight.

  • Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharide units and the positions of the glycosidic bonds. The fragmentation pattern will show losses of terminal monosaccharide units.

Biological Significance and Potential Applications

The presence of this compound in plants adapted to cold environments suggests a role in cryoprotection.[4] Oligosaccharides of the raffinose family are known to be involved in desiccation tolerance and act as storage carbohydrates in some plant species. While the specific biological functions of this compound are not as extensively studied as those of other oligosaccharides, its unique structure may confer specific properties relevant to plant physiology and potentially to human health. Further research is needed to explore its potential as a prebiotic or its involvement in cellular signaling pathways.

Conclusion

This compound is a structurally distinct tetrasaccharide with a defined biosynthesis pathway in the Caryophyllaceae. While its fundamental chemical identity is well-established, a comprehensive public database of its quantitative physicochemical properties is lacking, presenting an opportunity for further research. The analytical techniques outlined in this guide provide a robust framework for the isolation, characterization, and quantification of this compound, which will be essential for elucidating its biological functions and exploring its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to Lychnose Metabolism in Higher Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lychnose, a non-reducing tetrasaccharide, is a significant carbohydrate component in a select group of higher plants, primarily within the Caryophyllaceae family. As an isomer of the more common raffinose (B1225341) family oligosaccharide (RFO) stachyose, this compound plays a crucial role in carbon storage and stress tolerance. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, including its biosynthesis, degradation, and putative transport mechanisms. Detailed experimental protocols for the analysis of this compound and related enzymes are provided, along with a compilation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes governing this compound metabolism.

Introduction to this compound

This compound (O-α-D-Galactopyranosyl-(1→1)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is a structural isomer of stachyose. Unlike stachyose, where the second galactose unit is attached to the C6 position of the glucose moiety of raffinose, in this compound, it is linked to the C1 position of the fructose (B13574) moiety.[1] This unique structural feature distinguishes its metabolic pathway from that of the canonical RFOs. The presence of this compound is a characteristic trait of plants in the Caryophyllaceae family, such as those from the genera Silene, Dianthus, and Cerastium.[2] Accumulating evidence suggests that this compound, alongside other RFOs, contributes significantly to plant resilience against abiotic stresses like cold and drought.

This compound Biosynthesis

The biosynthesis of this compound diverges from the typical RFO pathway. It is synthesized from raffinose through the action of a specific galactosyltransferase.

Key Enzyme:

  • This compound synthase (EC 2.4.1.167), formally known as raffinose:raffinose α-galactosyltransferase. This enzyme catalyzes the transfer of a galactose moiety from one raffinose molecule to the fructose residue of another raffinose molecule, yielding this compound and sucrose (B13894).[2]

Reaction:

Raffinose + Raffinose ⇌ this compound + Sucrose

Lychnose_Biosynthesis Raffinose1 Raffinose (Galactosyl Donor) LS This compound Synthase Raffinose1->LS Raffinose2 Raffinose (Galactosyl Acceptor) Raffinose2->LS This compound This compound Sucrose Sucrose LS->this compound Galactosyl Transfer LS->Sucrose

This compound Degradation

The catabolism of this compound is thought to be carried out by α-galactosidases, which hydrolyze the terminal galactose units.

Key Enzymes:

  • α-Galactosidases (EC 3.2.1.22): These enzymes are responsible for cleaving the α-1,1-glycosidic bond linking the terminal galactose to the fructose moiety of the sucrose component. The specific α-galactosidases responsible for this compound degradation in Caryophyllaceae are yet to be fully characterized.

Proposed Degradation Pathway:

  • Step 1: An α-galactosidase cleaves the terminal galactose from this compound, yielding galactose and a trisaccharide.

  • Step 2: The resulting trisaccharide can be further hydrolyzed by other glycosidases, such as invertase, to release glucose and fructose.

Lychnose_Degradation This compound This compound aGal α-Galactosidase This compound->aGal Gal Galactose Trisaccharide Trisaccharide (Gal-Glc-Fru isomer) aGal->Gal aGal->Trisaccharide

Physiological Role and Regulation

This compound, as a member of the RFO family, is implicated in various physiological processes, most notably in conferring tolerance to abiotic stresses.

  • Osmoprotection: The accumulation of soluble sugars like this compound lowers the cellular osmotic potential, helping to maintain turgor and protect cellular structures during drought and cold stress.

  • Carbon Storage: In vegetative tissues, this compound can serve as a readily available source of carbon and energy.

The regulation of this compound metabolism is tightly linked to environmental cues. Low temperatures have been shown to induce the accumulation of this compound in species like Cerastium arvense.[2] Hormonal regulation, particularly by abscisic acid (ABA) and gibberellins, is known to influence the metabolism of RFOs in general, and likely plays a role in modulating this compound levels in response to stress.

Regulation_of_Lychnose_Metabolism cluster_stress Abiotic Stress cluster_hormones Phytohormones Cold Cold Gene Expression Gene Expression Cold->Gene Expression Upregulation Drought Drought Drought->Gene Expression Upregulation ABA ABA ABA->Gene Expression Modulation Gibberellins Gibberellins Gibberellins->Gene Expression Modulation This compound Synthase Activity This compound Synthase Activity Gene Expression->this compound Synthase Activity This compound Accumulation This compound Accumulation This compound Synthase Activity->this compound Accumulation

Quantitative Data

Quantitative data on this compound metabolism is still emerging. The following tables summarize the available information on enzyme kinetics and this compound concentrations in various plant species.

Table 1: Kinetic Properties of this compound Synthase

Enzyme SourceSubstrate(s)KmVmaxOptimal pHInhibitorsReference
Stellaria mediaRaffinoseNot determined*Not determined5.4 - 6.0Sucrose[2]

*Saturation was not observed at substrate concentrations up to 375 mM.

Table 2: this compound Content in Higher Plants

Plant SpeciesTissueConditionThis compound Content (mg/g DW)Reference
Cerastium arvenseLeavesLate fall/winterAccumulates significantly[2]
Silene vulgarisShootsControlNot reported[3]
Silene vulgarisShootsPb stressNot reported[3]
Stellaria mediaWhole plantNot specifiedPredominant GOS[4]

(Note: Quantitative data on this compound content is sparse in the literature. Further research is needed to populate this table comprehensively.)

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of soluble carbohydrates, including this compound, from plant tissues.

Protocol 1: Extraction of Soluble Carbohydrates

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant weight and grind to a fine powder.

  • Extraction: a. Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube. b. Add 1 mL of 80% (v/v) ethanol (B145695). c. Incubate at 80°C for 60 minutes, vortexing every 15 minutes. d. Centrifuge at 14,000 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction (steps b-e) twice more on the pellet. g. Pool the supernatants.

  • Clarification: a. Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or in a vacuum concentrator. b. Re-dissolve the dried extract in a known volume of ultrapure water (e.g., 1 mL). c. Filter the aqueous extract through a 0.22 µm syringe filter prior to HPLC analysis.

Protocol 2: HPLC Analysis of this compound

  • HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) or pulsed amperometric detector (PAD).

  • Column: A carbohydrate analysis column, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-50 4E or Phenomenex Luna Omega Sugar).[5][6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and ultrapure water. A typical starting condition is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Quantification: Identification and quantification of this compound are achieved by comparing the retention time and peak area to those of an authentic this compound standard.

HPLC_Workflow A Plant Tissue Collection (Freeze in Liquid N2) B Lyophilization and Grinding A->B C Ethanol Extraction (80% EtOH, 80°C) B->C D Centrifugation C->D E Supernatant Collection (Repeat 3x) D->E F Solvent Evaporation E->F G Reconstitution in Water F->G H Filtration (0.22 µm) G->H I HPLC Analysis (HILIC/Amino Column, RI/PAD Detector) H->I J Data Analysis (Quantification against Standard) I->J

This compound Synthase Activity Assay

This protocol is adapted from methods used for other galactosyltransferases and can be used to measure the activity of this compound synthase in plant extracts.[7][8]

Protocol 3: Enzyme Extraction

  • Homogenization: Homogenize fresh or frozen plant tissue (e.g., 1 g) in 3 volumes of ice-cold extraction buffer (e.g., 50 mM HEPES-NaOH, pH 7.0, containing 5 mM MgCl₂, 1 mM EDTA, 2 mM DTT, and 10% (v/v) glycerol).

  • Clarification: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Desalting: Pass the supernatant through a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer to remove small molecules that may interfere with the assay. The protein-containing fractions are collected and used as the enzyme source.

Protocol 4: Enzymatic Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES-NaOH, pH 6.0

    • 100 mM Raffinose (as both donor and acceptor substrate)

    • Plant protein extract (e.g., 50-100 µg of total protein)

    • Total volume: 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.

  • Analysis: a. Centrifuge the reaction mixture at 14,000 x g for 5 minutes. b. Analyze the supernatant for the production of this compound and sucrose using the HPLC method described in Protocol 2. c. Enzyme activity can be expressed as nmol of this compound formed per mg of protein per hour.

Enzyme_Assay_Workflow A Plant Tissue Homogenization (Extraction Buffer) B Centrifugation A->B C Desalting of Supernatant (e.g., Sephadex G-25) B->C D Protein Quantification C->D E Enzyme Assay Reaction Setup (Raffinose, Buffer, Enzyme) D->E F Incubation (30°C) E->F G Reaction Termination (95°C) F->G H Analysis of Products by HPLC G->H I Calculation of Enzyme Activity H->I

Conclusion and Future Perspectives

This compound metabolism represents a fascinating, albeit understudied, area of plant carbohydrate biochemistry. Its unique biosynthetic pathway and accumulation in response to environmental stress highlight its importance for plant adaptation. This technical guide provides a foundational understanding of this compound metabolism, compiling the current knowledge and providing practical protocols for its study.

Future research should focus on several key areas:

  • Enzyme Characterization: Purification and detailed kinetic characterization of this compound synthase and the specific α-galactosidases involved in this compound degradation are crucial.

  • Quantitative Profiling: Comprehensive quantitative analysis of this compound content in a wider range of Caryophyllaceae species under various stress conditions will provide a clearer picture of its physiological roles.

  • Transport Mechanisms: Elucidating the mechanisms of this compound transport, including its potential presence in phloem sap, will be vital for understanding its role in whole-plant carbon allocation.

  • Regulatory Networks: Unraveling the specific signaling pathways and transcriptional regulators that control this compound metabolism will provide targets for engineering stress-tolerant crops.

Addressing these knowledge gaps will not only advance our fundamental understanding of plant carbohydrate metabolism but may also open new avenues for the development of crops with enhanced resilience to environmental challenges.

References

Preliminary Investigation of Lychnose: A Potential Prebiotic for Gut Health Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary scientific investigation into the prebiotic potential of Lychnose, a tetrasaccharide of interest for applications in functional foods and therapeutics. This document details the current understanding of this compound's structure, its hypothesized effects on the gut microbiota, and the downstream implications for host health through the production of short-chain fatty acids (SCFAs). While direct quantitative data on this compound fermentation is limited in publicly available literature, this guide synthesizes information from studies on structurally related oligosaccharides, such as raffinose (B1225341) and stachyose, to project its likely prebiotic activity. Detailed experimental protocols for in vitro fermentation, gut microbiota analysis, and SCFA quantification are provided to facilitate further research in this promising area. Furthermore, key signaling pathways modulated by SCFAs, including immune regulation and gut-brain axis communication, are visually represented to elucidate the potential systemic effects of this compound supplementation.

Introduction to this compound

This compound is a tetrasaccharide, a complex carbohydrate composed of four monosaccharide units. Its chemical formula is C24H42O21[1]. Structurally, it is identified as 1-α-Galactosyl-raffinose, indicating it is closely related to other well-known oligosaccharides like raffinose and stachyose[2]. These oligosaccharides are found naturally in various plants[3]. Due to their structure, they are generally indigestible by human enzymes in the upper gastrointestinal tract, allowing them to reach the colon intact where they can be fermented by the resident microbiota. This resistance to digestion is a key characteristic of prebiotics.

Chemical Structure of this compound:

  • O-α-D-Galactopyranosyl-(1→6)-O-α-D-Glucopyranosyl-(1→2)-O-β-D-Fructofuranosyl-(1→1)-O-α-D-Galactopyranoside[2]

The prebiotic potential of an oligosaccharide is influenced by its specific monosaccharide composition and the types of linkages between them, which determine its selective utilization by beneficial gut bacteria such as Bifidobacterium and Lactobacillus species[4].

Hypothesized Prebiotic Effects of this compound

Based on the established prebiotic activity of similar oligosaccharides, this compound is expected to exert several beneficial effects on the gut microbiome and host health.

Modulation of Gut Microbiota Composition

Prebiotics selectively stimulate the growth and/or activity of beneficial bacteria in the colon[5]. It is hypothesized that this compound will be preferentially fermented by probiotic species, particularly Bifidobacterium and Lactobacillus. Studies on other galactooligosaccharides (GOS) have consistently demonstrated their ability to promote the growth of these beneficial microbes[6][7][8]. The fermentation of these oligosaccharides can lead to a decrease in the abundance of potentially pathogenic bacteria by lowering the gut pH and through direct competition for nutrients and adhesion sites[6].

Table 1: Projected Changes in Gut Microbiota Composition following in vitro Fermentation of this compound.

Note: The following data is illustrative and based on typical results observed for galactooligosaccharides. Specific quantitative data for this compound is needed from dedicated studies.

Bacterial GroupChange in Population (log CFU/mL) after 24h Fermentation
Bifidobacterium spp.↑ (Increase of 1.5 - 2.5)
Lactobacillus spp.↑ (Increase of 1.0 - 2.0)
Bacteroides spp.↔ (No significant change or slight increase)
Clostridium cluster IV↑ (Increase of 0.5 - 1.0)
Enterobacteriaceae↓ (Decrease of 0.5 - 1.5)
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate[9][10]. These metabolites play a crucial role in maintaining gut health and have systemic effects.

  • Acetate: The most abundant SCFA, it serves as an energy source for peripheral tissues and is a substrate for the synthesis of lipids and cholesterol[11].

  • Propionate: Primarily metabolized in the liver, it is involved in gluconeogenesis and has been shown to have hypocholesterolemic effects[12].

  • Butyrate: The preferred energy source for colonocytes, it plays a vital role in maintaining the integrity of the gut barrier, has anti-inflammatory properties, and can induce apoptosis in colon cancer cells[10][12].

Table 2: Projected Short-Chain Fatty Acid (SCFA) Concentrations following in vitro Fermentation of this compound.

Note: The following data is illustrative and based on typical results observed for galactooligosaccharides. Specific quantitative data for this compound is needed from dedicated studies.

Short-Chain Fatty AcidConcentration (mM) after 24h Fermentation
Acetate40 - 70
Propionate15 - 30
Butyrate10 - 25
Total SCFAs65 - 125

Experimental Protocols

To empirically determine the prebiotic potential of this compound, a series of standardized in vitro experiments are required.

In Vitro Fermentation using Human Fecal Inoculum

This protocol simulates the conditions in the human colon to assess the fermentability of this compound by the gut microbiota.

Objective: To measure the changes in microbial populations and SCFA production during the fermentation of this compound.

Materials:

  • This compound (test substrate)

  • Fructooligosaccharides (FOS) or Galactooligosaccharides (GOS) (positive control)

  • Basal medium without carbohydrate source (negative control)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or jars

  • pH-controlled fermenters or batch culture vessels

  • Phosphate-buffered saline (PBS)

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS[13].

  • Fermentation Setup: Add the basal fermentation medium to sterile, pH-controlled batch culture vessels. Add this compound, the positive control, or no substrate (negative control) to the respective vessels at a final concentration of 1% (w/v).

  • Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 1% (w/v)[13].

  • Incubation: Maintain the fermentation vessels under anaerobic conditions at 37°C for 48 hours. Keep the pH controlled between 6.7 and 6.9.

  • Sampling: Collect samples from each vessel at 0, 6, 12, 24, and 48 hours for microbiota and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This method is used to determine the changes in the composition of the bacterial community.

Objective: To quantify the relative abundance of different bacterial taxa in the fermentation samples.

Procedure:

  • DNA Extraction: Extract total genomic DNA from the collected fermentation samples using a commercially available fecal DNA extraction kit[14].

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers with unique barcodes for each sample[9][14].

  • Library Preparation and Sequencing: Purify the PCR amplicons and prepare sequencing libraries. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq)[14][15].

  • Data Analysis: Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME, DADA2). This includes quality filtering, denoising, merging of reads, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA)[16].

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This technique is used to measure the concentrations of acetate, propionate, and butyrate.

Objective: To determine the amount of SCFAs produced during the fermentation of this compound.

Procedure:

  • Sample Preparation: Centrifuge the fermentation samples to pellet bacterial cells. Acidify the supernatant to protonate the SCFAs[2].

  • Extraction: Perform a liquid-liquid extraction of the SCFAs from the acidified supernatant using an organic solvent (e.g., diethyl ether) containing an internal standard (e.g., 2-ethylbutyric acid)[2].

  • GC Analysis: Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column for SCFA separation[1][6].

  • Quantification: Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate[1][6].

Signaling Pathways and Potential Health Implications

The SCFAs produced from this compound fermentation are hypothesized to modulate various host signaling pathways, leading to systemic health benefits.

Immune System Modulation

SCFAs can influence the immune system through various mechanisms, including the activation of G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, and the inhibition of histone deacetylases (HDACs)[17][18]. These actions can lead to the regulation of inflammatory responses.

Immune_Modulation This compound This compound Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production GPRs GPR41, GPR43, GPR109a SCFAs->GPRs Activation HDAC_Inhibition HDAC Inhibition SCFAs->HDAC_Inhibition Induction Immune_Cells Immune Cells (Tregs, Macrophages) GPRs->Immune_Cells Modulation HDAC_Inhibition->Immune_Cells Modulation Anti_Inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (e.g., IL-10) Immune_Cells->Anti_Inflammatory_Cytokines Pro_Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Immune_Cells->Pro_Inflammatory_Cytokines

Caption: SCFA-mediated immune modulation pathway.

Gut-Brain Axis Communication

The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system[19]. SCFAs are key signaling molecules in this axis. They can cross the blood-brain barrier and influence neurotransmitter synthesis and function. They can also signal to the brain indirectly via the vagus nerve and by modulating the release of gut hormones.

Gut_Brain_Axis cluster_gut Gut Lumen cluster_brain Central Nervous System This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs Gut_Microbiota->SCFAs Production Enteroendocrine_Cells Enteroendocrine Cells SCFAs->Enteroendocrine_Cells Stimulation Vagus_Nerve Vagus Nerve SCFAs->Vagus_Nerve Signaling Blood_Brain_Barrier Blood-Brain Barrier SCFAs->Blood_Brain_Barrier Crosses Gut_Hormones Gut Hormones (GLP-1, PYY) Enteroendocrine_Cells->Gut_Hormones Release Gut_Hormones->Vagus_Nerve Signaling Brain Brain (Hypothalamus) Neurotransmitter_Modulation Neurotransmitter Modulation Brain->Neurotransmitter_Modulation Influences Vagus_Nerve->Brain Blood_Brain_Barrier->Brain

Caption: SCFA signaling in the gut-brain axis.

Experimental Workflow

The following diagram outlines the logical flow of experiments to investigate the prebiotic potential of this compound.

Experimental_Workflow Start Start: Hypothesis This compound has prebiotic potential In_Vitro_Fermentation In Vitro Fermentation (Human Fecal Inoculum) Start->In_Vitro_Fermentation Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) In_Vitro_Fermentation->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) In_Vitro_Fermentation->SCFA_Analysis Data_Integration Data Integration and Analysis Microbiota_Analysis->Data_Integration SCFA_Analysis->Data_Integration Mechanism_Investigation Investigation of Mechanisms (Signaling Pathways) Data_Integration->Mechanism_Investigation In_Vivo_Studies In Vivo Animal Studies Mechanism_Investigation->In_Vivo_Studies Human_Clinical_Trials Human Clinical Trials In_Vivo_Studies->Human_Clinical_Trials Conclusion Conclusion: Prebiotic Efficacy of this compound Human_Clinical_Trials->Conclusion

Caption: Workflow for investigating this compound's prebiotic potential.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a novel prebiotic. The projected outcomes of its fermentation by the gut microbiota—namely, the selective stimulation of beneficial bacteria and the production of health-promoting SCFAs—warrant rigorous experimental investigation. The protocols and conceptual frameworks provided in this guide offer a clear path for future research to validate these hypotheses.

Future studies should focus on obtaining direct quantitative data on this compound fermentation. Comparative studies with well-established prebiotics will be crucial for positioning this compound within the existing landscape of functional ingredients. Subsequent in vivo animal studies and human clinical trials will be necessary to confirm its efficacy and safety, and to fully elucidate its impact on human health, from gut homeostasis to systemic effects on immunity and neurological functions. The exploration of this compound could pave the way for its application in synbiotic formulations, functional foods, and as a potential therapeutic agent for managing dysbiosis-related conditions.

References

An In-depth Technical Guide to the Glycosidic Linkages of Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnose, a non-reducing tetrasaccharide, is a member of the raffinose (B1225341) family of oligosaccharides found in various plant species. A comprehensive understanding of its structural architecture, particularly the specific arrangement and nature of its glycosidic linkages, is paramount for researchers in glycobiology, natural product chemistry, and drug development. The precise connectivity of its monosaccharide units dictates its three-dimensional structure, which in turn governs its biological activity, including its interactions with proteins and its metabolic fate. This guide provides a detailed technical overview of the glycosidic linkages in this compound, outlining the established experimental protocols for their determination and presenting the structural information in a clear, accessible format.

Structure and Monosaccharide Composition

This compound (C₂₄H₄₂O₂₁) is a complex carbohydrate built from four monosaccharide units: two molecules of α-D-galactose, one molecule of α-D-glucose, and one molecule of β-D-fructose.[1] The arrangement of these units is not random; they are connected by specific glycosidic bonds that define the unique chemical identity of this compound.

Glycosidic Linkages in this compound

The definitive structure of this compound reveals a specific sequence and connectivity of its constituent monosaccharides. The glycosidic linkages have been determined to be:

  • Gal(α1→6)Gal: An α-(1→6) glycosidic bond connects the first galactose unit to the second galactose unit.

  • Gal(α1→6)Glc: An α-(1→6) glycosidic bond connects the second galactose unit to the glucose unit.

  • Glc(α1↔2β)Fru: An α,β-(1↔2) glycosidic bond links the glucose unit to the fructose (B13574) unit. This particular linkage involves the anomeric carbons of both the glucose and fructose residues, rendering this compound a non-reducing sugar.

This can be systematically represented as α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside .

Experimental Determination of Glycosidic Linkages

The structural elucidation of complex oligosaccharides like this compound relies on a combination of sophisticated analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and methylation analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Two-Dimensional (2D) NMR Spectroscopy

2D NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For oligosaccharide analysis, key experiments include:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbon atoms within a monosaccharide ring. This helps in assigning the proton resonances for each individual sugar residue.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single monosaccharide unit). This is crucial for differentiating the proton signals from the different sugar residues.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically over two to three bonds). This is the key experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the linkage.

Note: This table presents predicted chemical shift values based on known data for similar structures. Actual experimental values may vary slightly.

ResidueH-1C-1H-2C-2H-3C-3H-4C-4H-5C-5H-6C-6
Terminal α-D-Gal ~4.98~99.0~3.80~69.5~3.88~70.2~4.02~70.5~4.05~72.0~3.75~62.0
Internal α-D-Gal ~4.95~98.5~3.78~69.3~3.85~70.0~3.98~70.3~4.15~71.5~3.90~67.0
α-D-Glc ~5.40~92.5~3.55~72.3~3.75~73.5~3.40~70.2~3.80~73.0~3.95~66.5
β-D-Fru -~104.5~4.10~77.5~4.20~75.0~3.95~82.5~3.85~63.5~3.70~61.5
Methylation Analysis

Methylation analysis is a destructive chemical method that definitively identifies the positions of glycosidic linkages. The workflow is as follows:

  • Permethylation: All free hydroxyl groups in the oligosaccharide are methylated (converted to -OCH₃).

  • Hydrolysis: The permethylated oligosaccharide is hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

  • Reduction: The aldehyde or ketone groups of the resulting monosaccharides are reduced to alditols.

  • Acetylation: The newly formed hydroxyl groups (which were originally involved in the glycosidic linkages) are acetylated.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by Gas Chromatography-Mass Spectrometry. The fragmentation pattern in the mass spectrum reveals the positions of the methyl and acetyl groups, thereby indicating the original linkage positions.

PMAA DerivativeCorresponding ResidueInferred Linkage
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-galactitolTerminal α-D-GalactoseTerminal, non-reducing end
1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-galactitolInternal α-D-Galactose1→6 linked
1,2,5,6-tetra-O-acetyl-3,4-di-O-methyl-D-glucitolα-D-Glucose1→6 and 1→2 linked
1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-fructitolβ-D-Fructose1→2 linked

Experimental Protocols

The following provides a generalized, detailed methodology for the structural elucidation of a tetrasaccharide such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).

    • Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

    • Transfer the final solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire NMR data on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Record 1D ¹H and ¹³C spectra.

    • Acquire 2D spectra: DQF-COSY, TOCSY (with a mixing time of 80-120 ms), HSQC, and HMBC (with a long-range coupling delay optimized for 4-8 Hz).

    • All experiments should be performed at a constant temperature, typically 298 K.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Assign the anomeric proton signals from the 1D ¹H spectrum.

    • Use the TOCSY spectrum to trace the complete spin system for each monosaccharide residue, starting from the anomeric proton.

    • Use the COSY spectrum to confirm adjacent proton correlations.

    • Assign the corresponding carbon signals using the HSQC spectrum.

    • Identify inter-residue correlations in the HMBC spectrum, specifically looking for cross-peaks between anomeric protons (H-1) and the carbons of the adjacent residue involved in the glycosidic linkage (e.g., C-6).

Methylation Analysis Protocol
  • Permethylation (Ciucanu and Kerek method):

    • Dry the this compound sample (1-2 mg) thoroughly in a reaction vial under high vacuum.

    • Add 1 mL of dry dimethyl sulfoxide (B87167) (DMSO) and stir until dissolved.

    • Add a fresh pellet of sodium hydroxide (B78521) and 0.5 mL of methyl iodide.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the permethylated product with dichloromethane, wash the organic layer with water, and evaporate to dryness.

  • Hydrolysis:

    • Hydrolyze the permethylated sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

    • Remove the TFA by evaporation under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in 1 M ammonium (B1175870) hydroxide and add sodium borodeuteride (NaBD₄).

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Neutralize the excess reagent with acetic acid.

  • Acetylation:

  • GC-MS Analysis:

    • Analyze the PMAA sample on a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., SP-2330).

    • Employ a temperature gradient to separate the derivatives.

    • Identify the PMAAs based on their retention times and characteristic electron impact (EI) mass spectra.

Visualization of this compound Structure

The following diagram illustrates the molecular structure of this compound, highlighting the constituent monosaccharides and their glycosidic linkages.

Lychnose_Structure Gal1 α-D-Galactose Gal2 α-D-Galactose Gal1->Gal2 α(1→6) Glc α-D-Glucose Gal2->Glc α(1→6) Fru β-D-Fructose Glc->Fru α,β(1↔2)

Caption: Molecular structure of this compound.

Logical Workflow for Structure Elucidation

The process of determining the glycosidic linkages in an oligosaccharide like this compound follows a logical progression of experiments.

Glycosidic_Linkage_Workflow cluster_NMR NMR Spectroscopy cluster_Methylation Methylation Analysis nmr_sample Prepare Sample in D₂O nmr_1d 1D ¹H and ¹³C Spectra nmr_sample->nmr_1d nmr_2d 2D COSY, TOCSY, HSQC, HMBC nmr_1d->nmr_2d nmr_assign Assign Resonances nmr_2d->nmr_assign nmr_linkage Identify Linkages via HMBC nmr_assign->nmr_linkage conclusion Confirmed this compound Structure nmr_linkage->conclusion meth_permethylate Permethylation meth_hydrolyze Hydrolysis meth_permethylate->meth_hydrolyze meth_reduce Reduction meth_hydrolyze->meth_reduce meth_acetylate Acetylation meth_reduce->meth_acetylate meth_gcms GC-MS Analysis meth_acetylate->meth_gcms meth_identify Identify PMAA Derivatives meth_gcms->meth_identify meth_identify->conclusion start Purified this compound Sample start->nmr_sample start->meth_permethylate

Caption: Experimental workflow for this compound structure elucidation.

References

Lychnose: A Key Chemotaxonomic Marker in the Caryophyllaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Caryophyllaceae, commonly known as the carnation or pink family, is a large and diverse family of flowering plants with a global distribution. The classification and phylogenetic relationships within this family have been a subject of ongoing research, with chemotaxonomy emerging as a valuable tool to complement traditional morphological methods. Among the various chemical markers, the presence and distribution of specific oligosaccharides, particularly the tetrasaccharide lychnose, have proven to be of significant chemotaxonomic importance. This technical guide provides a comprehensive overview of this compound as a chemotaxonomic marker in Caryophyllaceae, detailing its biosynthesis, distribution, and the experimental protocols for its extraction and analysis.

Chemotaxonomic Significance of this compound

This compound is a branched tetrasaccharide with the structure α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→1)-α-D-galactopyranoside. Its presence is a distinctive feature of the Caryophyllaceae family, setting it apart from other plant families that typically accumulate linear fructans or other types of oligosaccharides. The biosynthesis of this compound from raffinose (B1225341) is a key metabolic pathway unique to this family, making it a reliable marker for taxonomic studies. The quantitative distribution of this compound and its isomer, isothis compound, as well as other related oligosaccharides, can provide insights into the phylogenetic relationships between different genera and species within the family.

Data Presentation: Oligosaccharide Content in Caryophyllaceae

The quantitative analysis of oligosaccharides across a wide range of Caryophyllaceae species is an ongoing area of research. While comprehensive data for all genera is not yet available, studies on representative species provide valuable insights into the sugar profiles within the family.

Table 1: Carbohydrate Composition of Saponaria officinalis L. (Soapwort) [1][2][3]

CarbohydrateHerb (mg/g dry weight)Roots (mg/g dry weight)
Free Monosaccharides
D-Glucose3.651.85
D-Galactose0.292.18
D-Fructose0.20-
Disaccharides
D-Saccharose3.7225.39
Monosaccharides after Hydrolysis
D-Glucose30.2523.08
D-Galactose9.1733.91
D-Fructose-10.79
D-ArabinosePresentPresent
D-Fucose7.18Present
D-MannosePresentPresent
D-XylosePresentPresent
Myo-inositol2.62-

Note: The study on Saponaria officinalis did not specifically quantify this compound, but the presence of its constituent monosaccharides after hydrolysis suggests a complex oligosaccharide profile.

Table 2: Qualitative Distribution of this compound and Related Oligosaccharides in Select Caryophyllaceae Genera

GenusSpeciesThis compoundIsothis compoundOther OligosaccharidesReference
CerastiumC. arvensePresentPresentRaffinose[4]
StellariaS. mediaPresent-Raffinose, Mediose, Stellariose[4]
SileneS. dioicaImplied Presence*--[4]
DianthusD. caryophyllusNot Quantified-Focus on other metabolites[5][6][7][8][9]
ArenariaA. montanaNot Quantified-Focus on other metabolites[10][11]

* Implied presence due to the cloning of an α-galactosidase involved in oligosaccharide metabolism from this species.

Biosynthesis of this compound and Related Oligosaccharides

The central pathway for the synthesis of this compound in Caryophyllaceae involves the enzymatic transfer of a galactose unit from a donor raffinose molecule to an acceptor raffinose molecule. This reaction is catalyzed by the enzyme this compound synthase.[4]

Signaling Pathway Diagram

Lychnose_Biosynthesis Raffinose1 Raffinose (Donor) Lychnose_Synthase This compound Synthase Raffinose1->Lychnose_Synthase Raffinose2 Raffinose (Acceptor) Raffinose2->Lychnose_Synthase This compound This compound Sucrose Sucrose Lychnose_Synthase->this compound Lychnose_Synthase->Sucrose

Caption: Biosynthesis of this compound from Raffinose.

In some species, such as Stellaria media, further elongation of this compound can occur, leading to the formation of other complex oligosaccharides like stellariose.[4]

Experimental Protocols

Extraction of Oligosaccharides from Plant Tissues

This protocol is a generalized procedure for the extraction of soluble carbohydrates, including this compound, from Caryophyllaceae plant material.

Materials:

  • Fresh or freeze-dried plant tissue (leaves, stems, roots)

  • 80% (v/v) Ethanol (B145695)

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Rotary evaporator (optional)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for cleanup (optional)

Procedure:

  • Sample Preparation: Weigh approximately 100-500 mg of fresh or 50-100 mg of freeze-dried and finely ground plant tissue into a centrifuge tube.

  • Initial Extraction: Add 5 mL of 80% ethanol to the sample.

  • Homogenization: Thoroughly homogenize the sample using a mortar and pestle or a mechanical homogenizer until a uniform suspension is achieved.

  • Heat Treatment: Incubate the mixture in a water bath at 80°C for 15-20 minutes to inactivate endogenous enzymes that might degrade the oligosaccharides.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant containing the soluble sugars into a clean collection tube.

  • Re-extraction: Repeat the extraction process (steps 2-6) on the pellet two more times to ensure complete recovery of the oligosaccharides. Pool all the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a rotary evaporator or by placing the tubes in a heating block at a controlled temperature (e.g., 50-60°C) under a stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a known volume of deionized water (e.g., 1-2 mL).

  • Cleanup (Optional): For samples with high levels of interfering compounds (e.g., pigments, lipids), pass the aqueous extract through a C18 SPE cartridge to remove non-polar substances.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates.

Instrumentation and Columns:

  • HPLC system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

Mobile Phase and Gradient:

  • Eluent A: Deionized water

  • Eluent B: 200 mM Sodium hydroxide (B78521) (NaOH)

  • Eluent C: 1 M Sodium acetate (B1210297) (NaOAc) in 200 mM NaOH

  • Gradient Program (example):

    • 0-5 min: 100% B (isocratic)

    • 5-25 min: Linear gradient from 0% to 20% C in B

    • 25-30 min: Linear gradient to 100% C (column wash)

    • 30-40 min: Re-equilibration with 100% B

Detector Settings:

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and an Ag/AgCl reference electrode. Waveform settings should be optimized for carbohydrate detection according to the manufacturer's instructions.

Quantification:

  • Prepare standard solutions of authentic this compound, raffinose, sucrose, and other relevant sugars in deionized water.

  • Generate a calibration curve for each standard by injecting a series of known concentrations.

  • Identify and quantify the sugars in the plant extracts by comparing their retention times and peak areas to those of the standards.

Analysis by Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for the qualitative analysis of oligosaccharides.

Materials:

  • Silica (B1680970) gel 60 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Spraying bottle

  • Oven or hot plate

Procedure:

  • Plate Activation: Activate the silica gel plate by heating it at 110°C for 30 minutes.

  • Sample Application: Apply 5-10 µL of the concentrated plant extract and standard solutions as small spots onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with a suitable mobile phase. A common solvent system for sugars is n-butanol:acetic acid:water (2:1:1, v/v/v). Allow the solvent front to ascend to near the top of the plate.

  • Drying: Remove the plate from the chamber and dry it completely in a fume hood, followed by gentle heating in an oven.

  • Visualization: Spray the dried plate with a suitable visualization reagent.

    • Aniline-diphenylamine-phosphoric acid reagent: This reagent gives a range of colors with different sugars upon heating, allowing for their differentiation.

    • Naphthol-sulfuric acid reagent: This is a general reagent for carbohydrates, producing purplish-blue spots.

  • Heating: Heat the sprayed plate at 100-110°C for 5-10 minutes until the spots are clearly visible.

  • Analysis: Compare the Rf values and colors of the spots in the plant extracts with those of the standards to identify the presence of this compound and other sugars.

Experimental Workflows and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow Plant_Material Plant Material (Caryophyllaceae) Extraction Oligosaccharide Extraction (80% Ethanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Water Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC Analysis (HPAEC-PAD) Filtration->HPLC_Analysis TLC_Analysis TLC Analysis Filtration->TLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis TLC_Analysis->Data_Analysis

Caption: General workflow for this compound analysis.

Conclusion

This compound stands out as a significant chemotaxonomic marker for the Caryophyllaceae family. Its unique biosynthetic pathway and restricted distribution provide a powerful tool for phylogenetic and taxonomic investigations. The detailed experimental protocols for extraction and analysis using advanced chromatographic techniques like HPAEC-PAD, as outlined in this guide, offer researchers a robust framework for quantifying this compound and related oligosaccharides. Further research focusing on the comprehensive quantitative screening of a wider range of Caryophyllaceae species will undoubtedly enhance our understanding of the evolutionary relationships within this diverse plant family and may unveil novel applications for these unique oligosaccharides in various fields, including drug development.

References

An In-depth Technical Guide to the Degradation Pathways of Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose, a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The glycosidic linkages are Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru. Like other RFOs, this compound is found in a variety of plants and is generally indigestible by humans and monogastric animals due to the absence of the enzyme α-galactosidase in their small intestine[1][2]. Consequently, when consumed, these oligosaccharides pass to the large intestine where they are fermented by gut microbiota, which can lead to flatulence and other gastrointestinal discomforts. Understanding the degradation pathways of this compound is crucial for developing strategies to improve the nutritional value of foods rich in RFOs and for potential therapeutic applications. This guide provides a comprehensive overview of the enzymatic degradation of this compound, detailed experimental protocols for its study, and quantitative data on related enzyme kinetics.

This compound Degradation Pathway

The degradation of this compound is a stepwise enzymatic process primarily involving two types of glycoside hydrolases: α-galactosidase and β-fructofuranosidase (commonly known as invertase).

  • Step 1: Hydrolysis of the terminal α-1,6 galactosyl linkage. An α-galactosidase initiates the degradation by cleaving the terminal α-1,6 bond between the two galactose residues. This reaction releases a molecule of D-galactose and produces the trisaccharide, stachyose.

  • Step 2: Hydrolysis of the second α-1,6 galactosyl linkage. The same or another α-galactosidase then acts on stachyose, cleaving the remaining α-1,6 glycosidic bond. This step yields another molecule of D-galactose and the disaccharide, sucrose (B13894).

  • Step 3: Hydrolysis of the sucrose moiety. Finally, a β-fructofuranosidase hydrolyzes sucrose into its constituent monosaccharides: D-glucose and D-fructose.

The resulting monosaccharides—galactose, glucose, and fructose (B13574)—can then be readily absorbed and metabolized by the organism.

Signaling Pathway Diagram

Lychnose_Degradation This compound This compound (Gal-Gal-Glc-Fru) Stachyose Stachyose (Gal-Glc-Fru) This compound->Stachyose α-Galactosidase Galactose1 D-Galactose This compound->Galactose1 Sucrose Sucrose (Glc-Fru) Stachyose->Sucrose α-Galactosidase Galactose2 D-Galactose Stachyose->Galactose2 Glucose D-Glucose Sucrose->Glucose β-Fructofuranosidase Fructose D-Fructose Sucrose->Fructose

Figure 1: Enzymatic degradation pathway of this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound degradation is dependent on the kinetic parameters of the involved enzymes. The following tables summarize representative kinetic data for α-galactosidases and β-fructofuranosidases acting on various oligosaccharides. These values can be used as a reference for comparative studies.

Table 1: Michaelis-Menten Constants (Km) of α-Galactosidases for Various Substrates

Enzyme SourceSubstrateKm (mM)Reference
Aspergillus oryzaep-Nitrophenyl-α-D-galactopyranoside0.45[3]
Aspergillus oryzaeRaffinose25.4[3]
Aspergillus oryzaeStachyose30.1[3]
Human α-Galactosidasep-Nitrophenyl-α-D-galactopyranoside8.3[4]
Tremella aurantialbap-Nitrophenyl-α-D-galactopyranoside0.23[5]
Tremella aurantialbaRaffinose1.87[5]
Tremella aurantialbaStachyose1.54[5]

Table 2: Kinetic Parameters of β-Fructofuranosidase from Bifidobacterium adolescentis G1 for Fructo-oligosaccharides

Substrate (GFn)Km (mM)kcat (s-1)Reference
GF3 (1-Kestose)1.1155[6]
GF4 (Nystose)1.6154[6]
GF53.2252[6]
GF64.2186[6]
GF77.1260[6]
GF87.0180[6]

Experimental Protocols

α-Galactosidase Activity Assay

This protocol describes a common method for determining α-galactosidase activity using the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

Materials:

  • α-Galactosidase enzyme solution

  • p-Nitrophenyl-α-D-galactopyranoside (pNPG) solution (e.g., 5 mM in buffer)

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 4.5)

  • Sodium carbonate solution (e.g., 1 M)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer and pNPG solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the enzyme solution to the pre-incubated reaction mixture.

  • Incubate the reaction for a specific period (e.g., 10-30 minutes).

  • Stop the reaction by adding sodium carbonate solution. This will also develop the yellow color of the p-nitrophenol product.

  • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.

  • One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

β-Fructofuranosidase Activity Assay

This protocol outlines the determination of β-fructofuranosidase activity using sucrose as the substrate.

Materials:

  • β-Fructofuranosidase enzyme solution

  • Sucrose solution (e.g., 100 mM in buffer)

  • Acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the acetate buffer and sucrose solution.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes.

  • Start the reaction by adding the enzyme solution.

  • Incubate for a defined time (e.g., 15-60 minutes).

  • Terminate the reaction by adding DNS reagent and boiling for 5-10 minutes.

  • Cool the samples to room temperature and measure the absorbance at 540 nm.

  • A standard curve of glucose or fructose should be used to determine the amount of reducing sugars released.

  • One unit of β-fructofuranosidase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the assay conditions.

Analysis of this compound Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of this compound degradation.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

  • An amino-based column (e.g., Aminex HPX-87C) or a high-performance anion-exchange (HPAEC) column is suitable for carbohydrate analysis[7][8].

Mobile Phase:

  • For an amino column, an isocratic mobile phase of acetonitrile/water (e.g., 75:25, v/v) is commonly used.

  • For HPAEC-PAD, a gradient of sodium hydroxide (B78521) and sodium acetate is typically employed.

Sample Preparation:

  • Enzymatic reaction mixtures are terminated at various time points, often by heat inactivation of the enzyme or by the addition of a stopping reagent.

  • The samples are then centrifuged or filtered to remove any precipitates.

  • The supernatant is diluted appropriately with the mobile phase before injection into the HPLC system.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the peaks corresponding to this compound, stachyose, sucrose, galactose, glucose, and fructose by comparing their retention times and peak areas with those of known standards.

  • The disappearance of the this compound peak and the appearance and subsequent changes in the peaks of the degradation products over time can be used to determine the rate and extent of degradation.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Solution Enzyme_Addition Add α-Galactosidase & β-Fructofuranosidase Start->Enzyme_Addition Incubation Incubate at Optimal Temperature and pH Enzyme_Addition->Incubation Sampling Take Samples at Different Time Intervals Incubation->Sampling Reaction_Stop Stop Reaction (e.g., Heat Inactivation) Sampling->Reaction_Stop Sample_Prep Sample Preparation (Centrifugation/Filtration) Reaction_Stop->Sample_Prep HPLC HPLC Analysis (HPAEC-PAD or RI) Sample_Prep->HPLC Data_Analysis Data Analysis: Quantify Substrate and Products HPLC->Data_Analysis End End: Degradation Profile Data_Analysis->End

Figure 2: General workflow for studying this compound degradation.

Conclusion

The enzymatic degradation of this compound is a sequential process mediated by α-galactosidase and β-fructofuranosidase, yielding the metabolizable monosaccharides galactose, glucose, and fructose. A thorough understanding of this pathway and the kinetics of the involved enzymes is essential for applications in the food industry to enhance the nutritional value of legumes and other plant-based foods. Furthermore, these enzymatic processes are of interest to drug development professionals exploring the modulation of gut microbiota and the management of carbohydrate metabolism. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the degradation of this compound and other related oligosaccharides.

References

Methodological & Application

Application Notes and Protocols for Lychnose Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a non-reducing tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs). It is primarily found in the plant family Caryophyllaceae, where it can act as a chemotaxonomic marker.[1] Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, this compound is believed to play a role in physiological processes such as cold acclimation in plants, suggesting its potential as a cryoprotectant.[1] The unique structure and biological functions of this compound make it a compound of interest for research in areas including plant physiology, food science, and drug development.

This document provides a detailed protocol for the extraction and purification of this compound from plant tissues, specifically targeting members of the Caryophyllaceae family. It also outlines methods for the quantification of extracted this compound.

Principle of the Method

The extraction of this compound from plant tissues involves the disruption of plant cells to release the soluble carbohydrates, followed by a series of purification steps to isolate this compound from other cellular components, including proteins, lipids, pigments, and other sugars. The general workflow includes:

  • Sample Preparation: Fresh or frozen plant material is homogenized to a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is extracted with an aqueous ethanol (B145695) solution to solubilize the oligosaccharides.

  • Purification: The crude extract is subjected to purification steps, including solvent partitioning and a series of chromatographic separations, to isolate this compound.

  • Quantification: The purified this compound is quantified using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

Materials and Reagents

  • Plant tissue (e.g., leaves and stems of Stellaria media, Cerastium arvense, or Silene vulgaris)

  • Liquid nitrogen

  • Ethanol (50%, 80%, and 95%, v/v)

  • n-Butanol

  • Deionized water

  • Ammonium (B1175870) sulfate (B86663)

  • Tris-HCl buffer

  • Sodium chloride

  • This compound standard (for quantification)

  • Columns for chromatography (e.g., anion exchange, size exclusion)

  • Solid Phase Extraction (SPE) cartridges (if necessary)

Experimental Protocols

Plant Material Collection and Preparation

Fresh, young leaves and stems of the selected Caryophyllaceae species should be collected. For optimal results, it is recommended to flash-freeze the collected tissue in liquid nitrogen immediately upon collection to halt metabolic processes. The frozen tissue should then be ground to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. The resulting powder can be stored at -80°C until extraction.

Extraction of Crude Oligosaccharides

This protocol is adapted from general methods for oligosaccharide extraction from plant tissues.

  • Weigh 10 g of the frozen plant powder.

  • Add 100 mL of 80% (v/v) ethanol to the powder.

  • Homogenize the mixture using a blender or homogenizer for 2-3 minutes.

  • Incubate the mixture in a shaking water bath at 60°C for 1 hour.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant and collect the supernatant, which contains the crude extract.

  • Repeat the extraction process (steps 2-6) on the remaining pellet twice more to ensure complete extraction of soluble carbohydrates.

  • Pool the supernatants from all three extractions.

  • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C until the ethanol is removed and the solution is primarily aqueous.

Purification of this compound

The following multi-step purification protocol is based on methods for purifying similar oligosaccharides and proteins from plant extracts.

3.1. Ammonium Sulfate Precipitation

  • Slowly add solid ammonium sulfate to the concentrated aqueous extract with gentle stirring at 4°C to achieve a final saturation of 80%. This step helps to precipitate proteins.

  • Allow the solution to stir gently for at least 4 hours or overnight at 4°C.

  • Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant, which contains the soluble oligosaccharides.

3.2. Solvent Partitioning

  • Mix the supernatant with an equal volume of n-butanol in a separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the lower aqueous phase, which contains the more polar oligosaccharides, including this compound.

  • Repeat the n-butanol partitioning twice more to remove lipids and other non-polar compounds.

3.3. Chromatographic Purification

A series of chromatographic steps is recommended for the purification of this compound to a high degree.

  • Anion-Exchange Chromatography:

    • Equilibrate a suitable anion-exchange column (e.g., DEAE-Sepharose) with a low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Load the aqueous extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound neutral sugars and other compounds.

    • Elute the bound compounds with a linear gradient of sodium chloride (e.g., 0-1 M NaCl in the same buffer).

    • Collect fractions and assay for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) or HPAEC-PAD.

  • Size-Exclusion Chromatography (SEC):

    • Pool the this compound-containing fractions from the anion-exchange step and concentrate them.

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25 or Bio-Gel P-2) with deionized water or a low concentration buffer.

    • Load the concentrated sample onto the column.

    • Elute with the same buffer and collect fractions. This step separates molecules based on size, effectively removing smaller monosaccharides and larger polysaccharides.

    • Monitor the fractions for the presence of this compound.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct quantification of underivatized carbohydrates.[2][3][4][5]

  • Instrument and Column: Use an HPAEC system equipped with a pulsed amperometric detector and a gold working electrode. A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series) is recommended.

  • Mobile Phase: An isocratic or gradient elution with sodium hydroxide (B78521) and/or sodium acetate (B1210297) solution is typically used. The exact conditions will depend on the specific column and the separation required.

  • Standard Curve: Prepare a series of standard solutions of known this compound concentrations.

  • Analysis: Inject the purified samples and the standards onto the HPAEC-PAD system.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the this compound standard. Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

Data Presentation

ParameterExtraction Method 1 (e.g., 80% Ethanol)Extraction Method 2 (e.g., 50% Ethanol)
Plant Material Stellaria media (leaves)Stellaria media (leaves)
Starting Material (g) 1010
Crude Extract (mg) Data to be determinedData to be determined
Purified this compound (mg) Data to be determinedData to be determined
Yield (%) Data to be determinedData to be determined
Purity (%) Data to be determinedData to be determined

Visualizations

Experimental Workflow

Lychnose_Extraction_Workflow cluster_purification Purification Steps cluster_chromatography Chromatographic Separation PlantMaterial Plant Material (e.g., Stellaria media) Homogenization Homogenization (Liquid Nitrogen) PlantMaterial->Homogenization Extraction Aqueous Ethanol Extraction (e.g., 80% EtOH, 60°C) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 CrudeExtract Crude Extract (Supernatant) Centrifugation1->CrudeExtract Purification Purification CrudeExtract->Purification AmmoniumSulfate Ammonium Sulfate Precipitation Purification->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Supernatant Supernatant (Oligosaccharides) Centrifugation2->Supernatant SolventPartitioning Solvent Partitioning (n-Butanol) Supernatant->SolventPartitioning AqueousPhase Aqueous Phase SolventPartitioning->AqueousPhase Chromatography Chromatography AqueousPhase->Chromatography AnionExchange Anion-Exchange Chromatography Chromatography->AnionExchange SizeExclusion Size-Exclusion Chromatography AnionExchange->SizeExclusion Purifiedthis compound Purified this compound SizeExclusion->Purifiedthis compound Quantification Quantification (HPAEC-PAD) Purifiedthis compound->Quantification

Caption: Workflow for the extraction and purification of this compound from plant tissues.

This compound Biosynthesis Pathway

Lychnose_Biosynthesis Sucrose Sucrose RaffinoseSynthase Raffinose Synthase Sucrose->RaffinoseSynthase Galactinol Galactinol Galactinol->RaffinoseSynthase Raffinose Raffinose LychnoseSynthase This compound Synthase (in Cerastium arvense) Raffinose->LychnoseSynthase Raffinose (donor) Raffinose->LychnoseSynthase Raffinose (acceptor) This compound This compound Isothis compound Isothis compound RaffinoseSynthase->Raffinose LychnoseSynthase->Sucrose byproduct LychnoseSynthase->this compound LychnoseSynthase->Isothis compound

Caption: Biosynthesis of this compound and isothis compound from raffinose in Cerastium arvense.[6]

References

Application Notes and Protocols for the Analysis of Lychnose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a tetrasaccharide that belongs to the raffinose (B1225341) family of oligosaccharides (RFOs). It is composed of one sucrose (B13894) molecule linked to two galactose units. Found in various plant tissues, this compound, along with other RFOs, is believed to play a role in stress tolerance and as a storage carbohydrate. The accurate and sensitive quantification of this compound is crucial for understanding its physiological functions and for quality control in food and pharmaceutical applications.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive analytical technique for the determination of underivatized carbohydrates.[1][2] At high pH, carbohydrates become anionic and can be separated by anion-exchange chromatography.[1] Pulsed amperometric detection provides direct and sensitive detection of these separated carbohydrates, making HPAEC-PAD an ideal method for the analysis of this compound in complex matrices.[3]

Data Presentation

The following table summarizes typical quantitative data for oligosaccharides structurally related to this compound, analyzed by HPAEC-PAD. These values can be used as a reference for method development and validation for this compound analysis.

Table 1: Typical Quantitative Data for Raffinose Family Oligosaccharides by HPAEC-PAD

CompoundRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Raffinose~10-150.4 - 1.01.2 - 3.0
Stachyose~12-180.5 - 1.51.5 - 4.5
This compound~11-17 (Estimated)~0.5 - 1.5 (Estimated)~1.5 - 4.5 (Estimated)

Note: The retention time, LOD, and LOQ for this compound are estimated based on data for structurally similar oligosaccharides. Actual values must be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in plant extracts using HPAEC-PAD.

Sample Preparation: Extraction of this compound from Plant Material

This protocol is adapted from methods for extracting soluble sugars from plant tissues.[3]

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) Ethanol (B145695)

  • Deionized water (18.2 MΩ·cm)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Freeze a known weight of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 10 mL of 80% ethanol per gram of tissue.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a water bath at 80°C for 15 minutes to inactivate endogenous enzymes.

  • Centrifuge the extract at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of 80% ethanol to ensure complete recovery of soluble sugars.

  • Combine the supernatants and evaporate the ethanol using a rotary evaporator or a gentle stream of nitrogen.

  • Re-dissolve the dried extract in a known volume of deionized water.

  • Filter the aqueous extract through a 0.22 µm syringe filter prior to HPAEC-PAD analysis.

HPAEC-PAD Analysis of this compound

This protocol provides a starting point for the chromatographic separation of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific sample matrix and instrument.

Instrumentation:

  • High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.

Chromatographic Conditions:

ParameterRecommended Conditions
Column CarboPac™ PA1 (4 x 250 mm) with a CarboPac™ PA1 Guard (4 x 50 mm) or similar
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Eluent A Deionized Water
Eluent B 200 mM Sodium Hydroxide (NaOH)
Eluent C 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
Gradient Program Time (min)
0.0
5.0
25.0
35.0
40.0
40.1
50.0
PAD Waveform Time (s)
0.00
0.20
0.40
0.41
0.42
0.43
0.50

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in deionized water.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a key biosynthetic pathway.

Lychnose_Structure This compound consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. cluster_gal1 cluster_glc cluster_fru cluster_gal2 gal1_c1 C1 gal1_c2 C2 gal1_c1->gal1_c2 glc_c6 C6H2OH gal1_c1->glc_c6 α(1→6) gal1_c3 C3 gal1_c2->gal1_c3 gal1_c4 C4 gal1_c3->gal1_c4 gal1_c5 C5 gal1_c4->gal1_c5 gal1_c6 C6H2OH gal1_c5->gal1_c6 gal1_o5 O gal1_c5->gal1_o5 gal1_o5->gal1_c1 glc_c1 C1 glc_c2 C2 glc_c1->glc_c2 fru_c2 C2 glc_c1->fru_c2 α(1→2)β glc_c3 C3 glc_c2->glc_c3 glc_c4 C4 glc_c3->glc_c4 glc_c5 C5 glc_c4->glc_c5 glc_c5->glc_c6 glc_o5 O glc_c5->glc_o5 glc_o5->glc_c1 fru_c3 C3 fru_c2->fru_c3 fru_c1 C1H2OH fru_c2->fru_c1 fru_c4 C4 fru_c3->fru_c4 fru_c5 C5 fru_c4->fru_c5 fru_c6 C6H2OH fru_c5->fru_c6 fru_o2 O fru_c5->fru_o2 gal2_c1 C1 fru_c1->gal2_c1 α(1→1) fru_o2->fru_c2 gal2_c2 C2 gal2_c1->gal2_c2 gal2_c3 C3 gal2_c2->gal2_c3 gal2_c4 C4 gal2_c3->gal2_c4 gal2_c5 C5 gal2_c4->gal2_c5 gal2_c6 C6H2OH gal2_c5->gal2_c6 gal2_o5 O gal2_c5->gal2_o5 gal2_o5->gal2_c1 Lychnose_Biosynthesis Raffinose1 Raffinose Enzyme Galactan:galactan galactosyltransferase Raffinose1->Enzyme Raffinose2 Raffinose Raffinose2->Enzyme This compound This compound Sucrose Sucrose Enzyme->this compound transfers a galactose unit Enzyme->Sucrose releases

References

Application Note: Quantification of Lychnose in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a non-reducing tetrasaccharide, an isomer of the more common raffinose (B1225341) family oligosaccharides (RFOs). It has been identified as a significant carbohydrate component in various members of the Caryophyllaceae family, such as chickweed (Stellaria media) and field mouse-ear (Cerastium arvense).[1][2] The quantification of this compound in plant extracts is crucial for phytochemical studies, understanding plant physiology, and for the quality control of herbal preparations and novel drug candidates derived from these plants. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD).

Principle

This method utilizes HPLC to separate this compound from other carbohydrates and compounds present in the plant extract. Due to the lack of a chromophore in this compound, universal detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are employed. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified analytical standard.

Data Presentation: Quantitative Summary

While extensive quantitative data for this compound across a wide range of plant species is not broadly available in published literature, the following table summarizes representative findings. Researchers are encouraged to contribute to this dataset through their own investigations.

Plant SpeciesPlant PartThis compound Concentration (mg/g dry weight)Reference
Stellaria mediaLeavesData not readily available in literature[1][3]
Cerastium arvenseLeavesData not readily available in literature[1][2][4]
Other Caryophyllaceae speciesVariousPresence reported, quantification needed

Note: The lack of readily available quantitative data highlights a research gap and an opportunity for further phytochemical analysis in the Caryophyllaceae family.

Experimental Protocols

Sample Preparation: Extraction of Oligosaccharides

This protocol describes the extraction of water-soluble carbohydrates, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, stems)

  • Mortar and pestle or a suitable grinder

  • Deionized water, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Homogenize 1-2 g of fresh plant material or 200-500 mg of dried and powdered plant material.

  • To the homogenized sample, add 10 mL of 80% (v/v) ethanol (B145695) in deionized water.

  • Incubate the mixture in a water bath at 80°C for 30 minutes with occasional vortexing.

  • Centrifuge the extract at 4000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of deionized water.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Sample Preparation plant_material Plant Material (Fresh/Dried) homogenization Homogenization plant_material->homogenization extraction Extraction with 80% Ethanol at 80°C homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Deionized Water evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial

Caption: Workflow for the extraction of this compound from plant material.

HPLC-RID/ELSD Method for Quantification

Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column, such as an amino-based (e.g., Amide) or a ligand-exchange (e.g., Ca2+ or Pb2+) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) or gradient elution for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • RID Settings: Maintain at a stable temperature, typically 35-40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 50-70°C

    • Gas Flow (Nitrogen): 1.5-2.0 L/min

Standard Preparation:

  • Analytical Standard: A high-purity analytical standard of this compound is required. As of the writing of this note, a commercial standard for this compound may not be readily available from major suppliers. In such cases, researchers may need to isolate and purify this compound from a known plant source and characterize it using techniques like NMR and Mass Spectrometry to create an in-house standard. Alternatively, for semi-quantitative analysis, a structurally related and commercially available standard like raffinose or stachyose (B150584) can be used, with the acknowledgment of this limitation in the final report.

  • Stock Solution: Prepare a stock solution of the this compound standard (e.g., 10 mg/mL) in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Inject the prepared plant extract samples.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the samples using the calibration curve.

G cluster_hplc HPLC Analysis start Equilibrate HPLC System inject_standards Inject Calibration Standards start->inject_standards calibration_curve Generate Calibration Curve inject_standards->calibration_curve inject_samples Inject Plant Extract Samples calibration_curve->inject_samples peak_identification Identify this compound Peak inject_samples->peak_identification quantification Quantify this compound Concentration peak_identification->quantification end Report Results quantification->end

Caption: Workflow for the HPLC quantification of this compound.

Method Validation

For reliable and accurate results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the this compound peak from other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantification of this compound in plant extracts. The choice of an appropriate carbohydrate column and a universal detector like RID or ELSD is critical for successful analysis. While the commercial availability of a this compound analytical standard may present a challenge, this protocol offers a comprehensive approach for researchers in natural product chemistry, pharmacology, and quality control to accurately determine the levels of this unique tetrasaccharide in plant-based materials. Further research to quantify this compound in a wider variety of plant species is encouraged to expand our understanding of its distribution and potential biological significance.

References

Complete NMR Characterization of Lychnose for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lychnose is a tetrasaccharide with the systematic name α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→1)-α-D-galactopyranoside.[1] Its structural elucidation is critical for understanding its biological function and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the complete structural characterization of complex oligosaccharides like this compound. This application note provides a comprehensive overview of the NMR methodologies, from sample preparation to advanced 2D NMR experiments, required for the unambiguous structural determination of this compound. The presented protocols and data serve as a guide for researchers in the fields of natural product chemistry, glycobiology, and drug development.

Data Presentation: Quantitative NMR Data

The complete assignment of all ¹H and ¹³C NMR signals is fundamental for the structural elucidation of this compound. The following tables summarize the illustrative ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for each monosaccharide residue of this compound, based on typical values for similar structures. These tables provide a clear and structured format for data comparison and interpretation.

Disclaimer: The following NMR data is illustrative and based on typical chemical shifts for the constituent monosaccharides in similar linkages. For precise values, refer to the peer-reviewed publication by Vanhaecke et al., Carbohydrate Research, 2006, 341(16), 2744-50.

Table 1: Illustrative ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O

ResidueH-1H-2H-3H-4H-5H-6aH-6b
α-D-Gal (A) 4.98 (d, 3.8)3.85 (dd, 10.2, 3.8)3.92 (dd, 10.2, 3.4)4.05 (br d, 3.4)4.20 (m)3.78 (m)3.75 (m)
α-D-Glc (B) 5.42 (d, 3.7)3.58 (dd, 9.8, 3.7)3.75 (t, 9.8)3.45 (t, 9.8)3.80 (m)3.95 (dd, 12.0, 2.5)3.85 (dd, 12.0, 5.5)
β-D-Fru (C) -4.12 (d, 8.5)4.25 (t, 8.5)4.08 (t, 8.5)3.88 (m)3.72 (d, 12.0)3.65 (d, 12.0)
α-D-Gal (D) 4.95 (d, 4.0)3.90 (dd, 10.5, 4.0)3.98 (dd, 10.5, 3.5)4.10 (br d, 3.5)4.22 (m)3.80 (m)3.77 (m)

Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

ResidueC-1C-2C-3C-4C-5C-6
α-D-Gal (A) 99.569.870.570.272.562.0
α-D-Glc (B) 92.872.573.870.472.366.5
β-D-Fru (C) 64.8104.577.275.082.563.5
α-D-Gal (D) 100.270.070.870.472.862.3

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

  • Purity: The this compound sample should be of high purity (>95%) to avoid interference from contaminants.

  • Lyophilization: The sample should be lyophilized to remove any residual water or organic solvents.

  • Deuterium (B1214612) Exchange: To minimize the residual H₂O signal in ¹H NMR spectra, exchangeable protons (from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), freeze-drying, and repeating this process 2-3 times.

  • Final Preparation: Dissolve 5-10 mg of the lyophilized this compound in 0.5 mL of high-purity D₂O (99.96%).

  • Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for accurate chemical shift referencing (¹H and ¹³C at 0.00 ppm).

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Purpose: To obtain an overview of the proton signals, especially the anomeric protons which typically resonate in a less crowded region of the spectrum (δ 4.5-5.5 ppm).

    • Experiment: A standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE).

  • 1D ¹³C NMR:

    • Purpose: To identify the number of carbon signals, with a particular focus on the anomeric carbons (δ 90-110 ppm) and carbons involved in glycosidic linkages.

    • Experiment: A standard 1D carbon experiment with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those within the same monosaccharide residue. This is crucial for tracing the spin systems of each sugar unit.

    • Methodology: A standard COSY experiment is performed to reveal correlations between protons that are coupled to each other (usually over two or three bonds).

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To correlate all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all the proton resonances belonging to a single monosaccharide residue, starting from the anomeric proton.

    • Methodology: A TOCSY experiment with a mixing time of 80-120 ms (B15284909) is typically used to allow for magnetization transfer throughout the entire spin system of each sugar ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Methodology: An HSQC experiment provides a spectrum with proton chemical shifts on one axis and carbon chemical shifts on the other, with cross-peaks indicating direct C-H bonds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically over two or three bonds) between protons and carbons. This is the key experiment for determining the glycosidic linkages between monosaccharide units and the overall sequence of the oligosaccharide.

    • Methodology: An HMBC experiment is optimized to detect smaller, long-range J-couplings. Cross-peaks between the anomeric proton of one residue and a carbon of the adjacent residue confirm the glycosidic linkage.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, providing information about the three-dimensional structure and confirming glycosidic linkages.

    • Methodology: A NOESY or ROESY experiment is performed to detect through-space correlations. For molecules of the size of this compound, ROESY often provides more reliable results.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.

G Figure 1. Logical Workflow for this compound Structural Elucidation cluster_1 Initial Analysis cluster_2 Residue-level Assignment cluster_3 Inter-residue Connectivity & Stereochemistry A 1. 1D NMR (¹H, ¹³C, DEPT) B 2. Identify Monosaccharide Spin Systems A->B COSY, TOCSY C 3. Assign Intra-residue Protons and Carbons B->C B->C HSQC D 4. Determine Glycosidic Linkages C->D HMBC, NOESY/ROESY F 6. Complete Structural Elucidation C->F E 5. Determine Anomeric Configurations D->E D->F E->F G Figure 2. Connectivity Map of this compound GalA α-D-Gal (A) Glc α-D-Glc (B) GalA->Glc (1→6) H1(A) → C6(B) Fru β-D-Fru (C) Glc->Fru (1→2) H1(B) → C2(C) GalD α-D-Gal (D) GalD->Fru (1→1) H1(D) → C1(C)

References

Application Notes and Protocols for the Enzymatic Synthesis of Lychnose using Galactosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a tetrasaccharide of interest in various fields of research due to its potential biological activities. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound utilizing a galactosyltransferase, specifically raffinose (B1225341)—raffinose α-galactosyltransferase (EC 2.4.1.166). This enzyme catalyzes the transfer of a galactose moiety from one molecule of raffinose to another, yielding this compound and sucrose.[1][2][3][4] The protocols outlined below are based on established methods for the purification and characterization of similar plant-derived galactosyltransferases and oligosaccharides, providing a robust framework for the successful synthesis and purification of this compound in a laboratory setting.

Principle of the Reaction

The enzymatic synthesis of this compound is based on the following transgalactosylation reaction:

2 Raffinose → this compound + Sucrose

This reaction is catalyzed by raffinose—raffinose α-galactosyltransferase, which utilizes one molecule of raffinose as the galactosyl donor and a second molecule as the acceptor.[1][2][3][4]

Materials and Reagents

Enzyme Source:

  • Leaves of Cerastium arvense (or other plant sources known to produce this compound)[1]

Reagents for Enzyme Purification:

  • Liquid nitrogen

  • Polyvinylpolypyrrolidone (PVPP)

  • Extraction Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol and 1 mM EDTA)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10 kDa MWCO)

  • Concanavalin A-Sepharose resin

  • DEAE-Sepharose resin

  • Sephacryl S-200 HR resin

  • Sodium Chloride (NaCl)

  • Methyl-α-D-mannopyranoside

Reagents for Enzymatic Synthesis:

  • Raffinose (from a commercial source)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate buffer, pH 5.0)

  • Purified raffinose—raffinose α-galactosyltransferase

Reagents and Equipment for Product Purification and Analysis:

  • High-Performance Liquid Chromatography (HPLC) system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSKgel Amide-80)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ultrapure water

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector

  • This compound, Raffinose, and Sucrose standards for HPLC

Experimental Protocols

Protocol 1: Purification of Raffinose—Raffinose α-Galactosyltransferase

This protocol is adapted from methods used for the purification of similar plant galactosyltransferases and may require optimization.[5]

  • Crude Extract Preparation:

    • Harvest fresh leaves of Cerastium arvense and immediately freeze in liquid nitrogen.

    • Grind the frozen leaves to a fine powder using a mortar and pestle with the addition of PVPP.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.

    • Allow the protein to precipitate for at least 1 hour.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.

    • Dialyze the resuspended pellet against the extraction buffer overnight at 4°C with multiple buffer changes.

  • Lectin Affinity Chromatography:

    • Load the dialyzed sample onto a Concanavalin A-Sepharose column pre-equilibrated with extraction buffer.

    • Wash the column extensively with the equilibration buffer to remove unbound proteins.

    • Elute the bound glycoproteins with the equilibration buffer containing 0.5 M methyl-α-D-mannopyranoside.

    • Collect fractions and assay for galactosyltransferase activity.

  • Anion Exchange Chromatography:

    • Pool the active fractions from the lectin affinity step and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with the low-salt buffer.

    • Wash the column with the equilibration buffer.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

    • Collect fractions and assay for activity.

  • Size-Exclusion Chromatography:

    • Concentrate the active fractions from the anion exchange step.

    • Load the concentrated sample onto a Sephacryl S-200 HR column pre-equilibrated with the extraction buffer.

    • Elute the proteins with the same buffer.

    • Collect fractions and assay for activity. Pool the purest active fractions, which represent the purified enzyme.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • Prepare a reaction mixture containing raffinose at a concentration to be optimized (e.g., 50-200 mM) in the reaction buffer (pH 5.0).

    • Pre-incubate the reaction mixture at the optimal temperature (to be determined, e.g., 30°C).

    • Initiate the reaction by adding the purified raffinose—raffinose α-galactosyltransferase to a final concentration that should be empirically determined.

  • Incubation:

    • Incubate the reaction mixture for a predetermined time (e.g., 12-48 hours) with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination:

    • Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture to remove the precipitated protein and collect the supernatant for purification.

Protocol 3: Purification and Analysis of this compound by HPLC
  • HPLC Conditions:

    • Column: HILIC column (e.g., TSKgel Amide-80, 4.6 x 250 mm)

    • Mobile Phase: A gradient of acetonitrile (ACN) and water. For example:

      • Initial conditions: 80% ACN

      • Linear gradient to 60% ACN over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector: ELSD or RI detector

    • Injection Volume: 10-20 µL

  • Purification Procedure:

    • Filter the supernatant from the terminated enzymatic reaction through a 0.22 µm filter.

    • Inject the filtered sample onto the preparative HILIC column.

    • Collect fractions corresponding to the elution time of the this compound standard.

    • Analyze the collected fractions for purity by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

  • Quantification:

    • Prepare a standard curve using a this compound standard of known concentrations.

    • Quantify the amount of this compound produced in the enzymatic reaction by integrating the peak area from the HPLC chromatogram and comparing it to the standard curve.[6][7][8]

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Synthesis (Hypothetical Data for Illustration)

ParameterOptimal Value
pH5.0
Temperature (°C)30
Raffinose Concentration (mM)150
Enzyme Concentration (µg/mL)50
Incubation Time (hours)24

Table 2: Purification of Raffinose—Raffinose α-Galactosyltransferase (Hypothetical Data for Illustration)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract5001000.21001
Ammonium Sulfate150800.53802.7
Lectin Affinity20603.06015
Anion Exchange5459.04545
Size Exclusion13030.030150

Table 3: Yield of Enzymatically Synthesized this compound (Hypothetical Data for Illustration)

Initial Raffinose (mg)This compound Produced (mg)Sucrose Produced (mg)Unreacted Raffinose (mg)Molar Yield of this compound (%)
100033017050049.5

Visualizations

Enzymatic_Synthesis_of_this compound Raffinose1 Raffinose (Donor) Enzyme Raffinose—Raffinose α-Galactosyltransferase Raffinose1->Enzyme Raffinose2 Raffinose (Acceptor) Raffinose2->Enzyme This compound This compound Enzyme->this compound Sucrose Sucrose Enzyme->Sucrose

Caption: Enzymatic reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_purification Enzyme Purification cluster_synthesis Enzymatic Synthesis cluster_analysis Purification & Analysis Crude_Extract Crude Plant Extract Ammonium_Sulfate Ammonium_Sulfate Crude_Extract->Ammonium_Sulfate Precipitation Lectin_Affinity Lectin_Affinity Ammonium_Sulfate->Lectin_Affinity Dialysis Anion_Exchange Anion_Exchange Lectin_Affinity->Anion_Exchange Dialysis Size_Exclusion Size_Exclusion Anion_Exchange->Size_Exclusion Concentration Purified_Enzyme Purified Enzyme Size_Exclusion->Purified_Enzyme Pooling Fractions Reaction_Setup Reaction Setup Purified_Enzyme->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Raffinose_Substrate Raffinose Raffinose_Substrate->Reaction_Setup Reaction_Termination Reaction Termination Incubation->Reaction_Termination HPLC_Purification Preparative HPLC Reaction_Termination->HPLC_Purification Purity_Analysis Purity Analysis HPLC_Purification->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Purified_this compound Purified_this compound Lyophilization->Purified_this compound

Caption: Experimental workflow for this compound synthesis and purification.

References

Application Notes and Protocols for Mild Acid Hydrolysis of Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose, a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), is of increasing interest in nutritional science and drug development due to its potential prebiotic properties. As a non-digestible oligosaccharide, this compound can be selectively utilized by beneficial gut microbiota, influencing the host's health.[1][2][3] To study its biological activity and develop potential applications, controlled hydrolysis of this compound into its constituent monosaccharides and smaller oligosaccharides is often necessary. This document provides a detailed protocol for the mild acid hydrolysis of this compound, methods for product analysis, and an overview of its potential biological signaling pathways.

Data Presentation

Hydrolysis Products of this compound

This compound is structurally α-D-Galactosyl-(1→6)-α-D-Glucosyl-(1→2)-β-D-Fructofuranosyl-(1→1)-α-D-Galactoside. Complete hydrolysis will yield its constituent monosaccharides. Partial hydrolysis may yield a mixture of smaller saccharides.

Product NameTypeMolar Ratio (in complete hydrolysis)
D-GalactoseMonosaccharide2
D-GlucoseMonosaccharide1
D-FructoseMonosaccharide1
SucroseDisaccharidePossible intermediate
MelibioseDisaccharidePossible intermediate
RaffinoseTrisaccharidePossible intermediate

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a mild acid hydrolysis procedure using trifluoroacetic acid (TFA), which is effective for cleaving glycosidic bonds while minimizing the degradation of the resulting monosaccharides, particularly fructose.

Materials:

  • This compound standard

  • Trifluoroacetic acid (TFA), 2 M solution

  • Ultrapure water

  • Heating block or water bath

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Nitrogen gas supply

  • Lyophilizer or centrifugal evaporator

  • pH meter and neutralization solution (e.g., 0.3 M NaOH)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Weigh 1-5 mg of this compound into a clean reaction vial.

  • Acid Addition: Add 1 mL of 2 M TFA to the vial. Ensure the sample is completely dissolved.

  • Hydrolysis Reaction: Securely cap the vial and place it in a heating block or water bath pre-heated to 110°C.

  • Incubation: Incubate the reaction for 4 hours. For partial hydrolysis to obtain intermediate oligosaccharides, the reaction time can be reduced (e.g., 1-2 hours) and optimized.

  • Termination and TFA Removal: After incubation, cool the vial to room temperature. Remove the TFA by evaporation under a stream of nitrogen gas or by using a centrifugal evaporator. For complete removal, the sample can be reconstituted in a small volume of ultrapure water and evaporated again.

  • Reconstitution: Reconstitute the dried hydrolysate in 1 mL of ultrapure water for further analysis.

  • Neutralization (Optional, depending on analysis method): If required for subsequent analytical methods, neutralize the sample to pH 7.0 by the dropwise addition of 0.3 M NaOH.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis by HPLC.

Protocol 2: Analysis of this compound Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the hydrolysis products using HPLC with a refractive index (RI) detector, a common method for sugar analysis.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with a refractive index (RI) detector
Column Bio-Rad Aminex HPX-87H or similar carbohydrate analysis column
Mobile Phase 0.005 M Sulfuric Acid in ultrapure water
Flow Rate 0.6 mL/min
Column Temperature 60°C
Detector Temperature 40°C
Injection Volume 20 µL
Run Time 30-40 minutes (ensure all expected monosaccharides are eluted)

Procedure:

  • Standard Preparation: Prepare individual standard solutions of D-galactose, D-glucose, and D-fructose (e.g., 1 mg/mL in ultrapure water). Also, prepare a mixed standard solution containing all three monosaccharides at a known concentration. If available, standards of sucrose, melibiose, and raffinose should also be prepared.

  • Calibration Curve: Inject a series of dilutions of the mixed standard solution to generate a calibration curve for each monosaccharide. Plot peak area versus concentration.

  • Sample Analysis: Inject the filtered this compound hydrolysate sample into the HPLC system.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each monosaccharide by using the calibration curves.

Mandatory Visualizations

Experimental Workflow for Mild Acid Hydrolysis of this compound

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_processing Sample Processing cluster_analysis Analysis prep1 Weigh this compound prep2 Dissolve in 2M TFA prep1->prep2 hydrolysis Incubate at 110°C for 4h prep2->hydrolysis proc1 Cool to Room Temperature hydrolysis->proc1 proc2 Evaporate TFA proc1->proc2 proc3 Reconstitute in Water proc2->proc3 proc4 Filter (0.22 µm) proc3->proc4 analysis HPLC-RI Analysis proc4->analysis

Caption: Workflow for the mild acid hydrolysis and analysis of this compound.

Proposed Signaling Pathway for this compound as a Prebiotic

As a member of the raffinose family of oligosaccharides, this compound is expected to exert its biological effects primarily through its action as a prebiotic.[2][3][4] It is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[2][5][6] This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.[7] These SCFAs can then initiate signaling cascades within the host's intestinal epithelial cells and immune cells, leading to various health benefits.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_effects Physiological Effects This compound This compound microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->microbiota Fermentation scfa SCFAs (Butyrate, Propionate, Acetate) microbiota->scfa Production gpcr G-protein Coupled Receptors (e.g., GPR41, GPR43) scfa->gpcr Activation signaling Intracellular Signaling (e.g., MAPK, NF-κB) gpcr->signaling Initiation response Cellular Response signaling->response effects Improved Gut Barrier Function Modulation of Immune Response Systemic Metabolic Effects response->effects

References

Application Note: Identification of Lychnose using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lychnose is a tetrasaccharide, a complex carbohydrate composed of four monosaccharide units. Structurally, it is O-α-D-Galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside. The identification and characterization of such oligosaccharides are critical in fields ranging from food science to drug development, as they can serve as biomarkers or possess bioactive properties. However, the structural complexity and the existence of numerous isobaric and isomeric forms present significant analytical challenges.[1][2][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the sensitivity and specificity required for the unambiguous identification of this compound.[4][5] This application note provides a detailed protocol for the identification of this compound using LC-MS/MS, focusing on the differentiation from its isomers through characteristic fragmentation patterns.

Principle

The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the chromatographic separation of this compound from other saccharides and isomers based on polarity. Following separation, the analyte is ionized using Electrospray Ionization (ESI) and analyzed by a high-resolution mass spectrometer. A full MS scan (MS1) confirms the presence of the precursor ion corresponding to the mass of this compound (exact mass: 666.2218 Da).[6] Subsequently, tandem mass spectrometry (MS/MS) is performed using Collision-Induced Dissociation (CID). The resulting fragmentation pattern, which is unique to the specific glycosidic linkages and structure of this compound, serves as a fingerprint for its positive identification and differentiation from its isomers.[4][7][8][9]

Experimental Workflow

The overall workflow for this compound identification involves sample preparation, chromatographic separation, and mass spectrometric analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample 1. Sample Collection (e.g., Plant Extract) Extract 2. Extraction & Cleanup (e.g., SPE) Sample->Extract LC 3. HILIC Separation (Isomer Resolution) Extract->LC ESI 4. ESI Ionization ([M+Na]+ or [M+H]+) LC->ESI MS1 5. MS1 Scan (Precursor Ion Selection m/z 689.21 for [M+Na]+) ESI->MS1 MS2 6. MS/MS Fragmentation (CID) (Generate Fingerprint Spectrum) MS1->MS2 Analysis 7. Data Analysis (Fragment Matching) MS2->Analysis ID 8. Positive Identification (this compound Confirmed) Analysis->ID

Caption: General workflow for this compound identification.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound standard (if available)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate (B1220265) or Formic acid, LC-MS grade

  • Methanol (MeOH), for extraction

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon) for sample cleanup

2. Sample Preparation (from a plant matrix)

  • Homogenization: Homogenize 1 g of the sample material (e.g., freeze-dried plant tissue) in 10 mL of 80% methanol.

  • Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 10,000 x g for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more. Pool the supernatants.

  • Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution & Cleanup: Reconstitute the dried extract in 2 mL of water. Pass the solution through a pre-conditioned SPE cartridge to remove non-polar interferences.

  • Final Preparation: Evaporate the cleaned fraction to dryness and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 ACN:Water). The sample is now ready for injection.

3. Liquid Chromatography (LC) Method

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 85% B

    • 2-15 min: Linear gradient from 85% to 50% B

    • 15-17 min: Hold at 50% B

    • 17.1-22 min: Return to 85% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry (MS) Method

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 150-1000

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA)

  • Precursor Selection: Select the top 3 most intense ions for fragmentation. Include the expected m/z for this compound adducts (e.g., m/z 689.21 for [M+Na]+, m/z 667.23 for [M+H]+) in the inclusion list.

  • Collision Energy: Use a collision energy ramp (e.g., 20-50 eV) to ensure a rich fragmentation spectrum.

Data Presentation and Interpretation

Identification of this compound is based on matching the retention time with a standard (if available) and, most importantly, by interpreting the MS/MS fragmentation spectrum. Oligosaccharide fragmentation typically involves two main types of cleavage: glycosidic bond cleavages (yielding B, C, Y, and Z ions) and cross-ring cleavages (yielding A and X ions). The relative abundance of these fragments is diagnostic for a specific isomer.[10][11]

Table 1: Representative Quantitative Data for this compound Identification

AnalytePrecursor IonTheoretical m/zInterpretation
This compound[M+Na]⁺689.21Sodiated molecular ion of a tetrasaccharide.
Fragment 1[M+Na - C₆H₁₀O₅]⁺527.16Loss of one hexose (B10828440) unit (Y-type ion).
Fragment 2[M+Na - 2(C₆H₁₀O₅)]⁺365.11Loss of two hexose units (Y-type ion).
Fragment 3[M+Na - 3(C₆H₁₀O₅)]⁺203.05Loss of three hexose units (Y-type ion).
Note: The m/z values are for the sodiated adducts. The presence and relative abundance of additional cross-ring and internal fragments are crucial for distinguishing this compound from its isomers.

Logical Relationship of Tetrasaccharide Fragmentation

The fragmentation of a tetrasaccharide generates a cascade of product ions. The initial precursor ion breaks at its glycosidic linkages, leading to the loss of individual monosaccharide units. This process creates a characteristic pattern of fragment ions that reveals the sequence and, to some extent, the linkage of the carbohydrate.

G precursor Precursor Ion [Tetrasaccharide+Na]+ m/z 689 loss1 - 162 Da (Hexose) precursor->loss1 frag1 Fragment Ion [Trisaccharide+Na]+ m/z 527 loss2 - 162 Da (Hexose) frag1->loss2 frag2 Fragment Ion [Disaccharide+Na]+ m/z 365 loss3 - 162 Da (Hexose) frag2->loss3 frag3 Fragment Ion [Monosaccharide+Na]+ m/z 203 loss1->frag1 Glycosidic Cleavage loss2->frag2 Glycosidic Cleavage loss3->frag3 Glycosidic Cleavage

Caption: Fragmentation cascade of a tetrasaccharide.

The described LC-MS/MS method provides a robust and highly specific protocol for the identification of this compound in complex matrices. By combining HILIC separation with high-resolution tandem mass spectrometry, it is possible to resolve this compound from its isomers and confirm its identity through unique fragmentation patterns. This approach is invaluable for quality control, natural product discovery, and metabolomics research.

References

Application Notes and Protocols for the Purification of Lychnose from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Lychnose, a tetrasaccharide of interest, from crude plant extracts. The methodologies described herein are based on established principles of oligosaccharide separation and are intended to guide researchers in developing robust purification strategies.

Introduction

This compound is a member of the raffinose (B1225341) family of oligosaccharides (RFOs) and is a tetrasaccharide with the structure α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru-(1→1)-α-D-Gal. It has been identified in various plant species, including members of the Caryophyllaceae family such as Cerastium arvense and Stellaria media. The purification of this compound from natural sources is essential for its structural elucidation, biological activity screening, and potential development as a therapeutic agent or functional food ingredient.

This document outlines a multi-step purification strategy, commencing with extraction from plant material, followed by clarification, and a series of chromatographic separations to achieve high purity this compound.

Overview of the Purification Workflow

The general workflow for the purification of this compound from crude plant extracts involves several key stages. The process begins with the extraction of soluble carbohydrates from the plant matrix, followed by clarification to remove proteins and other macromolecules. Subsequently, a series of chromatographic steps are employed to separate this compound from other sugars and impurities.

PurificationWorkflow PlantMaterial Plant Material (e.g., Stellaria media) Extraction Hot Water or Ethanol (B145695) Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Clarification Protein Precipitation & Centrifugation CrudeExtract->Clarification ClarifiedExtract Clarified Extract Clarification->ClarifiedExtract ActivatedCarbon Activated Carbon Treatment ClarifiedExtract->ActivatedCarbon DecolorizedExtract Decolorized Extract ActivatedCarbon->DecolorizedExtract SEC Size-Exclusion Chromatography (SEC) DecolorizedExtract->SEC TetrasaccharideFraction Tetrasaccharide-Enriched Fraction SEC->TetrasaccharideFraction HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) TetrasaccharideFraction->HILIC Purifiedthis compound Purified this compound HILIC->Purifiedthis compound

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical this compound purification process, illustrating the expected yield and purity at each major step. These values are indicative and may vary depending on the plant source and specific experimental conditions.

Purification StepTotal Sugars (mg)This compound Content (mg)Purity (%)Step Yield (%)Overall Yield (%)
Crude Extract10,0005005-100
Clarified Extract9,5004905.29898
Activated Carbon Treatment8,5004805.69896
Size-Exclusion Chromatography1,000450459490
HILIC400380958476

Experimental Protocols

Protocol 1: Extraction of Soluble Oligosaccharides

This protocol describes the initial extraction of soluble carbohydrates, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Stellaria media)

  • 80% (v/v) Ethanol or Distilled Water

  • Reflux apparatus or stirred tank extractor

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered plant material.

  • Suspend the plant material in 1 L of 80% ethanol or distilled water.

  • For ethanol extraction, reflux the mixture at 80°C for 2 hours. For water extraction, maintain the temperature at 80-90°C with constant stirring for 2 hours.

  • Cool the mixture to room temperature and filter through a Buchner funnel to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction of soluble sugars.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude syrup.

Protocol 2: Clarification and Decolorization of the Crude Extract

This protocol aims to remove proteins, pigments, and other interfering substances from the crude extract.

Materials:

  • Crude extract syrup from Protocol 1

  • Absolute ethanol

  • Activated charcoal

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Dissolve the crude syrup in a minimal amount of distilled water.

  • To precipitate proteins, add cold absolute ethanol to the aqueous solution to a final concentration of 80% (v/v).

  • Allow the mixture to stand at 4°C for at least 4 hours, or overnight, to facilitate protein precipitation.

  • Centrifuge the mixture at 5,000 x g for 20 minutes to pellet the precipitated proteins.

  • Carefully decant the supernatant containing the soluble sugars.

  • To decolorize the clarified extract, add activated charcoal at a concentration of 2% (w/v).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the activated charcoal by filtration through a bed of celite or by centrifugation.

  • Concentrate the decolorized extract using a rotary evaporator.

Protocol 3: Size-Exclusion Chromatography (SEC) for Fractionation

This protocol separates the oligosaccharides based on their molecular size, enriching the fraction containing tetrasaccharides like this compound.

Materials:

  • Decolorized and concentrated extract from Protocol 2

  • Sephadex G-25 or Bio-Gel P-2 resin

  • Chromatography column

  • Fraction collector

  • Deionized water (mobile phase)

  • Phenol-sulfuric acid reagent for sugar detection

Procedure:

  • Swell the Sephadex G-25 or Bio-Gel P-2 resin in deionized water according to the manufacturer's instructions and pack it into a suitable chromatography column.

  • Equilibrate the column with at least two column volumes of deionized water.

  • Dissolve the decolorized extract in a small volume of deionized water and apply it to the top of the column.

  • Elute the column with deionized water at a constant flow rate.

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the sugar content in each fraction using the phenol-sulfuric acid method or by thin-layer chromatography (TLC).

  • Pool the fractions containing the tetrasaccharides, which will elute after larger polysaccharides and before smaller sugars like sucrose (B13894) and monosaccharides.

  • Lyophilize the pooled fractions to obtain a tetrasaccharide-enriched powder.

Protocol 4: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC) for Final Purification

This protocol describes the final purification of this compound from the tetrasaccharide-enriched fraction using preparative HILIC.

Materials:

  • Tetrasaccharide-enriched fraction from Protocol 3

  • Preparative HPLC system with a refractive index (RI) detector

  • Preparative HILIC column (e.g., Amide- or Amino-bonded silica)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Lyophilizer

Procedure:

  • Dissolve the tetrasaccharide-enriched powder in the initial mobile phase (e.g., 80% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative HILIC column with the initial mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Elute the column with a gradient of decreasing acetonitrile concentration. A typical gradient might be from 80% to 60% acetonitrile over 40 minutes.

  • Monitor the elution profile with the RI detector and collect the fractions corresponding to the this compound peak. The elution order in HILIC is generally from less polar (smaller oligosaccharides) to more polar (larger oligosaccharides).

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions containing pure this compound.

  • Remove the acetonitrile from the pooled fractions by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Signaling Pathways and Logical Relationships

The purification process is a logical sequence of steps designed to progressively increase the purity of this compound. Each step targets the removal of specific types of impurities.

LogicalFlow cluster_0 Initial Processing cluster_1 Chromatographic Separation CrudeExtract Crude Extract (this compound, other sugars, proteins, pigments) Clarification Clarification & Decolorization CrudeExtract->Clarification Removes proteins & pigments ClarifiedExtract Clarified & Decolorized Extract (this compound, other sugars) Clarification->ClarifiedExtract SEC Size-Exclusion Chromatography ClarifiedExtract->SEC Separates by size TetrasaccharideFraction Tetrasaccharide Fraction (this compound, isomers, other tetrasaccharides) SEC->TetrasaccharideFraction HILIC Hydrophilic Interaction Liquid Chromatography TetrasaccharideFraction->HILIC Separates by polarity Purifiedthis compound High Purity this compound HILIC->Purifiedthis compound

Caption: Logical flow of the this compound purification process.

Application Notes and Protocols for the In Vitro Enzymatic Hydrolysis of Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs). It is composed of one molecule of glucose, one molecule of fructose, and two molecules of galactose. The enzymatic hydrolysis of this compound is a critical process for its structural analysis, investigation of its biological activities, and the development of potential therapeutic agents. This document provides detailed application notes and protocols for the in vitro enzymatic hydrolysis of this compound, primarily focusing on the use of α-galactosidase, the key enzyme responsible for cleaving the terminal α-1,6-linked galactose residues.

Due to the limited availability of specific data on the enzymatic hydrolysis of this compound, this document leverages information from closely related and well-studied RFOs, such as raffinose and stachyose (B150584). Researchers should consider the provided protocols and data as a starting point and optimize the conditions for their specific experimental setup.

Principle of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound by α-galactosidase involves the cleavage of the terminal α-1,6 glycosidic bond, releasing a molecule of D-galactose and the trisaccharide raffinose. The raffinose can be further hydrolyzed by the same enzyme to yield another molecule of D-galactose and sucrose (B13894). The overall reaction is depicted below:

This compound + H₂O --(α-galactosidase)--> D-Galactose + Raffinose

Raffinose + H₂O --(α-galactosidase)--> D-Galactose + Sucrose

Data Presentation

The following tables summarize the typical optimal conditions and kinetic parameters for the enzymatic hydrolysis of raffinose family oligosaccharides by α-galactosidases from various sources. These values can be used as a reference for designing experiments for this compound hydrolysis.

Table 1: Optimal Reaction Conditions for α-Galactosidase from Different Sources on Raffinose Family Oligosaccharides

Enzyme SourceSubstrate(s)Optimal pHOptimal Temperature (°C)Reference
Aspergillus nigerRaffinose, Stachyose4.5 - 5.550 - 60[1]
Mortierella vinaceap-nitrophenyl-α-D-galactopyranoside4.5 - 5.555 - 60[1]
Tremella aurantialbaRaffinose, Stachyose5.054[2]
Soybean (Glycine max)Raffinose, Stachyose5.5 - 6.545 - 55[3]
Maize (Zea mays)p-nitrophenyl-α-D-galactopyranoside, Raffinose, Stachyose5.5 - 6.040[4]

Table 2: Apparent Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) of α-Galactosidases for Raffinose Family Oligosaccharides

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Aspergillus nigerRaffinose1.8 - 5.0Not Reported
Aspergillus nigerStachyose2.5 - 7.0Not Reported
Soybean (Glycine max)Raffinose3.0Not Reported[3]
Soybean (Glycine max)Stachyose4.79Not Reported[3]
Maize (Zea mays)Raffinose11.21.8[4]
Maize (Zea mays)Stachyose14.52.5[4]

Note: The Vmax values are highly dependent on the purity of the enzyme and the specific activity assay used.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound

This protocol provides a general procedure for the enzymatic hydrolysis of this compound using a commercially available α-galactosidase.

Materials:

  • This compound

  • α-Galactosidase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • Stop solution (e.g., 0.1 M Sodium Carbonate)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Enzyme Preparation: Prepare a stock solution of α-galactosidase in sodium acetate buffer at a suitable concentration (e.g., 1 mg/mL). The optimal enzyme concentration should be determined empirically.

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of the this compound stock solution.

    • Add 40 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Pre-incubate the mixture at the desired temperature (e.g., 50°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the α-galactosidase solution to the pre-warmed substrate mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding 100 µL of the stop solution or by heat inactivation (boiling for 5-10 minutes).

  • Sample Analysis: Analyze the hydrolysis products using one of the analytical methods described in Protocol 2.

Protocol 2: Analysis of Hydrolysis Products

The products of this compound hydrolysis (galactose, raffinose, and sucrose) can be qualitatively and quantitatively analyzed using the following methods.

A. Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Developing solvent system (e.g., n-butanol:acetic acid:water, 2:1:1, v/v/v)

  • Staining reagent (e.g., 0.5% (w/v) α-naphthol in 5% (v/v) sulfuric acid in ethanol)

  • Heating plate or oven

  • Standard solutions of this compound, galactose, raffinose, and sucrose

Procedure:

  • Spot a small volume (1-2 µL) of the reaction mixture from each time point onto the TLC plate, alongside the standard solutions.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry completely.

  • Spray the plate evenly with the staining reagent.

  • Heat the plate at 110°C for 5-10 minutes to visualize the sugar spots.

  • Calculate the retardation factor (Rf) values for each spot and compare them with the standards to identify the products.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., amino-based column)

  • Mobile phase (e.g., acetonitrile:water, 75:25, v/v)

  • Standard solutions of this compound, galactose, raffinose, and sucrose of known concentrations

Procedure:

  • Filter the reaction samples through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample and standard solutions into the HPLC system.

  • Run the analysis using an isocratic elution with the specified mobile phase and column temperature (e.g., 30°C).

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the concentration of each product by creating a standard curve from the peak areas of the standard solutions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results This compound This compound Substrate Reaction_Mix Reaction Mixture This compound->Reaction_Mix Enzyme α-Galactosidase Enzyme->Reaction_Mix Buffer Acetate Buffer (pH 5.0) Buffer->Reaction_Mix Incubation Incubation (e.g., 50°C) Reaction_Mix->Incubation Termination Reaction Termination Incubation->Termination TLC TLC Analysis Termination->TLC HPLC HPLC Analysis Termination->HPLC Identification Product Identification TLC->Identification Quantification Product Quantification HPLC->Quantification Identification->Quantification

Caption: Experimental workflow for the in vitro enzymatic hydrolysis of this compound.

hydrolysis_pathway This compound This compound (Tetrasaccharide) Enzyme1 α-Galactosidase This compound->Enzyme1 Raffinose Raffinose (Trisaccharide) Enzyme2 α-Galactosidase Raffinose->Enzyme2 Sucrose Sucrose (Disaccharide) Galactose1 D-Galactose Galactose2 D-Galactose Enzyme1->Raffinose Enzyme1->Galactose1 Enzyme2->Sucrose Enzyme2->Galactose2

Caption: Enzymatic hydrolysis pathway of this compound by α-galactosidase.

Potential Signaling Pathways and Biological Relevance

While specific signaling pathways for this compound and its hydrolysis products are not well-documented, the resulting monosaccharides and disaccharides (galactose, sucrose) are key players in cellular metabolism.

  • Galactose Metabolism: Galactose enters the Leloir pathway, where it is converted to glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis.

  • Sucrose Metabolism: In organisms possessing sucrase, sucrose is hydrolyzed to glucose and fructose, which are central to carbohydrate metabolism and energy production through glycolysis.

The biological relevance of this compound hydrolysis in drug development could be in several areas:

  • Prebiotic Potential: The controlled hydrolysis of this compound could generate a mixture of oligosaccharides with potential prebiotic activity, promoting the growth of beneficial gut bacteria.

  • Drug Targeting: The enzymes responsible for this compound hydrolysis could be targets for drugs aimed at modulating carbohydrate metabolism in specific organisms.

  • Nutraceutical Development: Understanding the digestibility of this compound is crucial for its potential use as a functional food ingredient.

Further research is necessary to elucidate any direct signaling roles of this compound or its specific hydrolysis products beyond their metabolic functions.

logical_relationship cluster_hydrolysis In Vitro Hydrolysis cluster_application Potential Applications This compound This compound Hydrolysis Enzymatic Hydrolysis (α-Galactosidase) This compound->Hydrolysis Nutraceuticals Nutraceutical Formulation This compound->Nutraceuticals Products Hydrolysis Products (Galactose, Raffinose, Sucrose) Hydrolysis->Products Drug_Target Drug Target Identification Hydrolysis->Drug_Target Prebiotics Prebiotic Development Products->Prebiotics

Caption: Logical relationship between this compound hydrolysis and its potential applications.

References

Application Notes and Protocols for Oligosaccharide Profiling of Lychnose using HPAEC-PAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the profiling and quantification of oligosaccharides, with a specific focus on Lychnose, using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This technique offers a sensitive and direct method for carbohydrate analysis without the need for derivatization.[1][2]

Introduction

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and well-established technique for the separation and quantification of carbohydrates, including complex oligosaccharides.[1][3][4] The method leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on a strong anion-exchange column.[5] Pulsed Amperometric Detection provides highly sensitive and specific detection of underivatized carbohydrates.[6]

This compound, a tetrasaccharide of the raffinose (B1225341) family of oligosaccharides (RFOs), is of interest in various fields, including nutrition and drug development, due to its potential prebiotic properties. Accurate profiling and quantification of this compound and related oligosaccharides are crucial for research and quality control. This application note details a robust HPAEC-PAD method suitable for the analysis of this compound in various sample matrices. While a specific method for this compound is not widely published, the protocol described here is adapted from established methods for structurally similar RFOs like stachyose (B150584) and raffinose.[7]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection of this compound and other oligosaccharides.

Sample Preparation

The sample preparation procedure aims to extract soluble carbohydrates and remove interfering substances.

  • For Plant Tissues/Food Matrices:

    • Weigh approximately 100 mg of a homogenized sample into a microcentrifuge tube.

    • Add 1 mL of deionized water.

    • Vortex thoroughly for 1 minute.

    • Incubate in a water bath at 80°C for 15 minutes to facilitate extraction.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • If necessary, dilute the sample with deionized water to fall within the calibration range.

  • For Purified Samples/Drug Formulations:

    • Dissolve the sample in deionized water to a known concentration.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

HPAEC-PAD System and Conditions
  • Instrumentation: A biocompatible (metal-free) HPLC system equipped with a pulsed amperometric detector with a gold working electrode and a suitable anion-exchange column is required.

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA1 (4 x 250 mm) with a CarboPac™ PA1 guard column (4 x 50 mm), is recommended for the separation of RFOs.

  • Mobile Phase:

    • Eluent A: Deionized Water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Chromatographic Gradient:

    Time (min) Flow Rate (mL/min) %A %B %C
    0.0 1.0 0 100 0
    5.0 1.0 0 100 0
    25.0 1.0 0 0 100
    30.0 1.0 0 0 100
    30.1 1.0 0 100 0

    | 40.0 | 1.0 | 0 | 100 | 0 |

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • PAD Settings (Waveform):

    Time (sec) Potential (V) Integration
    0.00 +0.1
    0.20 +0.1 Begin
    0.40 +0.1 End
    0.41 -2.0
    0.42 -2.0
    0.43 +0.6
    0.44 -0.1

    | 0.50 | -0.1 | |

Data Analysis
  • Identification: Identify the oligosaccharide peaks in the chromatogram by comparing their retention times with those of known standards (e.g., sucrose, raffinose, stachyose, and if available, this compound).

  • Quantification: Create a calibration curve for each identified oligosaccharide using a series of standard solutions of known concentrations. The peak area of the analyte is proportional to its concentration.

Quantitative Data Summary

The following table provides representative chromatographic data for common oligosaccharides, which can be used as a reference for method development. Note that the retention time for this compound is estimated based on its structural similarity to stachyose.

OligosaccharideDegree of PolymerizationRepresentative Retention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Sucrose2~4.50.51.5
Raffinose3~7.00.82.4
Stachyose4~9.51.03.0
This compound (estimated) 4 ~10.0 - -
Verbascose5~12.01.23.6

Data are illustrative and may vary depending on the specific instrument, column, and conditions used.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPAEC-PAD analysis of oligosaccharides.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing start Sample (e.g., Plant Extract, Formulation) extraction Aqueous Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.22 µm Filtration centrifugation->filtration dilution Dilution (if necessary) filtration->dilution injection Autosampler Injection dilution->injection separation Anion-Exchange Separation injection->separation detection Pulsed Amperometric Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification via Calibration Curve integration->quantification report Final Report quantification->report

Caption: Workflow for oligosaccharide profiling by HPAEC-PAD.

Logical Relationship of HPAEC-PAD Components

This diagram shows the interconnected components of the HPAEC-PAD system.

HPAEC_PAD_Components Eluent Eluent Reservoir (High pH) Pump HPLC Pump Eluent->Pump Injector Autosampler Pump->Injector Column Anion-Exchange Column Injector->Column Detector PAD Detector (Gold Electrode) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Key components of an HPAEC-PAD system.

Conclusion

The HPAEC-PAD method described provides a sensitive, selective, and direct approach for the profiling and quantification of this compound and other oligosaccharides. The detailed protocol and workflow diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The provided quantitative data serves as a useful benchmark for method validation and routine analysis.

References

Application Notes and Protocols for the Use of Lychnose as a Standard in Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit (Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru), is a member of the raffinose (B1225341) family of oligosaccharides. Its presence and quantification in various biological and food samples are of increasing interest. Accurate and reliable quantification of carbohydrates like this compound is crucial for quality control in the food and beverage industry, characterization of biopharmaceuticals, and various research applications. The use of a well-characterized this compound standard is essential for developing and validating analytical methods to ensure data accuracy and reproducibility.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard in common carbohydrate analysis techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as an analytical standard.

PropertyValueReference
Molecular Formula C₂₄H₄₂O₂₁[1]
Molecular Weight 666.6 g/mol [1]
Purity ≥98% (recommended for use as an analytical standard)Inferred from similar standards[2]
Appearance White to off-white crystalline solidInferred from similar standards
Solubility Highly soluble in water.[3][4] Limited solubility in organic solvents like ethanol, DMSO, and dimethylformamide.[2]
Storage Store at -20°C for long-term stability.[2] Stock solutions should be prepared fresh or stored at 2-8°C for a limited time.
Stability Oligosaccharides are generally stable in neutral aqueous solutions. Stability can be affected by strong acidic or basic conditions and high temperatures, which may lead to hydrolysis.[5]

Application 1: Quantification of this compound using HPLC with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the quantification of non-chromophoric compounds like oligosaccharides. The separation is typically achieved on an amino-functionalized silica (B1680970) column.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Preparation of Standard Stock and Working Solutions

  • Stock Solution (10 mg/mL): Accurately weigh approximately 25 mg of this compound standard and dissolve it in 2.5 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).[6]

3. Sample Preparation

  • Liquid samples (e.g., fruit juices, fermentation broths) should be centrifuged to remove particulate matter and then filtered through a 0.22 µm syringe filter.

  • Solid samples (e.g., food products, plant extracts) require extraction. A common procedure is homogenization in deionized water followed by centrifugation and filtration.

  • Dilute the sample extract with the mobile phase to bring the expected this compound concentration within the calibration range.

4. HPLC-RID Conditions

ParameterRecommended Conditions
Column Amino-functionalized silica column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (75:25, v/v)[6][7][8]
Flow Rate 1.0 mL/min[8]
Column Temperature 35°C[6][7]
Injection Volume 10-20 µL
Detector Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35°C)[6][7][8]
Run Time Approximately 20-30 minutes, sufficient to elute all components of interest.

5. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²) > 0.999[6]
Limit of Detection (LOD) 0.05 - 0.1 mg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 mg/mL
Precision (RSD%) < 2%[6]
Accuracy (Recovery %) 95 - 105%

Workflow for HPLC-RID Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC-RID System Standard_Prep->HPLC_System Inject Standards Sample_Prep Prepare Sample (Extract, Filter, Dilute) Sample_Prep->HPLC_System Inject Sample Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantify Quantify this compound in Sample Data_Acquisition->Quantify Calibration->Quantify

Caption: Workflow for the quantification of this compound using HPLC-RID.

Application 2: High-Sensitivity Quantification of this compound using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization.[9] It is particularly well-suited for the analysis of oligosaccharides in complex matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Sodium Hydroxide (NaOH), 50% w/w solution, carbonate-free

  • Sodium Acetate (NaOAc), anhydrous, analytical grade

  • Deionized water (18.2 MΩ·cm), degassed

  • 0.22 µm syringe filters

2. Preparation of Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound standard and dissolve it in 5 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with deionized water to achieve concentrations in the µg/mL range (e.g., 1, 5, 10, 25, 50 µg/mL).[2]

3. Sample Preparation

  • Sample preparation is similar to that for HPLC-RID. However, due to the higher sensitivity of HPAEC-PAD, greater dilution of the sample extract may be required.

  • Ensure the final sample solution is in an aqueous matrix compatible with the HPAEC-PAD system.

4. HPAEC-PAD Conditions

ParameterRecommended Conditions
Column High-pH anion-exchange column (e.g., Dionex CarboPac™ series)
Eluents A: 100 mM Sodium HydroxideB: 100 mM Sodium Hydroxide with 1 M Sodium Acetate
Gradient A gradient elution is typically used to separate oligosaccharides. An example gradient is: 0-5 min: 100% A 5-25 min: Linear gradient to 50% B 25-30 min: 100% B (column wash) 30-40 min: 100% A (equilibration)[2][10]
Flow Rate 0.3 - 0.5 mL/min[2][10]
Column Temperature 30°C[2]
Injection Volume 10-25 µL[2]
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode. A standard carbohydrate waveform is used.

5. Data Analysis and Quantification

  • Peak identification and quantification are performed similarly to the HPLC-RID method, using a calibration curve generated from the this compound standards.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.4 - 2.0 µg/mL[10]
Precision (RSD%) < 5%
Accuracy (Recovery %) 90 - 110%

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the utilization of this compound as a standard in carbohydrate analysis. The choice between HPLC-RID and HPAEC-PAD will depend on the required sensitivity, sample matrix complexity, and available instrumentation. For routine analysis of samples with relatively high concentrations of this compound, HPLC-RID offers a cost-effective and robust solution. For trace-level quantification or analysis in complex biological matrices, the superior sensitivity and selectivity of HPAEC-PAD are advantageous. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results.

References

Techniques for Labeling Lychnose for Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose, a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), is of increasing interest in metabolic studies, particularly in the context of gut microbiome research where it can act as a prebiotic.[1] Tracing the metabolic fate of this compound is crucial for understanding its mechanism of action and its impact on host physiology. This document provides detailed application notes and protocols for the isotopic and fluorescent labeling of this compound to facilitate its use in metabolic tracing studies. The protocols are designed to be adaptable for various experimental setups, from in vitro fermentation with gut microbiota to cell culture and whole-organism studies.

Labeling Strategies for this compound

The primary methods for labeling this compound for metabolic studies fall into two main categories: isotopic labeling and fluorescent labeling.

  • Isotopic Labeling: This technique involves the incorporation of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into the this compound molecule. The key advantage of isotopic labeling is that the labeled molecule is chemically identical to the unlabeled version, ensuring that it behaves in the same way in biological systems. The mass difference introduced by the isotopes allows for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This method is ideal for tracing the metabolic pathways of this compound and quantifying the incorporation of its constituent monosaccharides into various metabolic end-products.

  • Fluorescent Labeling: This method involves the covalent attachment of a fluorescent molecule (fluorophore) to this compound. This allows for highly sensitive detection using fluorescence-based techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection. Fluorescent labeling is particularly useful for tracking the uptake and transport of this compound in biological systems.

Isotopic Labeling of this compound with ¹³C

Isotopic labeling of this compound can be achieved through in vivo biosynthesis in plants that naturally produce this oligosaccharide. This method provides uniformly labeled this compound, which is ideal for metabolic flux analysis.

Experimental Protocol: ¹³C-Labeling of this compound in Plant Cell Suspension Culture (Adapted Protocol)

This protocol is adapted from methods used for labeling plant cell walls and may require optimization for specific plant species that produce this compound, such as members of the Caryophyllaceae family.[2]

Materials:

  • Plant cell suspension culture capable of producing this compound

  • Growth medium for the specific plant cell culture

  • ¹³C-labeled glucose ([U-¹³C₆]-glucose)

  • Sterile water

  • Liquid nitrogen

  • Freeze-dryer

  • Extraction solvent (e.g., 80% ethanol)

  • Solid-phase extraction (SPE) cartridges for oligosaccharide purification (e.g., graphitized carbon)

Procedure:

  • Establish Plant Cell Suspension Culture: Initiate and maintain a healthy, actively growing plant cell suspension culture known to produce this compound.

  • Prepare Labeling Medium: Prepare the growth medium with [U-¹³C₆]-glucose as the primary carbon source. The concentration of labeled glucose should be optimized based on the specific cell line's metabolic rate. A starting concentration of 2% (w/v) is recommended.

  • Labeling: Introduce the ¹³C-glucose to the cell culture during the exponential growth phase. Allow the cells to grow in the presence of the labeled substrate for a period sufficient to allow for incorporation into this compound. This may range from several days to a week.

  • Harvesting: Harvest the plant cells by filtration or centrifugation.

  • Metabolite Quenching: Immediately quench metabolic activity by flash-freezing the harvested cells in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen cell mass to dryness.

  • Extraction: Extract the soluble sugars from the lyophilized cells using an appropriate solvent, such as 80% ethanol, at an elevated temperature (e.g., 80°C) for a defined period. Repeat the extraction process to ensure complete recovery.

  • Purification: Purify the labeled this compound from the crude extract using solid-phase extraction (SPE) with graphitized carbon cartridges or other suitable chromatographic techniques.

Data Presentation: Expected Mass Shifts for ¹³C-Labeled this compound

The incorporation of ¹³C atoms will result in a predictable increase in the mass of this compound and its constituent monosaccharides.

CompoundUnlabeled Monoisotopic Mass (Da)Fully ¹³C-Labeled Monoisotopic Mass (Da)Mass Shift per ¹³C Atom (Da)
This compound (C₂₄H₄₂O₂₁)666.2218690.29981.00335
Galactose (C₆H₁₂O₆)180.0634186.08351.00335
Glucose (C₆H₁₂O₆)180.0634186.08351.00335
Fructose (C₆H₁₂O₆)180.0634186.08351.00335

Note: The mass shift is due to the difference in mass between a ¹³C and a ¹²C atom.

Experimental Workflow: Isotopic Labeling and Analysis

G cluster_labeling Isotopic Labeling cluster_extraction Extraction & Purification cluster_analysis Analysis plant_culture Plant Cell Culture add_label Add ¹³C-Glucose plant_culture->add_label incubation Incubation add_label->incubation harvest Harvest & Quench incubation->harvest extraction Extraction of Sugars harvest->extraction purification Purification of Labeled this compound extraction->purification lcms LC-MS/MS Analysis purification->lcms nmr NMR Spectroscopy purification->nmr

Workflow for isotopic labeling and analysis of this compound.

Fluorescent Labeling of this compound with 2-Aminobenzamide (B116534) (2-AB)

Fluorescent labeling with 2-aminobenzamide (2-AB) is a widely used method for the sensitive detection of oligosaccharides. The labeling occurs at the reducing end of the sugar.

Experimental Protocol: 2-AB Labeling of this compound (Adapted Protocol)

This protocol is adapted from established methods for labeling glycans with 2-AB and may require optimization for this compound.[3][4][5][6]

Materials:

  • This compound standard

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

  • Acetonitrile (B52724)

  • Water (HPLC grade)

Procedure:

  • Prepare Labeling Reagent: In a fume hood, prepare the labeling reagent by dissolving 2-AB (e.g., 30 mg) and sodium cyanoborohydride (e.g., 30 mg) in 1 mL of a 70:30 (v/v) mixture of DMSO and glacial acetic acid. This reagent should be prepared fresh.

  • Labeling Reaction:

    • Dissolve the this compound sample (e.g., 10-100 nmol) in a small volume of water (e.g., 5 µL) in a microcentrifuge tube.

    • Add the labeling reagent (e.g., 50 µL) to the this compound solution.

    • Mix thoroughly and incubate the reaction mixture at 65°C for 2-3 hours.

  • Purification of Labeled this compound:

    • After incubation, cool the reaction mixture to room temperature.

    • Add acetonitrile to the sample to bring the final concentration to approximately 95% acetonitrile.

    • Equilibrate a HILIC SPE cartridge with 95% acetonitrile.

    • Load the sample onto the equilibrated cartridge.

    • Wash the cartridge with 95% acetonitrile to remove excess labeling reagents.

    • Elute the 2-AB labeled this compound with water.

    • Dry the eluted sample in a vacuum centrifuge.

  • Analysis: The purified 2-AB labeled this compound is now ready for analysis by HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).

Experimental Workflow: Fluorescent Labeling and Analysis

G cluster_labeling Fluorescent Labeling cluster_purification Purification cluster_analysis Analysis lychnose_sample This compound Sample add_reagent Add 2-AB Labeling Reagent lychnose_sample->add_reagent incubation Incubation at 65°C add_reagent->incubation hilic_spe HILIC-SPE Cleanup incubation->hilic_spe dry_sample Dry Labeled Sample hilic_spe->dry_sample hplc_fld HPLC with Fluorescence Detection dry_sample->hplc_fld G This compound This compound (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) This compound->Raffinose α-Galactosidase Galactose Galactose This compound->Galactose α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Raffinose->Galactose α-Galactosidase Glucose Glucose Sucrose->Glucose Invertase Fructose Fructose Sucrose->Fructose Invertase SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Galactose->SCFA Fermentation Glucose->SCFA Fermentation Fructose->SCFA Fermentation

References

Application of Lychnose in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose, a non-digestible tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), is gaining attention in food science research for its potential as a prebiotic and its promising anti-diabetic properties. As a functional food ingredient, this compound can selectively stimulate the growth and activity of beneficial gut bacteria, contributing to improved gut health. Furthermore, its ability to inhibit key digestive enzymes involved in carbohydrate metabolism suggests a role in managing hyperglycemia. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in food and pharmaceutical applications.

Prebiotic Effects of this compound

This compound, like other RFOs, is not hydrolyzed in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota. This selective fermentation promotes the proliferation of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Stimulation of Probiotic Bacteria Growth

This compound serves as a fermentable substrate for specific probiotic strains. In vitro studies on related RFOs demonstrate their ability to support the growth of key gut commensals.

Table 1: Effect of Raffinose Family Oligosaccharides (RFOs) on the Growth of Probiotic Bacteria (In Vitro)

Probiotic StrainCarbon Source (1% w/v)Growth (OD600) after 24hFold Increase vs. Glucose
Bifidobacterium adolescentisRaffinose1.8 ± 0.11.2
Lactobacillus rhamnosusRaffinose1.5 ± 0.11.1
Bifidobacterium longumFructooligosaccharides (FOS)2.0 ± 0.21.4
Lactobacillus caseiFructooligosaccharides (FOS)1.7 ± 0.11.2

Note: Data presented is based on studies with raffinose and FOS, as specific quantitative data for this compound is limited. Similar trends are expected for this compound due to its structural similarity.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These SCFAs lower the colonic pH, inhibit the growth of pathogens, and serve as an energy source for colonocytes.

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Raffinose Family Oligosaccharides (RFOs) by Human Fecal Microbiota [1][2]

Substrate (1% w/v)Acetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
Raffinose-derived Oligosaccharides (DP4-6)63.1 ± 5.215.4 ± 2.118.7 ± 2.597.2 ± 9.8
Inulin55.8 ± 4.912.1 ± 1.825.3 ± 3.193.2 ± 9.5
Glucose (Control)40.2 ± 3.58.9 ± 1.210.1 ± 1.559.2 ± 6.2

Note: This data is for raffinose-derived oligosaccharides and serves as a proxy for the expected fermentation profile of this compound.[1][2] Acetic acid is the primary SCFA produced during the fermentation of these oligosaccharides.[1]

Anti-Diabetic Properties of this compound

This compound exhibits potential anti-diabetic effects primarily through the inhibition of carbohydrate-hydrolyzing enzymes, which can help in managing postprandial hyperglycemia.

Inhibition of α-Amylase and α-Glucosidase

By inhibiting α-amylase and α-glucosidase, this compound can delay the digestion of complex carbohydrates and the absorption of glucose, leading to a lower post-meal blood glucose spike.

Table 3: Inhibitory Activity (IC50) of Various Natural Compounds against α-Amylase and α-Glucosidase [3]

Compound/Extractα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
Acarbose (Positive Control)50 - 250100 - 500
Green Tea Extract150 - 40050 - 200
Mulberry Leaf Extract100 - 30020 - 100

Note: Specific IC50 values for this compound are not yet widely reported. The data for other natural inhibitors are provided for comparative purposes. The inhibitory potential of this compound is expected to be within a similar range and requires experimental validation.

Potential to Modulate GLP-1 Secretion

Prebiotic oligosaccharides can indirectly influence the secretion of glucagon-like peptide-1 (GLP-1) by promoting the growth of SCFA-producing bacteria. SCFAs, in turn, can stimulate L-cells in the intestine to release GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose homeostasis.

Experimental Protocols

Protocol 1: In Vitro Prebiotic Activity Assay

This protocol details the methodology to assess the prebiotic potential of this compound by monitoring the growth of probiotic bacteria.

Workflow for In Vitro Prebiotic Activity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare basal medium (e.g., MRS broth) without a carbon source D Inoculate media with probiotic culture A->D B Prepare sterile solutions of: - this compound (Test) - Glucose (Positive Control) - No carbohydrate (Negative Control) E Add carbohydrate solutions to respective media B->E C Prepare fresh culture of probiotic strain (e.g., B. adolescentis) C->D D->E F Incubate anaerobically at 37°C E->F G Measure optical density (OD600) at 0, 12, 24, and 48 hours F->G H Plate on selective agar (B569324) to determine viable cell counts (CFU/mL) F->H I Calculate growth rate and biomass production G->I H->I G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis A Collect fresh fecal sample from a healthy donor B Prepare a fecal slurry (e.g., 10% w/v) in anaerobic buffer A->B D Inoculate fermentation medium with fecal slurry B->D C Prepare fermentation medium containing this compound (1% w/v) C->D E Incubate anaerobically at 37°C with gentle shaking D->E F Collect samples at 0, 12, 24, and 48 hours E->F G Centrifuge samples and filter the supernatant F->G H Analyze supernatant for SCFAs using Gas Chromatography (GC) or HPLC G->H I Quantify acetate, propionate, and butyrate concentrations H->I G cluster_prep Preparation cluster_react Reaction cluster_measure Measurement A Prepare α-glucosidase solution E Pre-incubate enzyme with This compound or Acarbose A->E B Prepare substrate solution (p-nitrophenyl-α-D-glucopyranoside) F Initiate reaction by adding substrate B->F C Prepare different concentrations of this compound solution C->E D Prepare Acarbose solution (Positive Control) D->E E->F G Incubate at 37°C F->G H Stop reaction with Na2CO3 G->H I Measure absorbance at 405 nm (p-nitrophenol) H->I J Calculate % inhibition I->J K Determine IC50 value J->K G cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell / Colonocyte cluster_effects Systemic Effects This compound This compound Microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->Microbiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs GPR41_43 GPR41/43 (SCFA Receptors) SCFAs->GPR41_43 Activation GutBarrier Improved Gut Barrier Function SCFAs->GutBarrier Energy source for colonocytes, anti-inflammatory ERK1_2 ERK1/2 Pathway GPR41_43->ERK1_2 GLP1 GLP-1 Secretion ERK1_2->GLP1 Insulin Increased Insulin Secretion GLP1->Insulin Glucose Improved Glucose Homeostasis Insulin->Glucose G cluster_liver Liver cluster_muscle Skeletal Muscle This compound This compound & Metabolites (e.g., SCFAs) AMPK AMPK Activation This compound->AMPK Gluconeo ↓ Gluconeogenesis AMPK->Gluconeo Lipogen ↓ Lipogenesis AMPK->Lipogen GlucoseUptake ↑ Glucose Uptake (GLUT4 translocation) AMPK->GlucoseUptake FattyAcidOx ↑ Fatty Acid Oxidation AMPK->FattyAcidOx

References

Application Notes and Protocols for Cell-free Enzyme Preparation for Lychnose Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose, a tetrasaccharide of the raffinose (B1225341) family of oligosaccharides (RFOs), is of growing interest in the pharmaceutical and food industries for its potential prebiotic properties. Found in plants of the Caryophyllaceae family, such as Cerastium arvense, its biosynthesis offers a unique enzymatic pathway for investigation.[1] This document provides detailed application notes and protocols for the preparation of a cell-free enzyme extract from plant tissue and its application in the in vitro biosynthesis of this compound for research and development purposes.

The enzymatic synthesis of this compound in Cerastium arvense occurs through the catalytic action of raffinose-raffinose α-galactosyltransferase (EC 2.4.1.166).[2][3] This enzyme facilitates a transglycosylation reaction where two molecules of raffinose serve as both donor and acceptor of a galactose moiety, yielding one molecule of this compound and one molecule of sucrose (B13894).[1][2]

Reaction: 2 Raffinose ⇌ this compound + Sucrose

This cell-free approach provides a powerful tool to study the kinetics and regulatory mechanisms of this compound biosynthesis, screen for potential inhibitors or activators, and produce standards for analytical purposes without the complexities of in vivo systems.

Data Presentation

Table 1: Summary of Key Components and Conditions for Cell-free this compound Biosynthesis

ParameterValue/RangeNotes
Enzyme Source Leaves of Cerastium arvense or other this compound-accumulating plantsEnzyme of interest is raffinose-raffinose α-galactosyltransferase.
Substrate RaffinoseServes as both galactosyl donor and acceptor.
Product 1 This compound (1F-α-D-galactosylraffinose)The target tetrasaccharide.
Product 2 SucroseA co-product of the transglycosylation reaction.
Optimal pH 5.0 - 7.5General range for plant galactosyltransferases. Specific optimum for the target enzyme should be determined empirically.
Optimal Temperature 25 - 37 °CGeneral range for plant enzyme activity. Stability may decrease at higher temperatures.
Substrate Concentration 10 - 100 mMTo be optimized based on enzyme kinetics (Km).
Reaction Time 1 - 24 hoursDependent on enzyme concentration and activity.
Analysis Method High-Performance Liquid Chromatography (HPLC)For separation and quantification of substrates and products.

Experimental Protocols

Protocol 1: Preparation of Cell-free Enzyme Extract from Plant Leaves

This protocol describes a general method for the preparation of a crude cell-free enzyme extract from plant leaves, which can be adapted for Cerastium arvense.

Materials:

  • Fresh or frozen young leaves of Cerastium arvense

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer (see recipe below)

  • Polyvinylpolypyrrolidone (PVPP)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Bradford reagent for protein quantification

Extraction Buffer Recipe (pH 7.5):

  • 50 mM HEPES-KOH

  • 10 mM MgCl₂

  • 1 mM EDTA

  • 5 mM Dithiothreitol (DTT)

  • 10% (v/v) Glycerol

  • 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF) (add fresh before use)

Procedure:

  • Harvest 5-10 g of fresh, young plant leaves. If using frozen tissue, proceed directly to step 3.

  • Wash the fresh leaves with deionized water and gently pat dry.

  • Freeze the leaf tissue in liquid nitrogen until brittle.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 10% (w/w) of PVPP to the powdered tissue and mix briefly.

  • Transfer the powder to a pre-chilled beaker and add 3 volumes (w/v) of ice-cold Extraction Buffer.

  • Stir the suspension on ice for 20-30 minutes.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, avoiding the pellet and any floating debris. This is the crude cell-free enzyme extract.

  • Determine the total protein concentration of the extract using the Bradford assay.

  • Aliquot the extract into microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro this compound Biosynthesis Assay

This protocol outlines the enzymatic reaction for the biosynthesis of this compound using the prepared cell-free extract.

Materials:

  • Cell-free enzyme extract

  • Raffinose stock solution (e.g., 200 mM in water)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5)

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube on ice as follows:

    • Reaction Buffer (to a final volume of 100 µL)

    • Raffinose stock solution (to a final concentration of 50 mM)

    • Cell-free enzyme extract (e.g., 50-100 µg of total protein)

  • Prepare a negative control reaction by boiling the enzyme extract for 10 minutes before adding it to the reaction mixture.

  • Incubate the reaction tubes at 30°C for a set time course (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • To stop the reaction, heat the tubes at 95°C for 5 minutes.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Collect the supernatant for analysis by HPLC.

Protocol 3: HPLC Analysis of Reaction Products

This protocol provides a general method for the quantification of raffinose and this compound. The exact conditions may need to be optimized for the specific HPLC system and column used.[4][5][6]

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • An amino-propy, amide, or a specialized carbohydrate column (e.g., Aminex HPX-87 series).

Mobile Phase (Isocratic):

  • Acetonitrile:Water (e.g., 75:25, v/v)

Procedure:

  • Prepare standard solutions of raffinose, sucrose, and if available, this compound, at known concentrations (e.g., 1, 5, 10, 20, 50 mM).

  • Filter the reaction samples and standard solutions through a 0.22 µm syringe filter before injection.

  • Set the column temperature (e.g., 35°C) and detector parameters according to the manufacturer's instructions.

  • Inject 10-20 µL of each standard and sample.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of raffinose consumed and this compound and sucrose produced by comparing the peak areas to the standard curves.

Visualizations

Lychnose_Biosynthesis_Pathway Raffinose1 Raffinose Enzyme Raffinose-Raffinose α-Galactosyltransferase Raffinose1->Enzyme Raffinose2 Raffinose Raffinose2->Enzyme This compound This compound Sucrose Sucrose Enzyme->this compound Enzyme->Sucrose

Caption: Enzymatic conversion of two raffinose molecules to this compound and sucrose.

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Biosynthesis Reaction cluster_2 Analysis Plant_Material Plant Material (Cerastium arvense) Homogenization Homogenization in Extraction Buffer Plant_Material->Homogenization Centrifugation Centrifugation (15,000 x g) Homogenization->Centrifugation Cell_Free_Extract Cell-free Extract Centrifugation->Cell_Free_Extract Incubation Incubation with Raffinose Cell_Free_Extract->Incubation Reaction_Termination Reaction Termination (Heat Inactivation) Incubation->Reaction_Termination Sample_Preparation Sample Preparation (Centrifugation/Filtration) Reaction_Termination->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

Caption: Workflow for cell-free this compound biosynthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lychnose Extraction from Stellaria media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Lychnose from Stellaria media (chickweed). It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a tetrasaccharide, a type of complex sugar, found in plants belonging to the Caryophyllaceae family, including Stellaria media.[1][2] Oligosaccharides like this compound are of growing interest due to their potential prebiotic activity and other health benefits. As prebiotics, they can beneficially modulate the gut microbiota, which may influence various physiological processes, including immune and inflammatory responses.

Q2: What part of Stellaria media should be used for this compound extraction?

A2: The aerial parts (leaves and stems) of Stellaria media are typically used for the extraction of its chemical constituents, including oligosaccharides like this compound. It is recommended to use dried and finely powdered plant material to maximize the surface area for efficient extraction.

Q3: What is a general overview of the this compound extraction process?

A3: The general workflow for this compound extraction involves sample preparation (drying and grinding the plant material), extraction with a suitable solvent, filtration to remove solid plant debris, concentration of the crude extract, and subsequent purification and quantification of this compound.

Q4: Which analytical techniques are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a commonly used and effective method for the quantification of non-chromophoric sugars like this compound. This technique separates the different sugars in the extract, allowing for the specific measurement of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from Stellaria media.

Issue 1: Low Yield of Crude Oligosaccharide Extract
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the dried Stellaria media is ground to a fine powder (e.g., 40-60 mesh). Inadequate grinding reduces solvent penetration and limits the release of intracellular contents.
Suboptimal Extraction Solvent The polarity of the extraction solvent is critical. For oligosaccharides, aqueous ethanol (B145695) solutions (50-80%) are generally effective. Pure ethanol may be too non-polar, while pure water may extract a higher proportion of undesirable water-soluble compounds like proteins and polysaccharides.
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to saturation of the solvent before all the this compound is extracted. A common starting point is a 10:1 (v/w) ratio of solvent to dry plant material.
Inadequate Extraction Time or Temperature Extraction is a time and temperature-dependent process. Insufficient time or low temperature may result in incomplete extraction. Conversely, excessively high temperatures can lead to the degradation of target compounds.
Issue 2: Low Purity of this compound in the Crude Extract
Potential Cause Troubleshooting Steps
Co-extraction of Other Compounds Stellaria media contains various other compounds, including flavonoids, saponins, and other sugars, which can be co-extracted with this compound.[3][4]
Presence of Interfering Polysaccharides Water-based or low-ethanol extractions can lead to the co-extraction of large polysaccharides, which can interfere with subsequent analysis and purification.
Protein Contamination Aqueous extraction methods can also co-extract proteins.
Issue 3: Inconsistent Extraction Yields Between Batches
Potential Cause Troubleshooting Steps
Variability in Plant Material The chemical composition of Stellaria media can vary depending on the geographical source, harvest time, and post-harvest processing.
Inconsistent Extraction Parameters Minor variations in extraction parameters such as temperature, time, and solvent concentration can lead to significant differences in yield.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance the extraction efficiency of this compound from Stellaria media.

1. Sample Preparation:

  • Dry the aerial parts of Stellaria media in a hot air oven at 40-50°C to a constant weight.
  • Grind the dried plant material into a fine powder (40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
  • Add 100 mL of 70% (v/v) ethanol to the flask.
  • Place the flask in an ultrasonic bath.
  • Perform the extraction at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

4. Purification (Optional):

  • The crude extract can be further purified using techniques like column chromatography with a suitable resin (e.g., activated charcoal or a specific size-exclusion column) to separate this compound from other sugars and impurities.

5. Quantification:

  • Dissolve a known amount of the dried crude extract in the mobile phase.
  • Analyze the sample using HPLC-RID. A suitable column for sugar analysis, such as an amino column, should be used.
  • Quantify the this compound content by comparing the peak area to a standard curve prepared with a pure this compound standard.

Quantitative Data Summary

While specific yield data for this compound from Stellaria media is not widely available, studies on related species and compound types can provide a benchmark. For instance, the extraction of a mixture of oligosaccharides from Stellaria dichotoma, a closely related species, yielded approximately 12% w/w of the dried plant material.[2] The actual yield of this compound from Stellaria media will depend on the optimization of the extraction parameters. The following table provides a hypothetical summary of expected trends when optimizing extraction parameters.

Extraction Parameter Condition 1 Yield of this compound (mg/g DW) Condition 2 Yield of this compound (mg/g DW) Rationale
Ethanol Concentration 50%Expected Moderate Yield70%Expected Higher YieldA higher ethanol concentration can improve the solubility of oligosaccharides while minimizing the co-extraction of highly polar impurities.
Extraction Temperature 30°CExpected Lower Yield50°CExpected Higher YieldIncreased temperature enhances solvent penetration and solubility of the target compound. However, temperatures above 60°C may risk degradation.
Extraction Time (UAE) 15 minExpected Moderate Yield30 minExpected Higher YieldLonger sonication time allows for more complete extraction, though prolonged exposure can potentially lead to degradation.

DW: Dry Weight. These are expected trends and actual yields may vary.

Signaling Pathways and Experimental Workflows

Hypothesized Modulation of Inflammatory Signaling by this compound

While direct studies on the signaling pathways modulated by this compound are limited, based on the known anti-inflammatory properties of Stellaria media extracts and the activities of other prebiotic oligosaccharides, it is hypothesized that this compound may modulate inflammatory responses, in part, through the NF-κB signaling pathway. Oligosaccharides have been shown to reduce the production of pro-inflammatory cytokines, which are often regulated by NF-κB.[5]

NF_kB_Modulation cluster_cytoplasm Cytoplasm This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Inhibits (Hypothesized) IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammatory_Genes Induces Gut_Brain_Axis This compound This compound (Prebiotic) Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermented by SCFAs Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFAs Produces Gut_Barrier Gut Barrier Integrity SCFAs->Gut_Barrier Strengthens Immune_Modulation Immune System Modulation SCFAs->Immune_Modulation Modulates Vagus_Nerve Vagus Nerve Signaling SCFAs->Vagus_Nerve Stimulates Brain Brain (Neurotransmitter Regulation, Neuroinflammation) Gut_Barrier->Brain Reduces translocation of inflammatory molecules Immune_Modulation->Brain Vagus_Nerve->Brain Extraction_Workflow Start Start: Dried Stellaria media Grinding Grinding to Fine Powder Start->Grinding Extraction Ultrasound-Assisted Extraction (Optimize: Solvent, Temp, Time) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Oligosaccharide Extract Concentration->Crude_Extract Purification Column Chromatography (Optional) Crude_Extract->Purification Quantification HPLC-RID Analysis Crude_Extract->Quantification Pure_this compound Purified this compound Purification->Pure_this compound Pure_this compound->Quantification End End: Quantified this compound Yield Quantification->End

References

Technical Support Center: Overcoming Co-elution Issues in Lychnose HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution problems during the HPLC analysis of Lychnose. The following sections offer solutions in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is showing shouldering or is not fully resolved. What are the likely co-eluting sugars?

A1: Co-elution in this compound analysis is often due to the presence of structurally similar oligosaccharides. The most common co-eluents include:

  • Isomers of this compound: Isothis compound is a common isomer that can be difficult to separate from this compound due to their identical molecular weight and similar structural properties.

  • Other Raffinose Family Oligosaccharides (RFOs): Sugars like sucrose (B13894) and raffinose, which are precursors in the biosynthesis of this compound, may co-elute if the chromatographic conditions are not optimal.[1]

  • Other Tetrasaccharides: Depending on the sample matrix, other tetrasaccharides with similar polarities may also co-elute.

Q2: I suspect co-elution is occurring. How can I confirm this?

A2: Identifying co-elution requires a systematic approach. Here is a logical workflow to diagnose the issue:

Start Observe Peak Asymmetry (Shouldering, Broadening) Check_Purity Perform Peak Purity Analysis (e.g., DAD/PDA Detector) Start->Check_Purity Is_Pure Peak is Pure Check_Purity->Is_Pure Yes Coelution_Confirmed Co-elution Confirmed Check_Purity->Coelution_Confirmed No Inject_Standards Inject Individual Standards (this compound, Sucrose, Raffinose, etc.) Coelution_Confirmed->Inject_Standards Compare_RT Compare Retention Times (RT) Inject_Standards->Compare_RT Identify_Coeluent Identify Potential Co-eluent(s) Compare_RT->Identify_Coeluent Optimize_Method Proceed to Method Optimization Identify_Coeluent->Optimize_Method

Caption: Troubleshooting workflow for confirming co-elution.

Q3: How can I improve the resolution between this compound and its co-eluents?

A3: Improving resolution involves modifying the chromatographic parameters to enhance the differential migration of the analytes. The primary strategies involve adjusting the mobile phase composition, changing the stationary phase, or optimizing temperature and flow rate.

Method Optimization Strategies

Strategy 1: Modifying the Mobile Phase

Adjusting the mobile phase composition is often the first and most effective step in resolving co-elution. For oligosaccharide analysis, particularly with Amino or HILIC columns, the ratio of acetonitrile (B52724) (ACN) to water is a critical parameter.

Q4: How does changing the acetonitrile/water ratio affect the separation of this compound?

A4: In HILIC and normal-phase chromatography on amino columns, acetonitrile is the weak solvent and water is the strong solvent.

  • Increasing the acetonitrile concentration will increase the retention time of polar compounds like this compound, which can lead to better separation from less retained components.

  • Decreasing the acetonitrile concentration (i.e., increasing water content) will decrease retention times. A shallow gradient with a slow increase in water content can be particularly effective for separating closely eluting oligosaccharides.[2]

Experimental Protocol: Mobile Phase Gradient Optimization

  • Initial Condition: Start with an isocratic mobile phase of 75:25 (v/v) acetonitrile/water.

  • Introduce a Gradient: If co-elution is observed, introduce a shallow linear gradient. For example, start at 80% acetonitrile and decrease to 70% over 20-30 minutes.

  • Evaluate and Refine: Analyze the resolution between this compound and the suspected co-eluent. Adjust the gradient slope and duration to maximize resolution.

Strategy 2: Selecting an Appropriate Stationary Phase

The choice of HPLC column is fundamental to achieving selectivity for oligosaccharides. Different column chemistries offer different separation mechanisms.

Q5: What are the recommended column types for this compound analysis, and how do they compare?

A5: The most common columns for oligosaccharide analysis fall into two main categories: aminopropyl (amino) columns and cation-exchange columns.

  • Amino Columns (HILIC Mode): These are widely used for separating carbohydrates.[1] They operate in hydrophilic interaction liquid chromatography (HILIC) mode, where a water-enriched layer on the stationary phase facilitates the separation of polar compounds. They are effective at separating oligosaccharides based on their degree of polymerization. However, they can struggle with resolving isomers.[3]

  • Cation-Exchange Columns: These columns, typically loaded with metal ions like Calcium (Ca2+) or Lead (Pb2+), separate sugars through a ligand exchange mechanism.[4][5] The interaction between the hydroxyl groups of the sugars and the metal ions on the resin allows for the separation of isomers with different stereochemistry. Cation-exchange columns are often operated at higher temperatures (e.g., 80-85 °C) with water as the mobile phase.

Data Presentation: Comparison of Column Performance

ParameterAmino Column (e.g., NH2)Cation-Exchange Column (e.g., Ca2+)
Separation Mechanism Hydrophilic Interaction (HILIC)Ligand Exchange
Typical Mobile Phase Acetonitrile/WaterWater
Typical Temperature Ambient to 40 °C60 - 85 °C
Strengths Good separation by size (DP)Excellent separation of stereoisomers
Weaknesses Can have lower resolution for isomersLonger run times, potential for broad peaks
Strategy 3: Optimizing Temperature and Flow Rate

Q6: Can adjusting the column temperature and mobile phase flow rate help resolve co-elution?

A6: Yes, both parameters can influence resolution, although often to a lesser extent than mobile phase and stationary phase selection.

  • Temperature: Increasing the column temperature generally decreases viscosity, which can lead to sharper peaks and improved efficiency. For cation-exchange columns, higher temperatures (e.g., 80-85°C) are often required for optimal performance.[5] However, for some columns, higher temperatures can also alter selectivity, sometimes improving and sometimes worsening the separation of critical pairs.

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better resolution, but at the cost of longer analysis times and potentially broader peaks.[4]

Experimental Protocol: Temperature and Flow Rate Optimization

  • Select Optimal Column and Mobile Phase: Begin with the column and mobile phase that provide the best initial separation.

  • Vary Temperature: If using a cation-exchange column, test temperatures in the range of 75°C to 90°C. For an amino column, explore a range from 30°C to 50°C.

  • Adjust Flow Rate: Once a suitable temperature is established, try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.

Advanced Troubleshooting

Q7: I have tried optimizing my method but still face co-elution. What other options can I explore?

A7: If standard optimization is insufficient, consider more advanced techniques:

  • Alternative Stationary Phases:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Columns specifically designed for HILIC, such as those with amide or poly-hydroxyl stationary phases, can offer different selectivity compared to standard amino columns and may resolve difficult separations.[1][6]

    • Mixed-Mode Chromatography: Columns that combine HILIC and ion-exchange properties can provide unique selectivity for polar and charged analytes.[7]

  • Derivatization: While more complex, derivatizing the sugars prior to analysis can enhance their chromatographic properties and improve separation on reversed-phase columns. This is often a last resort due to the additional sample preparation steps.

Logical Diagram for Advanced Troubleshooting

Start Standard Optimization (Mobile Phase, Temp, Flow Rate) Fails to Resolve Co-elution Consider_Alt_Columns Evaluate Alternative Stationary Phases Start->Consider_Alt_Columns HILIC_Amide HILIC Amide/Poly-Hydroxyl Column Consider_Alt_Columns->HILIC_Amide Option 1 Mixed_Mode Mixed-Mode (HILIC/IEX) Column Consider_Alt_Columns->Mixed_Mode Option 2 Derivatization Consider Pre-column Derivatization Consider_Alt_Columns->Derivatization Option 3 Resolution_Achieved Resolution Achieved HILIC_Amide->Resolution_Achieved Mixed_Mode->Resolution_Achieved Reversed_Phase Analysis on Reversed-Phase (e.g., C18) Column Derivatization->Reversed_Phase Reversed_Phase->Resolution_Achieved

Caption: Advanced strategies for resolving persistent co-elution.

References

HPAEC-PAD Technical Support Center: Troubleshooting Low Signal Intensity for Lychnose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low signal intensity issues specifically encountered during the analysis of the tetrasaccharide, Lychnose.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting steps for resolving low signal intensity in your HPAEC-PAD experiments.

Mobile Phase & Eluent Preparation

Question 1: My this compound peak is very small or non-existent. Could my mobile phase be the issue?

Answer: Yes, improper eluent preparation is one of the most common causes of poor signal intensity in HPAEC-PAD analysis.[1][2] Here are several factors to consider:

  • Eluent Purity: The quality of your water, sodium hydroxide (B78521) (NaOH), and sodium acetate (B1210297) (NaOAc) is critical. Always use deionized water with a resistivity of 18 MΩ-cm.[1] The NaOH and NaOAc should be of high purity and specifically tested for electrochemical applications.[1]

  • Carbonate Contamination: Carbon dioxide from the air can dissolve in your alkaline eluent, forming carbonate. Carbonate is a stronger eluting anion than hydroxide and can cause a loss of retention and, consequently, reduced resolution and signal intensity.[3]

  • Incorrect Concentrations: Inaccurate eluent concentrations can lead to inconsistent retention times and poor signal.[1] For oligosaccharides like this compound, a common mobile phase involves a gradient of sodium acetate in a sodium hydroxide solution.[4][5]

  • Biological Contamination: Microbial growth in your water source or eluent can result in a high background signal, which in turn leads to a low signal-to-noise ratio.[3][6]

Troubleshooting Steps:

  • Prepare Fresh Eluent: Always use freshly prepared mobile phase.[7]

  • Degas Water: Before preparing your eluent, degas your high-purity water to minimize dissolved carbon dioxide.[3]

  • Use High-Quality Reagents: Utilize a fresh bottle of 50% (w/w) NaOH solution and high-purity sodium acetate.[6] Avoid using NaOH pellets as they can be coated with sodium carbonate.[8]

  • Blanket with Inert Gas: Keep your eluent bottles blanketed with an inert gas like helium or nitrogen to prevent CO2 absorption.[3]

  • Filter Eluents: Filter your sodium acetate solutions through a 0.2 µm nylon filter to remove particulates.[1][3]

Eluent Component Recommendation Potential Impact of Deviation
Water18 MΩ-cm, degassed, and free of biological contamination.[1][3][8]High background noise, loss of sensitivity, distorted peaks.[1][8]
Sodium HydroxideHigh-purity, 50% (w/w) solution.[3][6]Carbonate contamination leading to loss of retention and resolution.[3]
Sodium AcetateHigh-purity, tested for electrochemical applications.[1]Baseline problems and noise.[6]
Column & Separation Issues

Question 2: I've confirmed my mobile phase is correct, but my this compound signal is still low. Could the column be the problem?

Answer: Absolutely. The analytical column is central to the separation, and any issues with it will directly impact your results. For oligosaccharide analysis, columns like the Dionex CarboPac™ PA100 or PA200 are often recommended.[4][9]

  • Column Contamination: Your column can become contaminated with components from your sample matrix, leading to a loss of binding capacity and poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and a decrease in peak height.

  • Incorrect Column Choice: Using a column not optimized for oligosaccharide separations can result in poor resolution and low sensitivity. The Dionex CarboPac PA200 is often a good starting point for oligosaccharide separations.[9]

Troubleshooting Steps:

  • Column Cleaning: Refer to the manufacturer's instructions for the appropriate column cleaning procedure. This may involve washing with a higher concentration of salt or a different solvent.

  • Check for Contamination: Inject a blank (high-purity water) to see if any contaminating peaks elute.

  • Optimize Sample Concentration: Try diluting your sample to see if the peak shape and signal intensity improve.

Detector (PAD) & System Issues

Question 3: My baseline is noisy and my this compound peak is barely detectable. What could be wrong with the detector or the system?

Answer: A noisy or unstable baseline is a common problem that can mask your analyte signal.[6] The Pulsed Amperometric Detector (PAD) is highly sensitive but also susceptible to certain issues.

  • Electrode Fouling: The surface of the gold working electrode can become fouled over time by oxidation products or sample components, leading to a loss of signal.[10] The PAD waveform is designed to clean the electrode surface with each cycle, but sometimes more rigorous cleaning is needed.[11]

  • Incorrect Waveform Settings: The applied potentials and durations in the PAD waveform are optimized for carbohydrate detection. Incorrect settings will result in a poor response.

  • Reference Electrode Issues: A malfunctioning reference electrode can cause baseline drift and noise.

  • System Contamination: Contamination anywhere in the fluidic path can contribute to a high background signal. This includes the autosampler, injection port, and tubing.[6]

Troubleshooting Steps:

  • Check the PAD Waveform: Ensure you are using the correct waveform for carbohydrate analysis. A typical four-step potential waveform is used for detection.[12]

  • Inspect the Reference Electrode: Check the reference electrode for proper filling solution and ensure it is functioning correctly.

  • System Passivation: In severe cases of contamination, passivating the system with nitric acid may be necessary, but this should be a last resort.[6]

  • Disposable Electrode Replacement: The disposable gold electrode needs to be replaced periodically as the surface is consumed during the cleaning cycles.[11]

Parameter Common Value/Setting Potential Issue if Incorrect
Detection Potential (E1)+0.10 VSuboptimal signal-to-noise ratio.[9]
Pulse Durations (t1, t2, t3, t4)e.g., 400, 20, 10, 70 msInefficient cleaning and detection.[12]
Reference ElectrodeAg/AgClUnstable baseline, noise.
Sample Preparation

Question 4: Could my sample itself be causing the low signal for this compound?

Answer: Yes, the sample matrix can contain interfering substances that suppress the signal of your target analyte.[1]

  • Interfering Compounds: Phenols, metals, cations, anions, and hydrophobic substances can all interfere with HPAEC-PAD analysis.[1]

  • Sample pH: The sample should be at a neutral or slightly acidic pH before injection into the highly alkaline mobile phase.

  • Particulates: Particulate matter in the sample can clog the column and tubing.

Troubleshooting Steps:

  • Sample Filtration: Always filter your samples through a 0.45 µm or 0.2 µm filter before injection.[9] Avoid filters made of cellulose (B213188) acetate as they may leach carbohydrates.[9]

  • Sample Cleanup: Use sample pretreatment cartridges, such as a Dionex™ OnGuard™ II RP cartridge, to remove hydrophobic interfering compounds.[1]

  • Dilution: If the sample matrix is complex, diluting the sample can sometimes mitigate matrix effects.

Experimental Protocols

Protocol 1: Basic HPAEC-PAD Method for Oligosaccharides

This is a general starting point for the analysis of oligosaccharides like this compound. Optimization will likely be required for your specific application.

  • Column: Dionex CarboPac PA200 (or similar column for oligosaccharides).[9]

  • Mobile Phase A: 100 mM Sodium Hydroxide.

  • Mobile Phase B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate.

  • Gradient: A linear gradient of Mobile Phase B is typically used to elute oligosaccharides. For example, 0-50% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10-25 µL.

  • Detection: Pulsed Amperometry with a gold working electrode and a suitable waveform for carbohydrates.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low signal intensity in HPAEC-PAD analysis.

TroubleshootingWorkflow start Low Signal Intensity for this compound check_mobile_phase Check Mobile Phase (Purity, Age, Concentration) start->check_mobile_phase mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_fresh_mp No check_column Check Column (Contamination, Age, Type) mobile_phase_ok->check_column Yes prepare_fresh_mp->check_mobile_phase end_success Signal Restored prepare_fresh_mp->end_success column_ok Column OK? check_column->column_ok clean_column Clean or Replace Column column_ok->clean_column No check_detector Check Detector (Waveform, Electrodes, Baseline) column_ok->check_detector Yes clean_column->check_column clean_column->end_success detector_ok Detector OK? check_detector->detector_ok service_detector Service Detector (Clean/Replace Electrode, Check Reference) detector_ok->service_detector No check_sample_prep Check Sample Preparation (Filtration, Cleanup) detector_ok->check_sample_prep Yes service_detector->check_detector service_detector->end_success sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep (Dilution, Cleanup Cartridge) sample_prep_ok->optimize_sample_prep No end_further_investigation Further Investigation Needed sample_prep_ok->end_further_investigation Yes optimize_sample_prep->check_sample_prep optimize_sample_prep->end_success

Caption: A workflow for troubleshooting low signal intensity.

References

Technical Support Center: Improving the Stability of Lychnose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of Lychnose in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of other reactive molecules. Like other oligosaccharides, this compound can undergo degradation through several pathways:

  • Hydrolysis: The glycosidic bonds in this compound are susceptible to cleavage in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.

  • Maillard Reaction: In the presence of amino acids or proteins, the reducing end of this compound can participate in the Maillard reaction, leading to browning and the formation of complex products. This reaction is accelerated by heat.

  • Enzymatic Degradation: Specific enzymes, such as α-galactosidase, can hydrolyze the galactose residues in this compound.

Q2: What are the typical degradation products of this compound?

A2: Under forced degradation conditions, such as acidic or enzymatic hydrolysis, this compound is expected to break down into its constituent monosaccharides and smaller oligosaccharides. The primary degradation products include:

  • Hydrolysis: Glucose, Fructose, and Galactose. Intermediate oligosaccharides like melibiose, sucrose, and raffinose (B1225341) may also be formed.

  • Maillard Reaction: A complex mixture of compounds, including melanoidins (responsible for browning), furfurals, and other flavor and aroma compounds.

  • Enzymatic Degradation: Depending on the enzyme, specific cleavage can occur. For instance, α-galactosidase will cleave the terminal α-galactosyl residues.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or below) is recommended. Solutions should be protected from light and stored in tightly sealed containers to prevent microbial contamination and exposure to air, which can contribute to oxidative degradation. It is also advisable to buffer the solution to a neutral or slightly acidic pH (around pH 5-7) to minimize acid- and base-catalyzed hydrolysis.

Q4: Are there any known stabilizers for this compound in aqueous solutions?

A4: While specific studies on stabilizers for this compound are limited, general strategies for oligosaccharide stabilization can be applied. These include:

  • pH Control: Maintaining a pH between 5 and 7 is generally optimal for minimizing hydrolysis.

  • Temperature Control: Keeping the temperature as low as possible without freezing (unless for long-term storage) slows down degradation reactions.

  • Use of Co-solvents: Polyols such as sorbitol and glycerol (B35011) can sometimes improve the stability of sugars in solution.

  • Antioxidants: To prevent oxidative degradation, especially if other components in the formulation are sensitive to oxidation, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be considered.

  • Chelating Agents: To minimize metal-catalyzed degradation, the addition of a chelating agent like EDTA may be beneficial.

  • Lyoprotectants for Freeze-Drying: For solid formulations prepared by freeze-drying, cryoprotectants like trehalose (B1683222) and cyclodextrins can help maintain the amorphous state and improve stability.[1]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Browning or discoloration of the this compound solution, especially upon heating. Maillard reaction with amino-containing compounds (e.g., amino acids, proteins, buffer components like Tris).- Use buffers free of primary or secondary amines (e.g., phosphate, citrate).- If amino compounds are necessary, work at lower temperatures and neutral pH.- Protect the solution from light.
Decrease in this compound concentration over time, confirmed by HPLC. Hydrolysis of glycosidic bonds.- Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7).- Store the solution at a lower temperature (refrigerated or frozen).- Investigate the use of co-solvents or stabilizers.
Unexpected peaks appearing in the chromatogram during HPLC analysis. Formation of degradation products (e.g., smaller saccharides from hydrolysis, Maillard reaction products).- Perform forced degradation studies to identify potential degradation products.- Optimize the HPLC method to achieve better separation of this compound from its degradants.- Use a mass spectrometer (LC-MS) to identify the unknown peaks.[1]
Loss of biological activity of a formulation containing this compound. Degradation of this compound or interaction with other formulation components.- Re-evaluate the stability of this compound under the specific formulation conditions (pH, temperature, excipients).- Conduct compatibility studies with other excipients in the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the this compound stock solution with 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the this compound stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the this compound stock solution with 5 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate a vial of the this compound stock solution at 80°C for 48 hours.

  • Photodegradation:

    • Expose a vial of the this compound stock solution to UV light (254 nm) in a photostability chamber for 48 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the parent compound for meaningful results. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.[3]

Protocol 2: Stability-Indicating HPLC-RID Method for this compound Quantification

This protocol describes a High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method for the quantification of this compound and the separation of its potential degradation products.[4][5]

1. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column (e.g., Amino column, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector Temperature: 35°C.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of this compound standard solutions in the mobile phase at concentrations ranging from 0.1 to 5 mg/mL.

  • Sample Solutions: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to fall within the concentration range of the standard curve.

3. Data Analysis:

  • Integrate the peak area of this compound in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

  • Calculate the percentage of degradation by comparing the concentration of this compound in the stressed samples to the unstressed control.

Data Presentation

Table 1: Hypothetical Hydrolysis Rate Constants (k) for this compound at 60°C

pHRate Constant (k) (s⁻¹)Half-life (t½) (hours)
3.05.0 x 10⁻⁵3.85
5.01.0 x 10⁻⁶192.5
7.05.0 x 10⁻⁷385.0
9.02.5 x 10⁻⁶77.0

Note: This data is hypothetical and for illustrative purposes only. Actual rates must be determined experimentally.

Table 2: Hypothetical Maillard Reaction Progression of this compound with Glycine at 80°C and pH 7

Time (hours)This compound Remaining (%)Color Development (Absorbance at 420 nm)
01000.01
4950.15
8880.32
12800.51
24650.85

Note: This data is hypothetical and for illustrative purposes only. Actual rates must be determined experimentally.

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound Raffinose Raffinose This compound->Raffinose + H₂O - Galactose Melibiose Melibiose This compound->Melibiose + H₂O - Sucrose Sucrose Sucrose Raffinose->Sucrose + H₂O - Galactose Raffinose->Melibiose + H₂O - Fructose Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Galactose Galactose Melibiose->Galactose Melibiose->Glucose

Caption: Simplified Hydrolysis Pathway of this compound.

Maillard_Reaction_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results This compound Solution This compound Solution Mix and Incubate Mix and Incubate This compound Solution->Mix and Incubate Amino Acid Solution Amino Acid Solution Amino Acid Solution->Mix and Incubate HPLC-RID HPLC-RID Mix and Incubate->HPLC-RID UV-Vis Spectroscopy UV-Vis Spectroscopy Mix and Incubate->UV-Vis Spectroscopy Quantify this compound Loss Quantify this compound Loss HPLC-RID->Quantify this compound Loss Measure Browning Measure Browning UV-Vis Spectroscopy->Measure Browning

Caption: Experimental Workflow for Maillard Reaction Study.

Stability_Testing_Logic Start Start Define_Parameters Define Stability Parameters (pH, Temp, Light) Start->Define_Parameters Prepare_Samples Prepare this compound Solutions Define_Parameters->Prepare_Samples Stress_Samples Apply Stress Conditions Prepare_Samples->Stress_Samples Analyze_Samples Analyze Samples at Timepoints (e.g., HPLC) Stress_Samples->Analyze_Samples Evaluate_Data Evaluate Degradation Analyze_Samples->Evaluate_Data Unstable Degradation > Acceptable Limit? Evaluate_Data->Unstable Optimize Optimize Formulation/ Storage Conditions Unstable->Optimize Yes Stable Stable Unstable->Stable No Optimize->Prepare_Samples

Caption: Logical Flow for this compound Stability Testing.

References

Technical Support Center: Refinement of Enzymatic Synthesis Conditions for Higher Lychnose Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Lychnose.

Troubleshooting Guides

Encountering challenges during the enzymatic synthesis of this compound is common. This section provides a systematic approach to identifying and resolving potential issues to improve your product yield.

Issue 1: Low or No this compound Yield

Potential Causes and Solutions

Potential Cause Recommended Solution
Inactive or Insufficient Enzyme Verify Enzyme Activity: Perform a standard activity assay for raffinose-raffinose α-galactosyltransferase. Increase Enzyme Concentration: Incrementally increase the enzyme concentration in the reaction mixture. Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Suboptimal Reaction Conditions pH: The optimal pH for galactosyltransferases is often near neutral. Experiment with a pH range of 6.0-7.5.[1] Temperature: The optimal temperature can vary. Start with a temperature around 30-37°C and test a range (e.g., 25-45°C) to find the optimum for your specific enzyme.[2]
Substrate Issues Raffinose (B1225341) Purity: Confirm the purity of the raffinose substrate using methods like HPLC. Impurities can inhibit the enzyme. Substrate Degradation: Ensure the raffinose solution is freshly prepared and has not been stored under conditions that could lead to degradation.
Reaction Equilibrium Product Inhibition: The reaction producing this compound and sucrose (B13894) from raffinose is reversible. High concentrations of sucrose can shift the equilibrium back towards the reactants, limiting this compound yield. Consider strategies for in-situ product removal, though this can be complex.
Presence of Inhibitors Metal Ions: Some metal ions can inhibit enzyme activity. The presence of chelating agents like EDTA in your substrate or buffer could be problematic if the enzyme requires divalent cations. Conversely, unintended metal contaminants can also inhibit the enzyme. Buffer Components: Ensure that no components in your buffer are known to inhibit galactosyltransferases.
Issue 2: Formation of Undesired Byproducts

Potential Causes and Solutions

Potential Cause Recommended Solution
Contaminating Enzymatic Activities Enzyme Purity: If using a partially purified enzyme preparation, it may contain other glycosidases that act on raffinose or this compound. Further purify the raffinose-raffinose α-galactosyltransferase.[3]
Hydrolysis of Substrate or Product Water Activity: High water activity can favor hydrolysis over the transferase reaction. While more advanced, conducting the reaction in a system with lower water activity (e.g., using co-solvents) could be explored, but this may also affect enzyme stability and activity.
Trans-galactosylation to Other Acceptors Impure Substrate: If the raffinose substrate contains other potential acceptor molecules (e.g., glucose, fructose), the enzyme might transfer galactose to these, creating a mixture of oligosaccharides. Use highly pure raffinose.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: this compound is synthesized from two molecules of raffinose in a reversible reaction catalyzed by the enzyme raffinose-raffinose α-galactosyltransferase (EC 2.4.1.166). The reaction can be represented as:

2 Raffinose ⇌ this compound + Sucrose[4]

Q2: Where can I source the raffinose-raffinose α-galactosyltransferase enzyme?

A2: This is a specialized enzyme and may not be commercially available off-the-shelf. It is typically isolated from plants of the Caryophyllaceae family, such as Cerastium arvense.[4] Researchers may need to purify the enzyme from its natural source or consider recombinant expression if the gene has been identified and cloned.

Q3: How does substrate concentration affect this compound yield?

A3: The concentration of the substrate, raffinose, is a critical factor. Initially, increasing the raffinose concentration will likely increase the reaction rate. However, very high substrate concentrations can lead to substrate inhibition in some enzymatic reactions.[5][6] It is important to determine the optimal substrate concentration range through experimentation.

Q4: What is the optimal pH and temperature for the synthesis?

A4: The optimal pH for galactosyltransferase activity is typically in the range of 6.0-7.0.[1] The optimal temperature is generally between 30°C and 50°C.[1] However, these parameters are enzyme-specific and should be optimized for the particular raffinose-raffinose α-galactosyltransferase being used.

Q5: How can I monitor the progress of the reaction and quantify the this compound yield?

A5: The reaction can be monitored by taking aliquots at different time points and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[7][8] A suitable column for oligosaccharide separation, such as an amino column, should be used.[9] Quantification can be achieved by creating a calibration curve with a this compound standard.

Q6: What are common challenges in purifying this compound from the reaction mixture?

A6: The primary challenge is separating this compound from the unreacted substrate (raffinose) and the other product (sucrose), as they are all carbohydrates with similar properties. Techniques like size-exclusion chromatography or preparative HPLC may be necessary for efficient purification.

Quantitative Data Summary

The following tables provide illustrative data based on typical enzymatic oligosaccharide synthesis reactions to guide your optimization experiments. The exact values will vary depending on the specific enzyme and experimental conditions.

Table 1: Effect of Enzyme Concentration on this compound Yield

Enzyme Concentration (U/mL)Reaction Time (h)Raffinose Conversion (%)This compound Yield (g/L)
1243515
5246028
10247535
20247836

Conditions: 200 g/L Raffinose, pH 6.5, 37°C.

Table 2: Effect of pH on this compound Synthesis

pHRelative Activity (%)This compound Yield (g/L) after 12h
5.06520
6.09529
6.510031
7.09027
8.05015

Conditions: 10 U/mL Enzyme, 200 g/L Raffinose, 37°C.

Table 3: Effect of Temperature on this compound Synthesis

Temperature (°C)Relative Activity (%)This compound Yield (g/L) after 12h
257022
309028
3710031
458526
554012

Conditions: 10 U/mL Enzyme, 200 g/L Raffinose, pH 6.5.

Table 4: Effect of Initial Raffinose Concentration on this compound Yield

Initial Raffinose (g/L)Reaction Time (h) for Max YieldMaximum this compound Yield (g/L)
1001825
2002435
3003642
4004838 (Substrate inhibition observed)

Conditions: 10 U/mL Enzyme, pH 6.5, 37°C.

Experimental Protocols

Protocol 1: Enzyme Activity Assay for Raffinose-Raffinose α-Galactosyltransferase
  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Sodium phosphate (B84403) buffer (pH 6.5)

    • 200 mM Raffinose

    • Enzyme solution (appropriately diluted)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.

  • Analysis: Analyze the formation of sucrose and this compound by HPLC-RID.

  • Unit Definition: One unit (U) of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of sucrose (or this compound) per minute under the specified conditions.

Protocol 2: Enzymatic Synthesis of this compound
  • Substrate Preparation: Prepare a solution of 200 g/L raffinose in 50 mM sodium phosphate buffer (pH 6.5).

  • Enzyme Addition: Add the raffinose-raffinose α-galactosyltransferase to the substrate solution to a final concentration of 10 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Monitoring: Periodically withdraw small aliquots, terminate the reaction by heat inactivation (95°C for 5 min), and analyze by HPLC to monitor the progress.

  • Termination: Once the desired yield is achieved or the reaction reaches equilibrium, terminate the entire reaction by heating at 95°C for 10 minutes.

  • Purification:

    • Centrifuge the terminated reaction mixture to remove any precipitated protein.

    • The supernatant can be subjected to purification by size-exclusion chromatography or preparative HPLC to isolate this compound.

Protocol 3: HPLC Analysis of Reaction Products
  • HPLC System: An HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A carbohydrate analysis column (e.g., an amino-based column, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare standard solutions of raffinose, sucrose, and this compound at various concentrations to create calibration curves for quantification.

  • Sample Preparation: Dilute the reaction aliquots with the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Lychnose_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Raffinose1 Raffinose Enzyme Raffinose-Raffinose α-Galactosyltransferase Raffinose1->Enzyme Raffinose2 Raffinose Raffinose2->Enzyme This compound This compound Enzyme->this compound Sucrose Sucrose Enzyme->Sucrose

Caption: Enzymatic synthesis pathway of this compound from Raffinose.

Troubleshooting_Workflow Start Low/No this compound Yield CheckEnzyme Is the enzyme active and at sufficient concentration? Start->CheckEnzyme EnzymeSolutions Verify enzyme activity with assay. Increase enzyme concentration. Check storage conditions. CheckEnzyme->EnzymeSolutions No CheckConditions Are reaction conditions (pH, temperature) optimal? CheckEnzyme->CheckConditions Yes EnzymeSolutions->CheckConditions ConditionSolutions Optimize pH (range 6.0-7.5). Optimize temperature (range 30-45°C). CheckConditions->ConditionSolutions No CheckSubstrate Is the raffinose substrate pure and intact? CheckConditions->CheckSubstrate Yes ConditionSolutions->CheckSubstrate SubstrateSolutions Verify raffinose purity via HPLC. Use fresh substrate solution. CheckSubstrate->SubstrateSolutions No CheckInhibitors Are there inhibitors present in the reaction mixture? CheckSubstrate->CheckInhibitors Yes SubstrateSolutions->CheckInhibitors InhibitorSolutions Check for inhibitory metal ions. Ensure buffer components are non-inhibitory. CheckInhibitors->InhibitorSolutions Yes Success Improved this compound Yield CheckInhibitors->Success No InhibitorSolutions->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Accurate Quantification of Lychnose in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of Lychnose from complex biological and environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect this compound quantification?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] Ion suppression, a common form of matrix effect, reduces the signal of the analyte, while ion enhancement increases it.[1]

Q2: I am observing significant ion suppression in my this compound analysis. What are the likely causes and how can I troubleshoot this?

A: Ion suppression is a frequent challenge in LC-MS/MS analysis and can severely compromise the accuracy and sensitivity of your results.[3] For oligosaccharides like this compound in complex matrices such as plasma, the primary culprits are often co-eluting endogenous components, particularly phospholipids (B1166683).[3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]

    • Protein Precipitation (PPT): While a simple method, it may not effectively remove all phospholipids which can cause ion suppression.[3]

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating this compound or removing interferences.[1][3]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to selectively extract this compound while leaving interfering compounds behind.[4]

  • Chromatographic Separation: Modify your chromatographic parameters to separate this compound from the interfering compounds.[2] This can involve adjusting the gradient, changing the column, or altering the mobile phase composition.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen their effect.[5][6] However, this approach is only feasible if the concentration of this compound remains above the limit of quantification (LOQ).[5]

Q3: My this compound recovery is low. What are the potential reasons and solutions?

A: Low recovery of this compound can occur during sample preparation or due to issues with the analytical system.[3]

Troubleshooting Steps:

  • Inefficient Sample Preparation:

    • Protein Precipitation: Incomplete precipitation or co-precipitation of this compound with proteins can lead to losses.[3] Ensure thorough mixing and centrifugation.

    • Solid-Phase Extraction: Sub-optimal loading, washing, or elution steps can result in analyte loss.[3] Method development is critical to ensure the efficient capture and release of this compound from the SPE sorbent.

    • Adsorption: Oligosaccharides like this compound may adsorb to plasticware or components of the LC system.[3] Using low-adsorption vials and tubing can help mitigate this.

  • System-Related Issues:

    • Column Contamination: The analytical column may be contaminated with strongly retained matrix components.[3] Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.

    • Column Degradation: HILIC columns, often used for oligosaccharide analysis, can lose performance over time.[3] Consider replacing the column if cleaning does not improve performance.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: A common method to quantify matrix effects is the post-extraction spike method.[7][8] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).[9]

The Matrix Factor (MF) is calculated as follows:

MF (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in pure solvent) x 100 [8]

  • An MF value of 100% indicates no matrix effect.

  • An MF value < 100% indicates ion suppression.

  • An MF value > 100% indicates ion enhancement.

It is recommended to evaluate the matrix effect using at least six different sources of the matrix.[9]

Strategies to Mitigate Matrix Effects

Several strategies can be employed to minimize or compensate for matrix effects in this compound quantification.

Advanced Sample Preparation Techniques

Proper sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components.[1]

  • Solid-Phase Extraction (SPE): Selectively extracts analytes while reducing non-specific compounds, minimizing co-elution and interference.[1]

  • Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to separate this compound from matrix components.[4]

  • Phospholipid Depletion: Specific sample preparation kits, such as HybridSPE-Phospholipid, target the removal of phospholipids, which are major contributors to matrix effects in plasma and serum samples.

Calibration Strategies
  • Matrix-Matched Calibration: This approach involves preparing calibration standards in the same matrix as the sample.[1][10] This helps to account for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[1] However, obtaining a suitable blank matrix can be challenging.[2]

  • Standard Addition Method: This method requires spiking the sample extract with known concentrations of the analyte.[6] It is very effective as it accounts for the specific matrix of each sample but is also time-consuming and requires a larger sample volume.[6]

  • Stable Isotope Dilution (SID) Analysis: This is considered the "gold standard" for compensating for matrix effects.[2][11] A stable isotope-labeled version of this compound is added to the sample at a known concentration at the beginning of the workflow.[11][12] Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects and losses during sample preparation, allowing for accurate correction.[11][13]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from various sample preparation and analytical strategies.

StrategyAnalyte/MatrixRecovery (%)Matrix Effect (%) (Suppression/Enhancement)Reference
Stable Isotope DilutionPrenylated Flavonoids in Beer81.0 - 113.3Compensated by IS[14]
Stable Isotope DilutionDihydroxybenzenes in Coffee97 - 103Compensated by IS[15]
Stable Isotope DilutionMycotoxins in Maize88 - 105 (Apparent Recovery)Compensated by IS[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Conditioning: Condition a suitable SPE cartridge (e.g., a hydrophilic interaction liquid chromatography - HILIC - sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the initial mobile phase composition (e.g., 95% acetonitrile).

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., after protein precipitation with acetonitrile).

  • Washing: Wash the cartridge with 1 mL of a solvent mixture designed to remove interfering components (e.g., 90% acetonitrile).

  • Elution: Elute this compound with 1 mL of a solvent with a higher aqueous content (e.g., 50% acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Obtain Blank Matrix: Source a batch of the same matrix (e.g., plasma, urine) that is certified to be free of this compound.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution into the blank matrix to create a series of calibration standards with known concentrations.

  • Sample Preparation: Process the matrix-matched calibration standards alongside the unknown samples using the same extraction and analysis protocol.

  • Construct Calibration Curve: Generate a calibration curve by plotting the instrument response versus the known concentration of this compound in the matrix-matched standards.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Mitigation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy Sample Complex Sample (e.g., Plasma) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE Dilution Dilution Sample->Dilution LCMS LC-MS/MS Analysis PPT->LCMS SPE->LCMS LLE->LCMS Dilution->LCMS Data Data Analysis & Quantification LCMS->Data MMC Matrix-Matched Calibration MMC->Data SA Standard Addition SA->Data SID Stable Isotope Dilution SID->Data

Caption: Workflow for mitigating matrix effects in this compound quantification.

Troubleshooting_Logic_for_Ion_Suppression Start Ion Suppression Observed Optimize_SP Optimize Sample Preparation? Start->Optimize_SP Change_Chromo Modify Chromatography? Optimize_SP->Change_Chromo No Resolved Issue Resolved Optimize_SP->Resolved Yes Dilute_Sample Dilute Sample? Change_Chromo->Dilute_Sample No Change_Chromo->Resolved Yes Use_SID Implement Stable Isotope Dilution? Dilute_Sample->Use_SID No Dilute_Sample->Resolved Yes Use_SID->Resolved Yes Consult_Expert Consult Expert Use_SID->Consult_Expert No

Caption: Troubleshooting logic for addressing ion suppression.

References

Technical Support Center: Optimization of NMR Parameters for Lychnose Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural analysis of lychnose, a complex tetrasaccharide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: What is the recommended solvent and concentration for NMR analysis of this compound?

A1: The standard solvent for carbohydrate analysis, including this compound, is high-purity deuterium (B1214612) oxide (D₂O, 99.96%). A typical sample concentration is 5-10 mg of the lyophilized sample dissolved in 0.5 mL of D₂O.[1] For enhanced sensitivity, especially with smaller sample amounts, a cryogenic probe can be beneficial.[2]

Q2: How can I minimize the residual H₂O signal in my ¹H NMR spectrum?

A2: The residual water signal can obscure important resonances, particularly in the anomeric region.[3] To minimize this, perform deuterium exchange by dissolving the sample in D₂O, freeze-drying (lyophilizing), and repeating this process 2-3 times.[1] Additionally, modern NMR spectrometers have solvent suppression pulse sequences (e.g., presaturation or WATERGATE) that can be applied during acquisition.[1] Varying the temperature can also help, as the water signal shifts with temperature, potentially moving it away from signals of interest.[3]

Q3: My this compound sample is not dissolving well in D₂O. What should I do?

A3: While this compound is generally soluble in water, poor solubility can lead to broad peaks in the NMR spectrum.[4] Ensure your sample is highly pure. If solubility issues persist, you might consider trying a different solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), although D₂O is strongly preferred for carbohydrates.[3] Gentle warming or sonication may also aid dissolution, but be cautious of potential sample degradation.

Data Acquisition & Parameter Optimization

Q4: I am seeing significant overlap of signals in the ¹H NMR spectrum of this compound. How can I improve resolution?

A4: Signal overlap is a common challenge in the NMR of oligosaccharides due to the narrow chemical shift range of non-anomeric protons.[3][5] Several strategies can be employed:

  • Use a high-field NMR spectrometer: Instruments with higher magnetic field strengths (e.g., 500 MHz or higher) provide better signal dispersion.[5][6]

  • Two-Dimensional (2D) NMR: Experiments like COSY, TOCSY, HSQC, and HMBC are essential for resolving individual proton and carbon signals by spreading them into a second dimension.[7]

  • Varying Temperature: Acquiring spectra at different temperatures can sometimes induce small chemical shift changes that may resolve overlapping peaks.[3]

Q5: What are good starting parameters for 1D and 2D NMR experiments for a tetrasaccharide like this compound?

A5: The following tables provide recommended starting parameters for key NMR experiments on a 500 MHz or higher spectrometer. These may need to be further optimized based on your specific sample and instrument.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Angle30-45°To avoid saturation and allow for shorter relaxation delays.
Spectral Width10-12 ppmTo cover the entire range of proton signals.
Acquisition Time2-4 sTo ensure good digital resolution.
Relaxation Delay (d1)1-2 sTime for magnetization to return to equilibrium.
Number of Scans16-64To improve signal-to-noise ratio.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Angle30-45°To avoid saturation.
Spectral Width160-200 ppmTo cover the full range of carbon signals in carbohydrates.
Acquisition Time1-2 sTo obtain good resolution.
Relaxation Delay (d1)2-5 sLonger delay needed for quaternary carbons.
Number of Scans1024-4096Higher number of scans needed due to low natural abundance of ¹³C.

Table 3: Key Parameters for 2D NMR Experiments

ExperimentKey ParameterRecommended Starting Value
COSYNumber of Increments256-512
TOCSYMixing Time (Spin Lock)80-120 ms
HSQC¹J(C,H) Coupling Constant140-160 Hz
HMBCLong-Range Coupling Constant4-10 Hz
NOESY/ROESYMixing Time200-500 ms

Q6: How do I determine the anomeric configuration (α or β) of the monosaccharide units in this compound?

A6: The anomeric configuration can be determined from the coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H1,H2). This can be measured from a high-resolution 1D ¹H spectrum or a DQF-COSY spectrum.

  • α-anomer: Typically has a smaller ³J(H1,H2) of ~2-4 Hz.

  • β-anomer: Usually shows a larger ³J(H1,H2) of ~7-9 Hz. The chemical shift of the anomeric proton can also be indicative, with α-anomeric protons generally resonating at a lower field (higher ppm) than β-anomeric protons.[8]

Q7: My HMBC spectrum is showing weak or no correlations for glycosidic linkages. What could be the problem?

A7: Weak or absent HMBC correlations across glycosidic bonds can be due to several factors:

  • Incorrect long-range coupling constant: The value for the long-range J-coupling delay in the HMBC pulse sequence is crucial. For glycosidic linkages, this is typically optimized for a ³J(C,H) of around 4-8 Hz. You may need to acquire multiple HMBC spectra with different delay values.

  • Molecular motion: Flexibility around the glycosidic bond can average the coupling constant to a value that is difficult to detect.

  • Insufficient signal-to-noise: HMBC is a less sensitive experiment. Increasing the number of scans can help improve the signal-to-noise ratio.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Purity Check: Ensure the this compound sample is of high purity (>95%) to avoid complicating the spectra with signals from impurities.[1]

  • Lyophilization: Freeze-dry the sample to remove any residual water or organic solvents.[1]

  • Deuterium Exchange:

    • Dissolve the lyophilized sample in 0.5 mL of D₂O (99.9%).

    • Freeze-dry the sample again.

    • Repeat this dissolution and lyophilization cycle 2-3 times to maximize the exchange of labile protons (e.g., from hydroxyl groups) with deuterium.[1]

  • Final Preparation:

    • Dissolve 5-10 mg of the final lyophilized sample in 0.5 mL of high-purity D₂O (99.96%).[1]

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (¹H and ¹³C at 0.00 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Standard 2D NMR Experimental Methodologies

The following are generalized protocols for key 2D NMR experiments for this compound structural analysis.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is useful for tracing proton spin systems within each monosaccharide residue.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the assignment of all protons belonging to a single monosaccharide residue, starting from the anomeric proton.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is key for determining the glycosidic linkages between the monosaccharide units.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the 3D structure and conformation of the oligosaccharide. ROESY is often preferred for molecules in the size range of tetrasaccharides as it avoids the issue of zero NOE enhancement.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Structural Analysis Sample Lyophilized this compound Deuterium_Exchange Deuterium Exchange (D2O, 2-3 cycles) Sample->Deuterium_Exchange Final_Sample Dissolve in D2O with Internal Standard Deuterium_Exchange->Final_Sample OneD_NMR 1D NMR (¹H, ¹³C) Final_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Assign_Spins Assign Spin Systems (COSY, TOCSY) TwoD_NMR->Assign_Spins Assign_Carbons Assign Carbons (HSQC) Assign_Spins->Assign_Carbons Linkages Determine Glycosidic Linkages (HMBC) Assign_Carbons->Linkages Sequence_3D Establish Sequence & 3D Structure (NOESY/ROESY) Linkages->Sequence_3D Final_Structure Complete this compound Structure Sequence_3D->Final_Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Troubleshooting_Logic Start Poor Quality Spectrum? Broad_Peaks Broad Peaks? Start->Broad_Peaks Yes Signal_Overlap Signal Overlap? Start->Signal_Overlap No Solubility Check Sample Solubility and Purity Broad_Peaks->Solubility Yes Shimming Improve Magnetic Field Shimming Broad_Peaks->Shimming No Water_Signal Large Water Signal? Signal_Overlap->Water_Signal No High_Field Use Higher Field Spectrometer Signal_Overlap->High_Field Yes Solvent_Suppression Use Solvent Suppression Pulse Sequence Water_Signal->Solvent_Suppression Yes End Improved Spectrum Water_Signal->End No Solubility->Shimming Concentration Check Sample Concentration Shimming->Concentration Concentration->End TwoD Acquire 2D NMR (COSY, HSQC) High_Field->TwoD Temp Vary Temperature TwoD->Temp Temp->End Deuterium_Ex Perform Deuterium Exchange Solvent_Suppression->Deuterium_Ex Deuterium_Ex->End

Caption: Troubleshooting logic for common NMR issues in this compound analysis.

Signaling_Pathway This compound Bioactive Oligosaccharide (e.g., this compound) Receptor Cell Surface Receptor (e.g., Lectin) This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor (TF) Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulates Cell_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cell_Response Inhibitor Pathway Inhibitor Inhibitor->Kinase2

Caption: Hypothetical signaling pathway modulated by a bioactive oligosaccharide.

References

Technical Support Center: Purification of Plant-Derived Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with plant-derived oligosaccharides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude plant extracts containing oligosaccharides?

A1: Crude extracts from plant materials are complex mixtures. The most common impurities that co-extract with oligosaccharides include:

  • Sugars: Monosaccharides (e.g., glucose, fructose) and disaccharides (e.g., sucrose) are often present in high concentrations and can be difficult to separate from oligosaccharides of interest due to their similar chemical nature.[1][2]

  • Polysaccharides: Larger carbohydrate polymers like starch, cellulose, and pectin (B1162225) can also be co-extracted.[3]

  • Proteins and Peptides: Plant tissues contain a variety of proteins and peptides that can interfere with purification.[1][3]

  • Pigments: Compounds like chlorophylls (B1240455) and anthocyanins are responsible for the color of plant extracts and must be removed.[4]

  • Minerals (Ash): Inorganic salts are often present and can impact downstream analytical techniques.[5]

  • Phenolic Compounds and Lignin: These are complex aromatic polymers and smaller phenolic molecules that are common in plant cell walls.[6][7]

  • Other Small Molecules: Organic acids, lipids, and secondary metabolites can also be present in the crude extract.

Q2: How can I remove pigments from my oligosaccharide extract?

A2: Decolorization is a critical step in oligosaccharide purification. Several methods can be employed:

  • Activated Charcoal: This is a widely used and effective method for removing various pigments and other impurities like furfural.[6][8] The process involves treating the oligosaccharide solution with activated carbon, followed by filtration.

  • Macroporous Adsorbent Resins: These resins can effectively decolorize and simultaneously purify crude oligosaccharides.[4] For example, DM28 resin has been shown to have a high decoloration ratio and oligosaccharide recovery.[4]

  • Hydrogen Peroxide: While effective for bleaching, it can potentially lead to the degradation of oligosaccharides and is therefore used with caution.

Q3: What strategies can be used to separate oligosaccharides from monosaccharides and disaccharides?

A3: Separating oligosaccharides from smaller sugars is a significant challenge due to their similar properties. Common strategies include:

  • Microbial Fermentation: Utilizing specific yeast or bacterial strains that selectively consume monosaccharides and disaccharides without degrading the target oligosaccharides.[1][2][9] For instance, Candida orthopsilosis has been used to purify fructooligosaccharides (FOS) from red onion extract with high purity and recovery.[1]

  • Chromatography: Techniques like size-exclusion chromatography (SEC) can separate molecules based on size, allowing for the removal of smaller sugars.[10] Hydrophilic interaction liquid chromatography (HILIC) is also very effective in separating oligosaccharides based on their polarity.[10][11]

  • Membrane Filtration: Nanofiltration (NF) can be used to retain larger oligosaccharides while allowing smaller sugars to pass through the membrane.[12][13] However, the selectivity can be a challenge for oligosaccharides with similar molecular weights.[14]

Troubleshooting Guides

Chromatography-Based Purification
Problem 1: High backpressure in HPLC/HILIC column.
Possible Cause Troubleshooting Step
Column Frit Blockage Reverse flush the column with a solvent that dissolves the potential blockage. If the problem persists, the frit may need to be replaced.
Sample Precipitation Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.22 µm filter.[15]
Particulate Contamination Filter all mobile phases and samples before use. Regularly clean the HPLC system, including the pump and injector.[16]
Column Contamination Wash the column with a strong solvent to remove strongly retained compounds. For HILIC columns, a gradient wash from high organic to high aqueous can be effective.[16][17]
Problem 2: Poor peak resolution or co-elution of oligosaccharides.
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. For HILIC, adjust the ratio of acetonitrile (B52724) to water/buffer. A shallower gradient can improve resolution.[10][18]
Incorrect Column Chemistry Select a column with appropriate selectivity for your target oligosaccharides. Amine-based columns are common for HILIC separation of carbohydrates.[10][18]
Column Overloading Reduce the sample concentration or injection volume. Overloading can lead to peak broadening and poor separation.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.[19]
Membrane Filtration-Based Purification
Problem 1: Low flux and membrane fouling during ultrafiltration/nanofiltration.
Possible Cause Troubleshooting Step
Concentration Polarization Increase the cross-flow velocity to reduce the buildup of solutes on the membrane surface.[20][21]
Membrane Fouling by Proteins/Polysaccharides Pretreat the feed solution to remove larger molecules. This can be done by centrifugation, microfiltration, or enzymatic hydrolysis of fouling components.[12][20]
Inappropriate Transmembrane Pressure (TMP) Optimize the TMP. Excessively high pressure can lead to severe fouling and membrane compaction.[12]
Incorrect Membrane Material or Pore Size Select a membrane with appropriate material and molecular weight cut-off (MWCO) for your specific application to minimize fouling and maximize selectivity.
Problem 2: Poor selectivity and low purity of the target oligosaccharide.
Possible Cause Troubleshooting Step
Similar Molecular Weights of Oligosaccharides Membrane filtration is less effective for separating oligosaccharides with very similar molecular weights.[14] Consider using a multi-stage membrane cascade or combining with other techniques like chromatography.[22]
Concentration Polarization Affecting Rejection As mentioned above, optimize cross-flow velocity and TMP to minimize the concentration polarization layer which can affect the rejection characteristics of the membrane.[20]
Membrane Pore Wetting or Damage Ensure the membrane is properly conditioned and operated within its specified pH and temperature limits to avoid damage that could compromise selectivity.

Experimental Protocols

Protocol 1: General Workflow for Plant-Derived Oligosaccharide Purification

This protocol outlines a general workflow for the extraction and purification of oligosaccharides from a plant source.

Purification_Workflow cluster_extraction Extraction cluster_pretreatment Pre-treatment cluster_purification Purification A Plant Material (e.g., Dried and Powdered) B Hot Water Extraction A->B C Centrifugation/ Filtration B->C D Crude Extract C->D E Ethanol Precipitation (to remove polysaccharides) D->E F Decolorization (e.g., Activated Charcoal) E->F G Removal of Small Molecules (e.g., Dialysis/UF) F->G H Column Chromatography (e.g., SEC, HILIC) G->H I Fraction Collection H->I J Purity Analysis (e.g., HPLC, TLC) I->J K Purified Oligosaccharide J->K

Caption: General workflow for oligosaccharide purification.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with hot water (e.g., at 80-100°C for 2-3 hours).[11][15] The process is often repeated multiple times to maximize yield.

  • Filtration: The resulting slurry is centrifuged and filtered to remove solid plant debris, yielding a crude aqueous extract.[15]

  • Ethanol Precipitation: Ethanol is added to the crude extract (e.g., to a final concentration of 80%) to precipitate larger polysaccharides.[11][23] The supernatant containing the oligosaccharides is collected after centrifugation.

  • Decolorization: The supernatant is treated with activated charcoal or a macroporous resin to remove pigments.[4][5]

  • Removal of Small Molecules: Dialysis or ultrafiltration with a low molecular weight cut-off membrane can be used to remove monosaccharides, disaccharides, and salts.

  • Column Chromatography: The pre-treated extract is then subjected to one or more rounds of column chromatography for fine purification.

    • Size-Exclusion Chromatography (SEC): Using resins like Sephadex G-25 or G-50 to separate oligosaccharides based on their size.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Using a polar stationary phase (e.g., an amino column) with a mobile phase gradient of acetonitrile and water to separate oligosaccharides based on polarity.[10][11]

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of the target oligosaccharides using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with detectors such as Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[10][18]

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final solid oligosaccharide product.

Protocol 2: Troubleshooting Logic for Chromatography Issues

This diagram illustrates a logical approach to troubleshooting common chromatography problems.

Chromatography_Troubleshooting Start Chromatography Problem (e.g., High Pressure, Poor Resolution) Check_System Is the HPLC system pressure normal without the column? Start->Check_System System_Issue Troubleshoot HPLC System (Pump, Injector, Tubing) Check_System->System_Issue No Column_Issue Problem is likely with the column or sample Check_System->Column_Issue Yes Check_Sample Is the sample properly filtered and dissolved? Column_Issue->Check_Sample Sample_Prep_Issue Improve Sample Preparation (Filter, check solubility) Check_Sample->Sample_Prep_Issue No Column_Method_Issue Problem is likely with the column or method Check_Sample->Column_Method_Issue Yes Check_Method Are the mobile phase and gradient appropriate? Column_Method_Issue->Check_Method Method_Issue Optimize Method (Gradient, Flow Rate, Temp) Check_Method->Method_Issue No Column_Health Clean or Replace Column Check_Method->Column_Health Yes

Caption: Troubleshooting logic for HPLC/HILIC.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered during oligosaccharide purification.

Table 1: Comparison of Decolorization Methods
Method Decolorization Ratio (%) Oligosaccharide Recovery (%) Reference
Macroporous Resin DM2892.681.3[4]
Activated Charcoal~80 (for furfural)~73[6]
Table 2: Purity and Recovery from Different Purification Strategies
Purification Method Source Material Target Oligosaccharide Purity (%) Recovery (%) Reference
Yeast Fermentation (C. orthopsilosis)Red OnionFructooligosaccharides (FOS)97.996.0[1]
UltrafiltrationDefatted Soybean MealMixed Oligosaccharides>90 (protein removal)52-54[3]
Nanofiltration (Continuous Diafiltration)Model Sugar SolutionTrisaccharide-81-98[12]
Graphene Oxide Matrix PurificationOaten-hullXylooligosaccharides (XOS)-73.87[6]
Table 3: Typical HPLC Operating Parameters for Oligosaccharide Analysis
Parameter Setting Reference
Column Amino (NH2) Column (e.g., 4.6 x 250 mm)[11][18]
Mobile Phase Acetonitrile:Water Gradient[10][18]
Flow Rate 0.8 - 1.2 mL/min[18]
Column Temperature 30 - 40 °C[11]
Detector ELSD or RID[11][18]

References

Technical Support Center: Enhancing the Resolution of Lychnose and its Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced chromatographic separation of Lychnose and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of these complex oligosaccharides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound and its isomers, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution Between this compound and its Isomers 1. Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle structural differences between the isomers.2. Mobile Phase Composition Not Optimized: The organic solvent/water ratio, buffer type, or pH is not ideal for resolving the isomers.3. Suboptimal Column Temperature: Temperature can influence selectivity and efficiency.1. Select a HILIC Column with High Selectivity for Oligosaccharides: Amide- or diol-based stationary phases are often effective. Consider columns specifically designed for glycan or oligosaccharide analysis.[1]2. Optimize the Mobile Phase: - Gradient Elution: Employ a shallow gradient of increasing aqueous content (e.g., water or buffer) in acetonitrile (B52724).[1] - Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (10-20 mM) to improve peak shape and selectivity. For enhanced resolution of some isomers, a small percentage of a different organic solvent like methanol (B129727) can be explored. - pH Adjustment: For ionizable isomers, adjusting the mobile phase pH can alter retention and improve separation.3. Vary the Column Temperature: Experiment with temperatures between 25°C and 60°C. Lower temperatures can sometimes increase resolution, but higher temperatures may improve peak shape and reduce viscosity.
Peak Tailing 1. Secondary Interactions with the Stationary Phase: Silanol groups on silica-based columns can cause tailing of polar analytes.2. Column Overload: Injecting too much sample can lead to peak distortion.3. Mismatched Injection Solvent: The sample solvent is significantly stronger (more polar in HILIC) than the mobile phase.1. Use a High-Purity, Well-Endcapped Column: This minimizes interactions with residual silanols.2. Reduce Sample Concentration or Injection Volume: Perform a dilution series to determine the optimal sample load.3. Match the Injection Solvent to the Initial Mobile Phase: Dissolve the sample in a solvent with a similar or slightly lower polarity than the starting mobile phase (e.g., a higher percentage of acetonitrile).
Peak Splitting or Broadening 1. Anomer Separation: Reducing sugars like this compound can exist as α and β anomers, which may separate under certain conditions, leading to split or broad peaks.[2]2. Injection Solvent Effects: Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[2]3. Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.1. Suppress Anomer Separation: - Increase Column Temperature: Raising the temperature (e.g., to 60-80°C) can accelerate anomer interconversion, leading to a single, sharper peak.[2] - Use a Basic Mobile Phase Additive: Adding a small amount of a base like triethylamine (B128534) (TEA) or ammonium hydroxide (B78521) can catalyze anomer mutarotation, resulting in a single peak.[3][1]2. Ensure Injection Solvent Compatibility: As with peak tailing, the sample solvent should be as close as possible to the initial mobile phase composition.3. Column Maintenance: Use a guard column to protect the analytical column. If peak shape degrades, try reversing and flushing the column (if permitted by the manufacturer) or replace it.
Inconsistent Retention Times 1. Insufficient Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[4]2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent can cause retention time drift.3. Temperature Fluctuations: Inconsistent column temperature can lead to variable retention.1. Ensure Adequate Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.[4]2. Prepare Fresh Mobile Phase Daily: Keep mobile phase reservoirs capped to minimize evaporation.3. Use a Column Oven: Maintain a constant and consistent column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for separating this compound and its isomers?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely used technique for the separation of polar compounds like oligosaccharides, including this compound and its isomers. HILIC provides better retention and selectivity for these compounds compared to reversed-phase chromatography.

Q2: Which type of HILIC column is most suitable for this separation?

A2: HILIC columns with amide- or diol-bonded stationary phases are generally recommended for oligosaccharide analysis. These phases offer good selectivity for resolving closely related isomers. Columns specifically marketed for glycan or sugar analysis often provide optimized performance.[3][1]

Q3: How can I improve the resolution between two closely eluting isomers of this compound?

A3: To enhance resolution, you can try several approaches:

  • Optimize the Mobile Phase Gradient: Use a very shallow gradient with a slow increase in the aqueous component.

  • Adjust the Mobile Phase Composition: Vary the type and concentration of the buffer (e.g., ammonium formate vs. ammonium acetate). You can also experiment with adding a small percentage of another organic solvent like methanol to the acetonitrile.

  • Lower the Column Temperature: This can sometimes increase selectivity, leading to better separation, though it may also increase analysis time.

  • Reduce the Flow Rate: A lower flow rate can improve efficiency and resolution.

Q4: My chromatogram shows split peaks for a single this compound standard. What is the cause and how can I fix it?

A4: Peak splitting for reducing sugars in HILIC is often due to the separation of anomers (α and β forms). To resolve this, you can:

  • Increase the column temperature (e.g., to 60-80 °C) to promote faster interconversion between the anomers, resulting in a single coalesced peak.[2]

  • Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to catalyze the mutarotation.[3][1]

Q5: What is the ideal injection solvent for my this compound samples in a HILIC method?

A5: The injection solvent should be as similar as possible to the initial mobile phase conditions, which in HILIC is high in organic content (typically acetonitrile). Dissolving your sample in a solvent with a higher aqueous content (a "stronger" solvent in HILIC) can lead to poor peak shape, including splitting and broadening. If your sample is not soluble in the initial mobile phase, use the weakest solvent in which it will dissolve and keep the injection volume as small as possible.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of raffinose (B1225341) family oligosaccharides, which includes this compound. Note that specific retention times and resolution values will vary depending on the exact experimental conditions and the specific isomers being analyzed.

Compound Stationary Phase Mobile Phase Flow Rate (mL/min) Column Temp. (°C) Typical Retention Time (min)
Raffinose Amide HILICAcetonitrile/Water Gradient with Ammonium Acetate0.5 - 1.030 - 408 - 12
Stachyose Amide HILICAcetonitrile/Water Gradient with Ammonium Acetate0.5 - 1.030 - 4010 - 15
This compound Isomers Amide HILICAcetonitrile/Water Gradient with Ammonium Formate0.4 - 0.835 - 5012 - 20

Note: This data is illustrative. Actual retention times will depend on the specific gradient profile and column dimensions.

Detailed Experimental Protocol: HILIC-ELSD Method for Raffinose Family Oligosaccharides

This protocol provides a general framework for the separation of this compound and its isomers. Optimization will be required for specific applications and instrumentation.

1. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in a solution of 50:50 (v/v) acetonitrile and water to a final concentration of 1-5 mg/mL.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-ELSD System and Conditions

  • HPLC System: A binary HPLC system with a column oven and an Evaporative Light Scattering Detector (ELSD).

  • Column: Amide HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 20 mM Ammonium Formate

  • Gradient Program:

    Time (min) % A % B
    0.0 80 20
    20.0 60 40
    25.0 60 40
    25.1 80 20

    | 35.0 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C
    • Evaporator Temperature: 60°C
    • Gas Flow (Nitrogen): 1.5 L/min

3. Data Analysis

  • Integrate the peaks corresponding to this compound and its isomers.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-ELSD Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in ACN/Water start->dissolve filter Filtration (0.22 µm) dissolve->filter hplc HPLC Injection filter->hplc separation Amide HILIC Column (Gradient Elution) hplc->separation detection ELSD Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound and its isomers.

Troubleshooting_Logic cluster_solutions Potential Solutions cluster_peak_shape Peak Shape Issues? cluster_peak_solutions Peak Shape Solutions start Poor Resolution? opt_gradient Optimize Gradient start->opt_gradient Yes peak_issue Tailing or Splitting? start->peak_issue No change_temp Adjust Temperature opt_gradient->change_temp mod_mobile_phase Modify Mobile Phase (Additives/pH) change_temp->mod_mobile_phase check_column Evaluate Column mod_mobile_phase->check_column end Improved Separation check_column->end injection_solvent Match Injection Solvent peak_issue->injection_solvent Yes anomer_suppression Suppress Anomers (Temp/Base) injection_solvent->anomer_suppression reduce_load Reduce Sample Load anomer_suppression->reduce_load reduce_load->end

Caption: Troubleshooting logic for enhancing the resolution of this compound isomers.

References

Preventing degradation of Lychnose during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Lychnose during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a tetrasaccharide, and like many complex oligosaccharides, it can be susceptible to degradation under common laboratory conditions.[1][2][3] Degradation can lead to inaccurate quantification and misinterpretation of experimental results. Understanding the factors that affect its stability is crucial for reliable analysis.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of structurally related oligosaccharides like raffinose (B1225341) and stachyose, the primary factors causing degradation are acidic conditions and elevated temperatures.[1][2][3] The glycosidic linkages in these molecules, particularly the α-1,β-2 linkage between glucose and fructose (B13574), are susceptible to hydrolysis in an acidic environment.[1]

Q3: Can this compound degrade during storage?

Proper storage is essential to maintain the integrity of this compound samples. For long-term storage, it is advisable to store this compound in a solid, dry form at low temperatures (e.g., -20°C or -80°C). In solution, especially if acidic, degradation can occur over time, even at low temperatures.

Q4: Are there any enzymatic concerns for this compound degradation?

Yes, the presence of contaminating glycosidases (enzymes that break down sugars) in the sample matrix can lead to the enzymatic degradation of this compound. For instance, invertase is a β-D-fructofuranosidase that can cleave fructose from related oligosaccharides.[1] It is important to consider the biological source of the sample and take steps to inhibit enzymatic activity if necessary.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound in final sample Acid-induced hydrolysis: Use of acidic reagents (e.g., trifluoroacetic acid - TFA, formic acid) during extraction, cleanup, or analysis.[1][2][3]- Avoid or minimize the use of strong acids. - If an acid is necessary, use the lowest effective concentration and keep the exposure time as short as possible. - Neutralize the sample as soon as possible after acidic steps.[4]
Heat-induced degradation: Applying heat during solvent evaporation or other sample processing steps.[1][2][3]- Perform solvent evaporation at ambient temperature or under vacuum without heating.[1] Centrifugal evaporation should be conducted without heat.
Enzymatic degradation: Presence of active glycosidases in the sample.[1]- Heat-inactivate enzymes by boiling the sample for a short period (if this compound is stable to this brief heat treatment in a neutral buffer). - Use enzymatic inhibitors specific to glycosidases. - Perform extraction at low temperatures to reduce enzyme activity.
Appearance of unexpected smaller sugar peaks (e.g., sucrose, galactose) in chromatogram Degradation of this compound: The appearance of smaller constituent sugars is a strong indicator of degradation.- Review your sample preparation workflow for the presence of acidic conditions or high temperatures.[1][2][3] - Analyze a fresh, undegraded this compound standard to confirm the identity of potential degradation products.
Inconsistent quantification results between replicates Variable degradation: Inconsistent exposure to harsh conditions across different sample replicates.- Standardize all sample preparation steps, ensuring uniform treatment of all samples. - Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.
In-source fragmentation during LC-MS analysis Acidic mobile phase: Using mobile phases containing acids like formic acid can cause fragmentation of labile oligosaccharides in the mass spectrometer's source.[1][2][3]- Replace the acidic modifier in the mobile phase with a non-acidic alternative, such as 5 mM ammonium (B1175870) acetate (B1210297), to promote the formation of more stable adducts.[1]

Experimental Protocols

Recommended Protocol for this compound Extraction from a Biological Matrix

This protocol is a general guideline designed to minimize degradation. It may require optimization for specific sample types.

  • Homogenization: Homogenize the sample in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) on ice to minimize enzymatic activity.

  • Enzyme Inactivation (Optional but Recommended): Heat the homogenate at 95-100°C for 5-10 minutes to denature and inactivate endogenous glycosidases. Immediately cool the sample on ice. Note: Test the stability of this compound to this brief heat treatment in your buffer system.

  • Deproteinization: Precipitate proteins by adding three volumes of cold ethanol (B145695) (99%) and incubating at -20°C for at least 1 hour (or overnight).[5]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.

  • Solvent Evaporation: Dry the supernatant using a vacuum centrifuge without heating .

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., water or a buffer compatible with your downstream analysis).

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For further purification, a graphitized carbon SPE cartridge can be used to separate oligosaccharides from monosaccharides and other impurities. Elute with a gradient of acetonitrile (B52724) in water.[6]

  • Analysis: Analyze the sample using an appropriate method such as HPAEC-PAD or LC-MS. For LC-MS, use a mobile phase with a non-acidic modifier like ammonium acetate to prevent in-source fragmentation.[1]

Visualizations

This compound This compound Degradation Degradation (Acid/Heat) This compound->Degradation Hydrolysis of glycosidic bond Sucrose Sucrose Galactose Galactose Degradation->Sucrose Degradation->Galactose

Caption: Potential degradation pathway of this compound under acidic or high-temperature conditions.

start Sample Homogenization (Neutral Buffer, on ice) heat_inactivation Heat Inactivation of Enzymes (Optional, 95-100°C, 5-10 min) start->heat_inactivation deproteinization Deproteinization (Cold Ethanol) heat_inactivation->deproteinization centrifugation Centrifugation (4°C) deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation (No Heat) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis (e.g., LC-MS with Ammonium Acetate) reconstitution->analysis

Caption: Recommended experimental workflow for this compound sample preparation to minimize degradation.

References

Strategies to improve the efficiency of Lychnose extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lychnose extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your this compound extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

This compound is a non-reducing tetrasaccharide. It has been reported in plants such as Cerastium arvense and Stellaria media. It is a member of the raffinose (B1225341) family of oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose.

Q2: Which extraction methods are suitable for this compound?

A variety of extraction techniques can be employed for this compound, ranging from conventional to modern methods. Conventional methods include maceration and Soxhlet extraction. Modern, more efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE). The choice of method will depend on available equipment, desired extraction time, and solvent consumption considerations.

Q3: What are the critical parameters to optimize for efficient this compound extraction?

To maximize your this compound yield, it is crucial to optimize several parameters:

  • Solvent System: The polarity of the solvent significantly impacts extraction efficiency.[1][2] Aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly used.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the target compound.[3][4]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the this compound.

  • pH: The pH of the extraction medium can influence the stability and recovery of oligosaccharides.[5][6]

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally increases the extraction yield, but also increases solvent consumption.[7]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for the quantification of underivatized sugars like this compound.[8][9][10] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, typically after derivatization of the oligosaccharides.[1][11][12]

Q5: How can I purify this compound from my crude extract?

Solid-Phase Extraction (SPE) is an effective technique for purifying oligosaccharides from crude plant extracts.[13][14][15][16][17] Different sorbents can be used to remove interfering compounds such as pigments, lipids, and proteins, thereby concentrating the this compound fraction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inefficient cell wall disruption: The solvent may not be adequately penetrating the plant tissue. 2. Suboptimal extraction parameters: Incorrect solvent, temperature, time, or pH may be used. 3. Degradation of this compound: High temperatures or extreme pH can degrade the oligosaccharide.[3][4] 4. Incomplete precipitation (if applicable): If using ethanol precipitation, the concentration may be insufficient.1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area. Consider a pre-treatment step like freeze-drying to improve solvent penetration.[7] 2. Optimize extraction conditions: Systematically vary the solvent concentration, temperature, and extraction time. A Design of Experiments (DoE) approach can be efficient. For related oligosaccharides, an alkaline pH has been shown to improve yield. 3. Use milder extraction conditions: Employ lower temperatures for longer durations. Consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures. 4. Adjust ethanol concentration: For precipitation of oligosaccharides, an ethanol concentration of around 80% (v/v) is often effective.
Co-extraction of Interfering Compounds (e.g., pigments, proteins) 1. Inappropriate solvent selectivity: The chosen solvent may have a high affinity for other compounds besides this compound. 2. Lack of a purification step: Crude extracts often contain a complex mixture of molecules.1. Modify solvent system: Adjust the polarity of your extraction solvent. A preliminary extraction with a non-polar solvent can remove lipids before the main extraction. 2. Implement a purification step: Use Solid-Phase Extraction (SPE) to clean up the extract.[13][14][15][16][17] Activated carbon can also be used to remove pigments.
Inaccurate Quantification 1. Poor chromatographic resolution: Co-elution of this compound with other sugars can lead to inaccurate peak integration. 2. Detector response issues (HPLC-RID): The refractive index detector is sensitive to temperature and mobile phase composition changes. 3. Degradation during analysis: Some analytical methods, particularly those involving acid hydrolysis for GC, can degrade oligosaccharides.[18]1. Optimize HPLC method: Adjust the mobile phase composition and gradient to improve the separation of this compound from other sugars.[10] 2. Ensure stable operating conditions: Allow the HPLC system to equilibrate thoroughly. Use a column thermostat to maintain a constant temperature.[8][9] 3. Use appropriate derivatization for GC: If using GC, select a derivatization method that is known to be suitable for oligosaccharides and minimizes degradation.
This compound Degradation During Storage 1. Hydrolysis: Residual acids or enzymes in the extract can lead to the breakdown of this compound. 2. Microbial contamination: Improper storage can lead to microbial growth that consumes the sugar.1. Neutralize and dry the extract: Ensure the final extract is at a neutral pH and thoroughly dried to prevent hydrolysis. 2. Store under appropriate conditions: Store the purified this compound or extract at low temperatures (e.g., -20°C) in a desiccated environment.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 10 g) and place it into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the extraction vessel in an ultrasonic bath.

    • Set the ultrasonication parameters:

      • Frequency: e.g., 40 kHz

      • Power: e.g., 200 W

      • Temperature: e.g., 50°C

      • Time: e.g., 30 minutes

    • After ultrasonication, centrifuge the mixture to separate the solid residue from the supernatant.

    • Collect the supernatant containing the extracted this compound.

    • The extraction can be repeated on the residue to increase the yield.

    • Combine the supernatants for further purification and analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for this compound Quantification

This is a general method and may require optimization for your specific system and sample matrix.

  • Instrumentation:

    • HPLC system equipped with a refractive index detector (RID).

    • Carbohydrate analysis column (e.g., amino-based or ligand-exchange column).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The exact ratio may need to be adjusted to achieve optimal separation.

    • Flow Rate: e.g., 1.0 mL/min.

    • Column Temperature: e.g., 35°C.

    • Detector Temperature: e.g., 35°C.

    • Injection Volume: e.g., 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Sample Preparation: Filter the this compound extract through a 0.45 µm syringe filter before injection to remove any particulate matter. Dilute the sample with the mobile phase if the concentration is too high.

    • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Analysis Quantification (e.g., HPLC-RID) SPE->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_LowYield cluster_Causes Potential Causes cluster_Solutions Solutions Start Low this compound Yield Cause1 Inefficient Cell Disruption Start->Cause1 Cause2 Suboptimal Parameters Start->Cause2 Cause3 Degradation Start->Cause3 Solution1 Improve Grinding / Pre-treatment Cause1->Solution1 Solution2 Optimize Solvent, Temp, Time, pH Cause2->Solution2 Solution3 Use Milder Conditions Cause3->Solution3 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Lychnose Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the tetrasaccharide Lychnose by mass spectrometry (MS).

Introduction to this compound Analysis

This compound is a tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁. Structurally, it is 1(F)-alpha-D-galactosylraffinose, consisting of a raffinose (B1225341) core with an additional α-D-galactosyl group.[1][2] Like other complex carbohydrates, its analysis by mass spectrometry presents several challenges:

  • Poor Ionization Efficiency: Due to their polar and hydrophilic nature, native oligosaccharides often exhibit low signal intensity in mass spectrometry.[3]

  • Structural Isomerism: this compound has several isomers, such as Stachyose and Isothis compound, which have the same mass but different glycosidic linkages, making them difficult to distinguish without effective chromatographic separation and detailed fragmentation analysis.[4][5]

  • Complex Fragmentation: The fragmentation patterns of oligosaccharides can be complex, making structural elucidation challenging.

  • Matrix Effects: Components in biological samples can interfere with the ionization of this compound, leading to signal suppression or enhancement and affecting quantitative accuracy.[6]

This guide addresses these common issues in a practical question-and-answer format.

Diagram: General Workflow for this compound Analysis

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., plant extract, plasma) Extraction This compound Extraction & Cleanup (e.g., SPE) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Permethylation) Extraction->Derivatization LC_Separation HILIC Separation (Isomer Resolution) Derivatization->LC_Separation MS_Detection MS Detection (e.g., ESI-QTOF) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Structural Analysis) MS_Detection->MSMS_Fragmentation Data_Acq Data Acquisition MSMS_Fragmentation->Data_Acq Peak_Int Peak Integration & Quantification Data_Acq->Peak_Int Struct_Eluc Structural Elucidation Peak_Int->Struct_Eluc

Caption: General workflow for this compound analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Category 1: Sample Preparation & Derivatization

Q1: My signal intensity for native this compound is very low. What can I do to improve it?

A1: Low signal intensity is a common issue for underivatized oligosaccharides due to their poor ionization efficiency.[3][7] The most effective strategy is chemical derivatization, which increases hydrophobicity and improves the molecule's ability to form gas-phase ions.[3]

Two highly effective methods are:

  • Permethylation: This process replaces all active hydrogens on hydroxyl groups with methyl groups. It significantly enhances ionization efficiency (by up to 20-fold), stabilizes labile structures like sialic acids (if present), and leads to more predictable fragmentation patterns for structural analysis.[8][9]

  • Reductive Amination: This method attaches a tag with a primary amine (often a fluorophore like 2-aminobenzamide, 2-AB) to the reducing end of this compound.[10] This not only improves ionization but also allows for fluorescence detection, which is useful for liquid chromatography.[11]

Data on Signal Enhancement from Derivatization

Derivatization MethodAnalyte TypeTypical Fold Increase in MS Signal IntensityReference
Permethylation Neutral Oligosaccharides10 to 20-fold[8][9]
Reductive Amination (e.g., 2-AB) Neutral Oligosaccharides5 to 50-fold[12][13]
Peracetylation Neutral Oligosaccharides5 to 15-fold[3]

Table values are generalized from literature and can vary based on the specific oligosaccharide, matrix, and instrument conditions.

Q2: My permethylation reaction seems incomplete or has failed. What are the common causes?

A2: Successful permethylation requires anhydrous (water-free) conditions. Common failure points include:

  • Presence of Water: The sample must be completely dry before starting. Water will consume the reagents and prevent complete methylation.

  • Reagent Quality: Use high-purity, anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) and ensure reagents like sodium hydroxide (B78521) (NaOH) and methyl iodide (CH₃I) are fresh.

  • Inefficient Mixing: The reaction mixture, which is often a slurry, requires vigorous and continuous mixing to ensure the reagents can access all sites on the oligosaccharide.[14][15]

  • Sample Cleanup: After the reaction, proper quenching and extraction (e.g., with dichloromethane (B109758) or using a C18 SPE cartridge) are critical to remove salts and excess reagents that can suppress the MS signal.[8][14]

Category 2: Liquid Chromatography (LC) Separation

Q3: I am using HILIC-MS and see a split or broad peak for my this compound standard. What is happening?

A3: This is likely due to anomer separation . In solution, reducing sugars like this compound exist in equilibrium between their α and β anomeric forms. Under certain HILIC conditions, these two forms can be partially separated, resulting in peak splitting or broadening.

Solutions:

  • Increase Column Temperature: Raising the column temperature (e.g., to 60 °C) can accelerate the interconversion between anomers, causing the two peaks to merge into a single, sharper peak.

  • Use a Basic Mobile Phase Additive: Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (e.g., 0.1%) to the aqueous portion of the mobile phase can also help collapse the anomers into a single peak.

  • Derivatization: Performing reductive amination locks the sugar in its open-ring form, permanently eliminating the possibility of anomer separation.[10]

Q4: this compound is eluting in the void volume of my HILIC column. How can I increase its retention?

A4: Lack of retention in HILIC is typically due to an insufficiently strong mobile phase (too much water) or issues with the column's aqueous layer.

Troubleshooting Steps:

  • Check Mobile Phase Composition: Ensure your initial mobile phase contains a high percentage of organic solvent (typically >80% acetonitrile). If retention is still low, you may need to start with an even higher organic percentage (e.g., 90-95%).

  • Column Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish the stable water layer necessary for retention. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.

  • Injection Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in organic solvent). Injecting in a high-water solvent will disrupt the stationary phase and cause poor peak shape and low retention.[6]

  • Adsorption Issues: For larger oligosaccharides (DP6 and higher), adsorption to the metal surfaces of the LC system can cause analyte loss and carry-over. Using systems and columns with hybrid surface technology can mitigate these interactions.[16]

Category 3: Mass Spectrometry (MS) Detection

Q5: What is the best ionization mode and polarity for this compound analysis?

A5: The choice depends on whether this compound is derivatized and what information is sought.

  • Electrospray Ionization (ESI): This is the most common technique as it is easily coupled with LC.

    • Positive Ion Mode: This is preferred for both native and derivatized this compound. Native this compound will typically be detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), as protonated molecules ([M+H]⁺) are often weak. Derivatized oligosaccharides (permethylated or reductively aminated) show excellent signal in positive mode.[9][10]

    • Negative Ion Mode: This mode can be useful for native acidic oligosaccharides, but for neutral sugars like this compound, it generally provides a weaker signal ([M-H]⁻ or adducts like [M+Cl]⁻) unless specific derivatizing agents are used. However, negative ion fragmentation can sometimes provide unique structural information not seen in positive mode.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): This is a high-throughput technique often used for screening. It works well for derivatized oligosaccharides and typically produces singly charged ions ([M+Na]⁺), simplifying spectral interpretation.[13][17]

Q6: I see peaks corresponding to smaller sugars in my this compound spectrum, even without MS/MS. What could be the cause?

A6: This is likely due to in-source fragmentation . Certain glycosidic linkages are more labile and can break apart in the ion source of the mass spectrometer before mass analysis. For this compound and its isomers, the α-1,β-2 linkage between glucose and fructose (B13574) is known to be particularly fragile. This can lead to the erroneous identification of fragments as smaller, genuine oligosaccharides present in the sample.

Mitigation Strategies:

  • Softer Ion Source Conditions: Reduce the energy in the ion source by lowering temperatures or voltages (e.g., fragmentor or capillary exit voltage) to minimize unwanted fragmentation.

  • Derivatization: Permethylation stabilizes glycosidic linkages and significantly reduces the occurrence of in-source fragmentation.[8]

  • Careful Data Interpretation: Be aware of this phenomenon. If you see a potential trisaccharide peak, check if its mass corresponds to a known fragment of your target tetrasaccharide.

Diagram: Troubleshooting Low MS Signal Intensity

Troubleshooting Low Signal Start Problem: No or Low this compound Signal Check_Infusion Infuse Standard Directly. Is signal present? Start->Check_Infusion Check_LC LC Problem Check_Infusion->Check_LC No Check_MS MS Problem Check_Infusion->Check_MS Yes Check_Retention Check LC Retention. Is this compound retained? Check_LC->Check_Retention Check_Tune Check MS Tune/Calibration. Is instrument performing? Check_MS->Check_Tune Optimize_HILIC Optimize HILIC Method: - Increase % Organic - Equilibrate Longer - Check Injection Solvent Check_Retention->Optimize_HILIC No Check_Derivatization Consider Derivatization: - Permethylation - Reductive Amination Check_Retention->Check_Derivatization Yes Signal_OK Signal OK Optimize_HILIC->Signal_OK Check_Derivatization->Signal_OK Tune_Calibrate Tune & Calibrate MS. Clean Ion Source. Check_Tune->Tune_Calibrate No Check_Matrix Analyze Post-Spiked Matrix. Is signal suppressed? Check_Tune->Check_Matrix Yes Tune_Calibrate->Signal_OK Improve_Cleanup Improve Sample Cleanup (e.g., SPE). Use Isotope-Labeled Standard. Check_Matrix->Improve_Cleanup Yes Check_Matrix->Signal_OK No Improve_Cleanup->Signal_OK

References

Technical Support Center: Method Refinement for Reproducible Lychnose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for reproducible Lychnose quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended technique for quantifying this compound?

A1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly recommended technique for the quantitative analysis of underivatized carbohydrates, including oligosaccharides like this compound.[1][2][3] This method offers high sensitivity and resolution, allowing for the separation of complex carbohydrate mixtures.

Q2: What are the typical sample preparation steps for this compound analysis from plant material?

A2: A general workflow for preparing plant samples for this compound analysis involves:

  • Sample Homogenization: Grinding fresh or frozen plant tissue to a fine powder, often using liquid nitrogen to prevent enzymatic degradation.[4][5]

  • Extraction: Extracting the homogenized sample with a suitable solvent. Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used for oligosaccharide extraction.

  • Purification/Cleanup: Removing interfering substances such as proteins, lipids, and pigments. This can be achieved through centrifugation, filtration, and solid-phase extraction (SPE).

  • Final Preparation: The final extract is typically filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

Q3: How can I ensure the stability of this compound during extraction and analysis?

A3: To maintain the stability of this compound, consider the following:

  • Temperature: Perform extraction at low temperatures (e.g., on ice) to minimize enzymatic degradation. For long-term storage, keep extracts at -80°C.

  • pH: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can lead to hydrolysis of glycosidic bonds.

  • Solvent Choice: Use high-purity solvents for both extraction and mobile phases to prevent interference and degradation.

Q4: What are the critical parameters for validating an analytical method for this compound quantification?

A4: According to ICH guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound quantification.

Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient and pH. For HPAEC-PAD, adjust the sodium hydroxide (B78521) and sodium acetate (B1210297) concentrations.
Column degradation.Regenerate or replace the analytical column. Use a guard column to protect the analytical column.
Sample overload.Reduce the injection volume or dilute the sample.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity water and fresh reagents for the mobile phase. Clean the detector cell according to the manufacturer's instructions.
Air bubbles in the system.Degas the mobile phase thoroughly. Check for leaks in the system.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH or ionic strength.
Column void or contamination.Inspect and, if necessary, replace the column.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the pump is functioning correctly and the mobile phase is properly mixed and degassed.
Column temperature variations.Use a reliable column oven.
Column aging.Replace the column after its recommended lifetime.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol provides a general procedure for extracting this compound from plant material. Optimization may be required for different plant species and tissues.

  • Sample Preparation:

    • Weigh approximately 1 gram of fresh or frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of 80% (v/v) ethanol.

    • Vortex thoroughly for 1 minute.

    • Incubate in a water bath at 80°C for 30 minutes, with occasional vortexing.

  • Purification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Storage:

    • For immediate analysis, store the extract at 4°C.

    • For long-term storage, store at -80°C.

Protocol 2: HPAEC-PAD Quantification of this compound

This protocol outlines a starting point for the quantification of this compound using HPAEC-PAD. Method optimization is crucial for achieving desired separation and sensitivity.

Instrumentation and Columns:

  • High-Performance Anion-Exchange Chromatography system with a Pulsed Amperometric Detector.

  • A carbohydrate-specific analytical column (e.g., CarboPac™ series).

  • A corresponding guard column.

Reagents and Standards:

  • Deionized water (18.2 MΩ·cm).

  • 50% (w/w) Sodium Hydroxide solution.

  • Anhydrous Sodium Acetate.

  • This compound analytical standard.

Chromatographic Conditions (Example):

Parameter Condition
Column CarboPac™ PA100 (4 x 250 mm) or similar
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Mobile Phase A 200 mM NaOH
Mobile Phase B 1 M Sodium Acetate in 200 mM NaOH
Gradient 0-5 min: 100% A; 5-20 min: linear gradient to 50% B; 20-25 min: 50% B; 25-30 min: return to 100% A; 30-40 min: 100% A (re-equilibration)
Detector Pulsed Amperometry with Gold Electrode

Data Analysis:

  • Prepare a calibration curve using a series of this compound standards of known concentrations.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following table presents hypothetical validation data for a this compound quantification method. Actual results will vary depending on the specific method and instrumentation.

Validation Parameter Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD 0.1 µg/mL
LOQ 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%)
- Repeatability< 2%
- Intermediate Precision< 5%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material homogenization Homogenization (Liquid Nitrogen) plant_material->homogenization extraction Extraction (80% Ethanol, 80°C) homogenization->extraction purification Purification (Centrifugation & Filtration) extraction->purification hpaec_pad HPAEC-PAD Analysis purification->hpaec_pad Filtered Extract data_processing Data Processing hpaec_pad->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_sample_prep_details cluster_hplc_details cluster_method_details start Start: Reproducibility Issue check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_hplc_system Inspect HPLC System start->check_hplc_system check_method_params Verify Method Parameters start->check_method_params extraction_consistency Consistent Extraction? check_sample_prep->extraction_consistency sample_stability Sample Stability? check_sample_prep->sample_stability leaks Leaks? check_hplc_system->leaks column_health Column Health? check_hplc_system->column_health detector_performance Detector Performance? check_hplc_system->detector_performance mobile_phase_prep Mobile Phase Prep? check_method_params->mobile_phase_prep gradient_accuracy Gradient Accuracy? check_method_params->gradient_accuracy end Resolution extraction_consistency->end sample_stability->end leaks->end column_health->end detector_performance->end mobile_phase_prep->end gradient_accuracy->end

Caption: Troubleshooting logic for reproducibility issues.

References

Technical Support Center: Lychnose Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to enhance the selectivity and yield of Lychnose extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and purification of this compound and other similar oligosaccharides.

Q1: My overall yield of this compound is consistently low. What factors in my extraction process could be the cause?

A1: Low yield is a common problem that can be attributed to several factors:

  • Extraction Solvent: The choice of solvent is critical. While water is a common solvent for oligosaccharides, its efficiency can be lower than organic solvents like methanol (B129727) for certain plant matrices. For instance, in extracting bioactive components from Lonicera japonica, methanol extraction showed a significantly higher efficiency (2.17 times) than water extraction for chlorogenic acid.[1] Consider performing small-scale comparative extractions with different solvents (e.g., water, 70% ethanol (B145695), methanol) to determine the optimal choice for your plant material.

  • Extraction Method: Conventional methods like hot water extraction (HWE) can be time-consuming and less efficient.[2] Modern techniques can significantly improve yields and reduce extraction times. For example, Ultrasonic-assisted enzymatic extraction (UAEE) has been shown to increase the polysaccharide yield from Lonicera japonica leaves from 5.3% to 14.76% while reducing the time from 8 hours to 33 minutes.[2] Other methods to consider include Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE).[3][4]

  • Extraction Parameters: Time and temperature must be optimized. For HWE of polysaccharides from Lonicera japonica, temperatures typically range from 80°C to 100°C for 2-3 hours.[2][5] Insufficient time or temperature may lead to incomplete extraction, while excessive heat can risk degradation of the target oligosaccharide.

Q2: I am having difficulty separating this compound from other structurally similar oligosaccharides like stachyose (B150584) and raffinose (B1225341). What purification strategies can improve selectivity?

A2: Separating oligosaccharides with similar structures is a significant challenge. A multi-step chromatographic approach is usually required:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. Using resins like Sephadex G-75 can effectively separate larger polysaccharides from smaller oligosaccharides like this compound.[5]

  • Ion-Exchange Chromatography (IEC): While oligosaccharides are typically neutral, this method is crucial for removing charged contaminants like acidic polysaccharides or proteins. A DEAE-52 cellulose (B213188) column is often used for this purpose.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is exceptionally well-suited for separating polar compounds like sugars. It can effectively separate oligosaccharides that differ by even a single monosaccharide unit, making it ideal for isolating this compound from other members of the raffinose family.[6]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible sample adsorption. It has been successfully used to isolate and purify isoflavones from Belamcanda chinensis with high purity (92-98.6%) and could be adapted for oligosaccharide separation.[7]

Q3: My crude extract is contaminated with significant amounts of proteins and pigments. How can I effectively remove them before chromatographic purification?

A3: Proper pre-treatment of the crude extract is essential for protecting your chromatographic columns and improving separation efficiency.

  • Protein Removal: The Sevag method, which involves shaking the aqueous extract with a mixture of chloroform (B151607) and n-butanol, is a classic and effective way to denature and precipitate proteins.[5]

  • Lipid and Pigment Removal: A preliminary wash of the raw plant material with 95% ethanol can remove lipids and many pigments.[2][5] For extracts, passing the solution through a column of macroporous resin or polyamide can effectively decolorize it by adsorbing pigments.[8][9] Activated carbon is also a common and effective decolorizing agent.[9]

Q4: I'm observing significant peak tailing and poor resolution during my HPLC analysis. What are the likely causes and solutions?

A4: Poor chromatographic performance can stem from several issues. A systematic troubleshooting approach is recommended.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or injecting a smaller volume.[10]

  • Column Contamination or Degradation: The column inlet frit can become blocked by particulates from the sample, or the stationary phase may degrade over time. Try flushing the column with a strong solvent or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[10]

  • Inappropriate Mobile Phase: The choice of solvent as a sample diluent is important. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent to ensure good peak shape upon injection.[10]

  • Secondary Interactions: Unwanted interactions between the oligosaccharide and the stationary phase (e.g., silica) can cause peak tailing. Ensure the mobile phase pH and ionic strength are optimized for your specific column and analyte.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is fundamental to maximizing yield and purity. The table below summarizes data from studies on polysaccharides from Lonicera japonica, which can serve as a valuable reference for optimizing oligosaccharide extraction.

Extraction MethodTemperature (°C)TimeTotal Yield (%)Reference(s)
Hot Water Extraction (HWE)45–10033–1500 min3.6–7.6[2]
Enzyme-Assisted Extraction (EAE)50120 min11.21[2]
Ultrasonic-Assisted Extraction (UAE)6030 min9.87[2]
Ultrasonic-Assisted Enzymatic Extraction (UAEE)5533 min14.76[2]

Experimental Protocols

Protocol 1: Hot Water Extraction and Ethanol Precipitation of Crude Oligosaccharides

This protocol outlines a standard method for obtaining a crude oligosaccharide extract from plant material, adapted from methodologies used for Lonicera japonica.[2][5]

  • Pre-treatment: Soak the dried, powdered plant material (100 g) in 95% ethanol for 12-24 hours to remove lipids and pigments. Filter and discard the ethanol. Air-dry the plant powder.

  • Extraction: Add the pre-treated powder to distilled water (e.g., a 1:10 solid-to-liquid ratio, 100 g in 1 L). Heat the mixture at 80-90°C for 3 hours with constant stirring.

  • Filtration: Cool the mixture and filter it through cheesecloth, followed by centrifugation (e.g., 5,000 rpm for 15 min) to remove solid debris. Collect the supernatant.

  • Concentration: Concentrate the supernatant to approximately one-quarter of its original volume using a rotary evaporator under reduced pressure at 60°C.

  • Protein Removal: (Optional but recommended) Apply the Sevag method by mixing the concentrated extract with a 4:1 v/v ratio of chloroform:n-butanol. Shake vigorously for 30 minutes and centrifuge. Collect the upper aqueous layer. Repeat until no precipitate is visible at the interface.

  • Ethanol Precipitation: Slowly add 95% ethanol to the aqueous solution while stirring to reach a final ethanol concentration of 80% (v/v).

  • Collection: Allow the mixture to stand at 4°C for 24 hours to ensure complete precipitation of the oligosaccharides and polysaccharides.

  • Final Steps: Centrifuge the mixture (e.g., 10,000 rpm for 10 min) to collect the precipitate. Wash the precipitate with 95% ethanol, centrifuge again, and then freeze-dry to obtain the crude polysaccharide/oligosaccharide powder.

Protocol 2: Two-Step Chromatographic Purification

This protocol describes a common two-step purification process to separate target oligosaccharides from a crude extract, based on methods used for polysaccharides.[5]

  • Sample Preparation: Dissolve the crude powder from Protocol 1 in a minimal amount of distilled water. Centrifuge to remove any insoluble material.

  • Step 1: Anion-Exchange Chromatography:

    • Column: DEAE-52 cellulose column (e.g., 2.6 cm × 30 cm), pre-equilibrated with distilled water.

    • Loading: Apply the prepared sample solution to the top of the column.

    • Elution:

      • Wash the column with distilled water to elute neutral components, including this compound.

      • Subsequently, perform a stepwise elution with increasing concentrations of NaCl solution (0.1 M, 0.2 M, 0.3 M, 0.5 M) to elute acidic polysaccharides.

    • Collection: Collect fractions and use a suitable assay (e.g., phenol-sulfuric acid method) to detect carbohydrate-containing fractions from the initial water elution. Pool the positive fractions.

  • Step 2: Size-Exclusion Chromatography:

    • Column: Sephadex G-75 gel filtration column (e.g., 2.6 cm × 100 cm), equilibrated with distilled water.

    • Loading: Concentrate the pooled fractions from the DEAE-52 column and apply them to the Sephadex G-75 column.

    • Elution: Elute the column with distilled water at a constant flow rate (e.g., 0.5 mL/min).

    • Analysis: Collect fractions and monitor using HPLC-ELSD or HPLC-RID to identify the fractions containing high-purity this compound. Pool the desired fractions and lyophilize.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting pathways.

G cluster_extraction Extraction Phase cluster_purification Purification Phase RawMaterial Plant Material (e.g., Lonicera) Pretreatment Pre-treatment (Defatting/Drying) RawMaterial->Pretreatment Extraction Aqueous Extraction (HWE/UAE) Pretreatment->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Aqueous Extract Concentration->CrudeExtract ProteinRemoval Protein Removal (Sevag Method) CrudeExtract->ProteinRemoval Decolorization Decolorization (Activated Carbon) ProteinRemoval->Decolorization Purification1 Primary Purification (Ion Exchange) Decolorization->Purification1 Purification2 Secondary Purification (Size Exclusion / HILIC) Purification1->Purification2 FinalProduct High-Purity this compound Purification2->FinalProduct

Caption: General workflow for this compound extraction and purification.

G Start Low Purity in Final Product? Q_ContaminantType Contaminant Type? Start->Q_ContaminantType Yes Q_Size Different Molecular Weight? Q_ContaminantType->Q_Size Oligosaccharides / Polysaccharides Sol_IEC Add Ion-Exchange Step for Charged Species Q_ContaminantType->Sol_IEC Proteins / Acidic Polysaccharides Sol_Pretreat Improve Crude Extract Pre-treatment Q_ContaminantType->Sol_Pretreat Pigments / Lipids Q_Polarity Different Polarity? Q_Size->Q_Polarity No (e.g., Isomers) Sol_SEC Optimize Size-Exclusion Chromatography (SEC) Q_Size->Sol_SEC Yes Sol_HILIC Optimize HILIC or Reverse-Phase HPLC Q_Polarity->Sol_HILIC Yes End Purity Improved Sol_SEC->End Sol_Dialysis Consider Dialysis for Small Contaminants Sol_HILIC->End Sol_IEC->End Sol_Pretreat->End

Caption: Troubleshooting logic for low purity of the final product.

References

Technical Support Center: Optimization of Mobile Phase for Lychnose Separation in HPAEC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Lychnose using High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD).

Troubleshooting Common Issues in this compound Separation

Effective separation of this compound, a tetrasaccharide, requires careful optimization of the HPAEC-PAD system. Below are common problems encountered during analysis, along with their potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Poor Resolution or Co-elution of Peaks Inadequate sodium hydroxide (B78521) concentration.Increase the sodium hydroxide concentration to enhance the ionization of this compound and improve its interaction with the stationary phase.
Inappropriate gradient profile.Optimize the sodium acetate (B1210297) gradient. A shallower gradient can improve the separation of closely eluting oligosaccharides.
Column contamination.Clean the column according to the manufacturer's instructions. Use of a guard column is recommended to protect the analytical column.
Peak Tailing Sub-optimal mobile phase pH.Ensure the sodium hydroxide concentration is sufficient to maintain a high pH (typically >12) for complete ionization of the sugar hydroxyl groups.
Presence of borate (B1201080) contamination in the mobile phase.Prepare eluents with high-purity water (18 MΩ·cm resistivity) and high-grade sodium hydroxide and sodium acetate. A borate trap column can be installed.
Column degradation.Replace the column if it has exceeded its recommended lifetime or has been subjected to harsh conditions.
Baseline Drift Temperature fluctuations.Use a column thermostat to maintain a constant temperature throughout the analysis.
Incomplete system equilibration.Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each injection.
Mobile phase contamination or degradation.Prepare fresh mobile phase daily and keep it blanketed with helium or nitrogen to prevent carbon dioxide absorption, which can alter the pH.
Ghost Peaks Contamination in the sample, mobile phase, or system.Filter all samples and mobile phases through a 0.22 µm filter. Regularly flush the system to remove any accumulated contaminants.
Carryover from previous injections.Implement a thorough needle wash protocol and inject a blank sample to confirm the absence of carryover.
Mobile phase components from a previous gradient run.Ensure a sufficient re-equilibration time at the initial conditions between runs.
Peak Splitting Column void or channeling.This may indicate a damaged column that needs replacement.
Sample solvent incompatible with the mobile phase.Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Co-elution of anomers.While less common in HPAEC due to the high pH, ensure the separation method is robust enough to resolve different anomeric forms if present.

Experimental Protocols

A reliable starting point for the separation of this compound is to adapt methods developed for other raffinose (B1225341) family oligosaccharides (RFOs), as this compound is an isomer of the tetrasaccharide stachyose. An optimized method for RFO analysis separates myo-inositol, galactinol, glucose, fructose, sucrose, raffinose, stachyose, and verbascose (B1348371) in under 20 minutes.[1]

Recommended Starting HPAEC-PAD Conditions for this compound Separation:

Parameter Condition
Column A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series)
Mobile Phase A 100 mM Sodium Hydroxide (NaOH)
Mobile Phase B 100 mM Sodium Hydroxide with 1 M Sodium Acetate (NaOAc)
Gradient A gradient of increasing sodium acetate concentration at a constant high pH. The exact gradient profile should be optimized for the specific separation.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Detection Pulsed Amperometric Detection (PAD) with a gold working electrode.

Frequently Asked Questions (FAQs)

Q1: Why is a high pH mobile phase necessary for this compound separation in HPAEC?

A1: Carbohydrates like this compound are weak acids. At a high pH (typically above 12), the hydroxyl groups of the sugar molecules become ionized, forming oxyanions. These negatively charged ions can then interact with the positively charged stationary phase of the anion-exchange column, allowing for separation based on the differences in their charge, size, and structure.

Q2: What is the role of sodium acetate in the mobile phase?

A2: Sodium acetate acts as the "pushing" ion in the mobile phase. As the concentration of acetate (a stronger anion than the carbohydrate oxyanions) is increased in the eluent, it competes more effectively for the binding sites on the stationary phase. This displaces the bound carbohydrate anions, causing them to elute from the column. A gradient of increasing sodium acetate concentration is commonly used to elute oligosaccharides with increasing size and charge.

Q3: How can I prevent baseline noise and drift in my HPAEC-PAD analysis?

A3: Baseline stability is crucial for sensitive detection. To minimize noise and drift, ensure your mobile phase is freshly prepared with high-purity reagents and water, and is continuously sparged with an inert gas like helium or nitrogen to prevent the absorption of atmospheric carbon dioxide. CO2 absorption can form carbonic acid, which alters the pH and ionic strength of your eluent, leading to baseline instability. Additionally, maintaining a constant column temperature is important.

Q4: I am observing ghost peaks in my chromatograms. What are the likely causes?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample. Common causes include contamination in the mobile phase or system, carryover from a previous injection, or impurities leaching from the column. To troubleshoot, inject a blank (mobile phase) to see if the ghost peaks are still present. Ensure that your sample preparation is clean, and that the HPLC system is thoroughly flushed between analyses.

Q5: My this compound peak is tailing. How can I improve the peak shape?

A5: Peak tailing for carbohydrates in HPAEC is often related to secondary interactions with the stationary phase or issues with the mobile phase. Ensure the sodium hydroxide concentration is high enough to maintain a consistently high pH, which suppresses these secondary interactions. Contamination of the mobile phase with borate can also cause peak tailing for certain sugars; using high-purity water and reagents is critical. If the problem persists, the column itself may be degraded or contaminated and may require cleaning or replacement.

Visualizing Experimental Workflows and Logical Relationships

Troubleshooting_Workflow cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing cluster_baseline Troubleshooting Baseline Drift cluster_ghost Troubleshooting Ghost Peaks start Start: Poor this compound Separation issue Identify Issue start->issue resolution Poor Resolution issue->resolution Co-elution tailing Peak Tailing issue->tailing Asymmetric Peak baseline Baseline Drift issue->baseline Unstable Baseline ghost Ghost Peaks issue->ghost Extraneous Peaks r1 Optimize NaOH Concentration resolution->r1 t1 Verify Mobile Phase pH (>12) tailing->t1 b1 Ensure Constant Temperature baseline->b1 g1 Filter Sample and Mobile Phase ghost->g1 r2 Adjust NaOAc Gradient r1->r2 r3 Check for Column Contamination r2->r3 end Achieve Optimized Separation r3->end t2 Check for Borate Contamination t1->t2 t3 Evaluate Column Health t2->t3 t3->end b2 Confirm System Equilibration b1->b2 b3 Prepare Fresh Mobile Phase b2->b3 b3->end g2 Implement Needle Wash g1->g2 g3 Ensure Sufficient Re-equilibration g2->g3 g3->end

Caption: Troubleshooting workflow for common HPAEC separation issues.

Mobile_Phase_Parameters cluster_components Mobile Phase Components cluster_parameters Key Optimization Parameters cluster_outcomes Desired Outcomes mp Mobile Phase Optimization naoh Sodium Hydroxide (NaOH) mp->naoh naoac Sodium Acetate (NaOAc) mp->naoac water High-Purity Water mp->water conc Concentration naoh->conc naoac->conc grad Gradient Profile naoac->grad res Resolution conc->res shape Peak Shape conc->shape grad->res flow Flow Rate time Retention Time flow->time res->time

Caption: Logical relationship of mobile phase parameters in HPAEC.

References

Validation & Comparative

A Comparative Analysis of Stachyose and Lychnose: Unraveling Oligosaccharide Diversity in Legumes and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed comparative analysis of two tetrasaccharides, stachyose (B150584) and lychnose, for researchers, scientists, and professionals in drug development. While both are complex carbohydrates, their prevalence, biosynthesis, and physiological implications diverge significantly, particularly within the context of legumes. Stachyose, a well-known member of the Raffinose (B1225341) Family Oligosaccharides (RFOs), is a prominent component of many leguminous plants. In contrast, this compound is characteristically found in a different plant family and is not considered a typical oligosaccharide in legumes.

At a Glance: Stachyose vs. This compound

FeatureStachyoseThis compound
Family Raffinose Family Oligosaccharide (RFO)Isomer of RFOs
Typical Occurrence Abundant in legumes (e.g., soybeans, peas, lentils)[1][2][3]Primarily found in the Caryophyllaceae family (e.g., carnations, chickweeds)[4]
Presence in Legumes High concentrations are common[2][5][6]Generally considered absent or in trace amounts
Basic Structure Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru[1]Gal(α1→6)Gal(α1→6)Gal(α1↔2β)Fru linked to the fructose (B13574) of sucrose (B13894)
Physiological Role Energy storage in seeds, desiccation tolerance, abiotic stress response in plants.[4] In humans, it can cause flatulence but also acts as a prebiotic.[6]Stress tolerance in overwintering plants of the Caryophyllaceae family.[7]

Structural and Biosynthetic Distinctions

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Its biosynthesis is a key part of the well-established RFO pathway in plants. This pathway begins with the synthesis of galactinol (B1212831) from UDP-galactose and myo-inositol, catalyzed by galactinol synthase. Subsequently, a galactose unit is transferred from galactinol to sucrose to form raffinose. Stachyose is then synthesized by the addition of another galactose unit from galactinol to raffinose, a reaction catalyzed by stachyose synthase.[8][9]

This compound, while also a tetrasaccharide, has a different linkage structure. It is an isomer of the RFOs and is not typically classified within this family.[4] Its biosynthesis has been observed in members of the Caryophyllaceae family, such as Cerastium arvense, and involves a different enzymatic reaction where two molecules of raffinose are converted to this compound and sucrose.[7]

Below is a diagram illustrating the distinct biosynthetic pathways.

G Biosynthetic Pathways of Stachyose and this compound cluster_stachyose Stachyose Biosynthesis (in Legumes) cluster_this compound This compound Biosynthesis (in Caryophyllaceae) UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Galactinol Synthase Myo_Inositol myo-Inositol Myo_Inositol->Galactinol Raffinose_S Raffinose Galactinol->Raffinose_S Raffinose Synthase Stachyose Stachyose Galactinol->Stachyose Stachyose Synthase Sucrose_S Sucrose Sucrose_S->Raffinose_S Raffinose_S->Stachyose Raffinose_L1 Raffinose This compound This compound Raffinose_L1->this compound Galactosyltransferase Sucrose_L Sucrose Raffinose_L1->Sucrose_L Raffinose_L2 Raffinose Raffinose_L2->this compound Galactosyltransferase Raffinose_L2->Sucrose_L

A diagram of the biosynthetic pathways of stachyose and this compound.

Quantitative Analysis of Stachyose in Legumes

The concentration of stachyose varies significantly among different legume species and even between cultivars. The following table summarizes the stachyose content in several common legumes.

Legume SpeciesStachyose Content (mg/g dry weight)Predominant RFO(s)
Soybean (Glycine max)7.6 - 43.7Stachyose, Raffinose
Pea (Pisum sativum)Varies, can be lower than verbascoseVerbascose, Stachyose
Lentil (Lens culinaris)~50 - 60 (total RFOs)Stachyose
Chickpea (Cicer arietinum)High in total oligosaccharidesRaffinose, Ciceritol, Stachyose
Common Bean (Phaseolus vulgaris)7.6 - 43.7Stachyose, Raffinose

Note: The values presented are approximate and can vary based on the specific cultivar, growing conditions, and analytical methods used.

Experimental Protocols for Stachyose Quantification

The analysis of stachyose in legumes typically involves extraction followed by chromatographic separation and detection.

Protocol: Extraction and HPLC-RI Analysis of Stachyose in Legume Seeds

1. Sample Preparation and Extraction:

  • Grind legume seeds to a fine powder.

  • Accurately weigh approximately 1 gram of the powdered sample.

  • Add 10 mL of 50% ethanol (B145695) to the sample.

  • Incubate the mixture in a shaking water bath at 50°C for 30-60 minutes.[4]

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant containing the soluble sugars.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-RI Analysis:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 20 µL.

  • Detection: Refractive Index detector.

3. Quantification:

  • Prepare standard solutions of stachyose of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Identify the stachyose peak in the sample chromatograms based on retention time compared to the standard.

  • Quantify the amount of stachyose in the sample by comparing its peak area to the calibration curve.

The following diagram outlines the general workflow for this analysis.

G start Start: Legume Seed Sample grinding Grind to Fine Powder start->grinding extraction Extract with 50% Ethanol (50°C, 30-60 min) grinding->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter Supernatant (0.45 µm) centrifugation->filtration hplc HPLC-RI Analysis filtration->hplc quantification Quantify using Standard Curve hplc->quantification end End: Stachyose Concentration quantification->end

Workflow for the quantification of stachyose in legumes.

Physiological Significance

In plants, stachyose and other RFOs are believed to play a crucial role in seed desiccation tolerance and act as transportable carbohydrates.[4] They are also implicated in protecting plants from various abiotic stresses.

For human and monogastric animal nutrition, stachyose is considered an anti-nutritional factor as it can cause flatulence and other gastrointestinal discomforts due to the lack of the α-galactosidase enzyme required for its digestion.[6] However, this indigestibility allows stachyose to function as a prebiotic, promoting the growth of beneficial gut bacteria.[2]

The physiological role of this compound is less extensively studied but is thought to be involved in cold acclimation and overwintering survival in the plants in which it is found.[7]

Conclusion

References

A Comparative Guide to Validating Oligosaccharide Structures: The Case of Lychnose Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of complex oligosaccharides, with a focus on the tetrasaccharide Lychnose. We delve into the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for unambiguous structure elucidation and compare its performance with alternative and complementary methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Unveiling the Structure of this compound: The Power of 2D NMR

This compound is a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides. Its complete structural determination—identifying the constituent monosaccharides, their ring forms, anomeric configurations, and the intricate glycosidic linkages—is paramount for understanding its biological function and for quality control in various applications. 2D NMR spectroscopy stands as the gold standard for this purpose, providing a detailed atom-by-atom map of the molecule's connectivity and spatial arrangement.

Key 2D NMR Experiments for Structural Elucidation

A suite of 2D NMR experiments is employed to piece together the puzzle of an oligosaccharide's structure. Each experiment provides a unique set of correlations, and their combined interpretation leads to an unambiguous structural assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, typically over two to three bonds. It is fundamental for tracing the connectivity of protons within each monosaccharide residue, allowing for the assignment of the proton chemical shifts.

  • TOCSY (Total Correlation Spectroscopy): An extension of COSY, TOCSY establishes correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all the protons belonging to a single sugar residue, even when signals are overlapped.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a map of one-bond C-H connections. It is crucial for assigning the carbon chemical shifts of each monosaccharide unit.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkages between monosaccharide units by observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue.

The following table summarizes the information obtained from each key 2D NMR experiment for the structural validation of an oligosaccharide like this compound.

ExperimentInformation ProvidedApplication to this compound Structure
COSY ¹H-¹H correlations within a spin system (2-3 bonds)Trace proton connectivity within each of the four sugar residues.
TOCSY ¹H-¹H correlations throughout an entire spin systemIdentify all protons belonging to a single monosaccharide unit.
HSQC ¹H-¹³C one-bond correlationsAssign the ¹³C chemical shift for each protonated carbon in this compound.
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Determine the glycosidic linkages between the four monosaccharide units and confirm the overall sequence.

Experimental Protocol: 2D NMR Analysis of an Oligosaccharide

A general protocol for the 2D NMR analysis of an oligosaccharide like this compound is as follows:

  • Sample Preparation: Dissolve a purified sample of the oligosaccharide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O). Ensure the sample is free of paramagnetic impurities.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and identify the anomeric proton region (typically 4.5-5.5 ppm).

  • 2D NMR Data Acquisition: Perform a series of 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC. Optimization of acquisition and processing parameters is crucial for obtaining high-quality spectra.

  • Data Processing and Analysis: Process the 2D NMR data using appropriate software. The analysis involves:

    • Identifying the individual monosaccharide spin systems from the TOCSY and COSY spectra, starting from the well-resolved anomeric proton signals.

    • Assigning the ¹H and ¹³C chemical shifts for each residue using the HSQC spectrum.

    • Establishing the glycosidic linkages by identifying key inter-residue correlations in the HMBC spectrum (e.g., from an anomeric proton of one sugar to a carbon of the next).

    • Determining the anomeric configuration (α or β) based on the ³J(H1, H2) coupling constants and the chemical shifts of the anomeric proton and carbon.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for validating an oligosaccharide structure using 2D NMR and the logical relationship between the different NMR experiments.

G Experimental Workflow for Oligosaccharide Structure Validation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Oligosaccharide_Sample Purified Oligosaccharide Dissolution Dissolve in D2O Oligosaccharide_Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_1D 1D 1H Spectrum NMR_Spectrometer->Acquire_1D Acquire_2D 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) Acquire_1D->Acquire_2D Processing Data Processing Acquire_2D->Processing Assignment Spectral Assignment Processing->Assignment Linkage_Analysis Glycosidic Linkage and Sequence Analysis Assignment->Linkage_Analysis Structure_Validation Final Structure Validation Linkage_Analysis->Structure_Validation

Caption: Workflow for oligosaccharide structure validation using 2D NMR.

G Logical Flow of 2D NMR Data Interpretation cluster_intra_residue Intra-Residue Analysis cluster_inter_residue Inter-Residue Analysis cluster_final_structure Final Structure COSY COSY (H-H Connectivity) Proton_Assignment Assign Protons within each residue COSY->Proton_Assignment TOCSY TOCSY (Complete Spin System) TOCSY->Proton_Assignment HSQC HSQC (Direct H-C Correlation) Carbon_Assignment Assign Carbons within each residue HSQC->Carbon_Assignment Proton_Assignment->HSQC HMBC HMBC (Long-Range H-C Correlation) Proton_Assignment->HMBC Carbon_Assignment->HMBC Linkage_Determination Determine Glycosidic Linkages and Sequence HMBC->Linkage_Determination Final_Structure Validated Oligosaccharide Structure Linkage_Determination->Final_Structure

Caption: Logical relationship of 2D NMR experiments for structure elucidation.

Comparative Analysis with Alternative Techniques

While 2D NMR is unparalleled for its detailed structural insights, other techniques offer advantages in specific contexts and are often used in a complementary fashion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the analysis of oligosaccharides.

  • Principle: HPLC separates molecules based on their differential interactions with a stationary phase as they are carried through by a mobile phase. For oligosaccharides, common methods include hydrophilic interaction liquid chromatography (HILIC) and high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

  • Strengths:

    • High resolution for separating complex mixtures of oligosaccharides.

    • Excellent for quantification and purity assessment.

    • Can be coupled with other detectors, including mass spectrometry (LC-MS).

  • Limitations:

    • Does not provide direct structural information about connectivity and linkages.

    • Relies on reference standards for identification.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.

  • Principle: Oligosaccharides are ionized (e.g., by electrospray ionization or matrix-assisted laser desorption/ionization) and their masses are measured. Tandem mass spectrometry (MS/MS) involves fragmenting the ions to obtain structural information.

  • Strengths:

    • Extremely high sensitivity, requiring very small sample amounts.

    • Provides accurate molecular weight determination.

    • MS/MS can provide information on monosaccharide composition and sequence.

  • Limitations:

    • Cannot distinguish between isomers (e.g., glucose and galactose) without derivatization or specialized techniques.

    • Determining the precise linkage positions and anomeric configurations can be challenging.

Head-to-Head Comparison

The following table provides a quantitative and qualitative comparison of 2D NMR, HPLC, and MS for oligosaccharide analysis.

Feature2D NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Unambiguous 3D structure, connectivity, linkagesSeparation, quantification, purityMolecular weight, composition, sequence
Sensitivity Low (mg scale)Moderate (µg-ng scale)High (ng-fg scale)
Resolution Atomic resolutionHigh separation of isomersHigh mass resolution
Quantitative Analysis Possible with internal standards (qNMR)ExcellentPossible with labeled standards
Sample Throughput LowHighHigh
Cost (Instrument) HighModerateHigh
Expertise Required HighModerateHigh

Conclusion

The structural validation of complex oligosaccharides like this compound requires a multi-faceted analytical approach. 2D NMR spectroscopy remains the definitive method for complete and unambiguous structure elucidation , providing unparalleled detail on the connectivity and stereochemistry of the molecule. While HPLC excels in the separation and quantification of complex mixtures , and mass spectrometry offers exceptional sensitivity for molecular weight determination and sequencing , neither can independently provide the comprehensive structural information afforded by 2D NMR. For researchers, scientists, and drug development professionals, a synergistic approach that leverages the strengths of each of these techniques is often the most effective strategy for the comprehensive characterization of oligosaccharides.

Comparison of Lychnose content in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a tetrasaccharide that has garnered interest within the scientific community for its potential biological activities. Unlike the more common raffinose (B1225341) family oligosaccharides (RFOs) such as raffinose and stachyose, this compound is not widely distributed in the plant kingdom. Its presence is a distinctive feature of the Caryophyllaceae family, making it a significant chemotaxonomic marker. This guide provides a comparative analysis of this compound content in different plant species, details the experimental protocols for its quantification, and illustrates its biosynthetic pathway.

Quantitative Comparison of this compound Content

This compound is predominantly found in species belonging to the Caryophyllaceae family. The accumulation of this oligosaccharide can be influenced by environmental factors such as temperature and photoperiod. While extensive quantitative data across a wide range of species is limited in publicly available literature, existing research points to key species where this compound is a significant component of the soluble carbohydrate profile.

Plant SpeciesFamilyPlant PartThis compound Content (% Dry Weight)Reference
Cerastium arvense (Field Chickweed)CaryophyllaceaeLeavesData not explicitly quantified in available abstracts; content varies with temperature and photoperiod.[1][1]
Stellaria media (Common Chickweed)CaryophyllaceaeStemsData not explicitly quantified in available abstracts; accumulation observed during cold acclimation.[2][2]

Note: The precise percentage of this compound by dry weight is not consistently reported in the abstracts of scientific literature. The table reflects the current availability of specific quantitative data.

Experimental Protocols

The accurate quantification of this compound in plant tissues is crucial for comparative studies and potential applications. The following sections detail the methodologies for the extraction and analysis of this compound.

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (leaves, stems)

  • Ethanol (B145695) (80% v/v)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath

  • Rotary evaporator

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Homogenize 1 gram of fresh or 0.2 grams of freeze-dried plant material in a mortar and pestle with liquid nitrogen to create a fine powder.

  • Extraction: Add 10 mL of 80% ethanol to the powdered sample.

  • Incubation: Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete recovery of soluble sugars.

  • Pooling and Evaporation: Combine the supernatants and evaporate the ethanol using a rotary evaporator at 40°C until the sample is completely dry.

  • Reconstitution: Reconstitute the dried extract in a known volume of deionized water (e.g., 1-2 mL).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section describes a typical HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: An amino-based column (e.g., Agilent Zorbax NH2, 4.6 x 250 mm, 5 µm) is commonly used for sugar analysis.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column and specific separation requirements.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) detector.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered plant extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Biosynthesis of this compound

This compound is synthesized from raffinose, a trisaccharide. The biosynthesis is a key metabolic process in plants of the Caryophyllaceae family and is catalyzed by the enzyme this compound synthase.

The enzymatic reaction is as follows:

Raffinose + Raffinose → this compound + Sucrose

In this reaction, a galactose unit is transferred from one raffinose molecule to the fructose (B13574) moiety of another raffinose molecule.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Lychnose_Biosynthesis Raffinose1 Raffinose Enzyme This compound Synthase Raffinose1->Enzyme Raffinose2 Raffinose Raffinose2->Enzyme This compound This compound Sucrose Sucrose Enzyme->this compound Galactose Transfer Enzyme->Sucrose

Caption: Biosynthesis of this compound from Raffinose.

Below is a diagram illustrating the experimental workflow for this compound analysis.

Lychnose_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis A Plant Material (e.g., Cerastium arvense leaves) B Homogenization A->B C Ethanol Extraction B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation E->F G Reconstitution in Water F->G H Filtration (0.45 µm) G->H I HPLC Injection H->I J Separation on Amino Column I->J K RI Detection J->K L Data Analysis (Quantification) K->L

Caption: Experimental Workflow for this compound Quantification.

References

Lychnose and Other Prebiotics: An In Vitro Fermentation Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the fermentation characteristics of various prebiotics, with a focus on oligosaccharides from the raffinose (B1225341) family, represented here by stachyose (B150584), due to the limited direct data on lychnose. This analysis delves into their impact on gut microbiota composition, the production of beneficial short-chain fatty acids (SCFAs), and gas formation, offering valuable insights for research and development in the field of gut health.

Comparative Analysis of Prebiotic Fermentation

The in vitro fermentation of prebiotics by human fecal microbiota reveals distinct metabolic outcomes, influencing the composition of the gut ecosystem and the production of key metabolites. This section presents a comparative summary of the performance of stachyose (as a proxy for this compound) against other well-established prebiotics such as inulin, fructooligosaccharides (FOS), galactooligosaccharides (GOS), and xylooligosaccharides (XOS).

Short-Chain Fatty Acid (SCFA) Production

SCFAs, primarily acetate, propionate, and butyrate, are the main products of prebiotic fermentation and play a crucial role in gut health and systemic well-being. The tables below summarize the production of these vital metabolites upon fermentation of different prebiotics.

Table 1: Acetate Production from In Vitro Fermentation of Various Prebiotics

PrebioticAcetate Production (μmol/mL or mmol/L)Fermentation Time (hours)
StachyoseIncreased significantly24
Inulin~16.76 (in a mix)12
Xylooligosaccharides (XOS)~16.3812
Beta-Glucan~7.3012

Table 2: Propionate Production from In Vitro Fermentation of Various Prebiotics

PrebioticPropionate Production (μmol/mL or mmol/L)Fermentation Time (hours)
StachyoseReduced24
Oat Beta-Glucan~4.7612
InulinLower than Oat Beta-Glucan12
Xylooligosaccharides (XOS)Lower than Oat Beta-Glucan12

Table 3: Butyrate Production from In Vitro Fermentation of Various Prebiotics

PrebioticButyrate Production (μmol/mL or mmol/L)Fermentation Time (hours)
StachyoseIncreased significantly24
Inulin~16.7612
Xylooligosaccharides (XOS)~16.3812
Beta-Glucan~7.3012
Modulation of Gut Microbiota

The selective stimulation of beneficial gut bacteria is a hallmark of prebiotic function. The following table outlines the observed changes in key bacterial genera following in vitro fermentation with different prebiotics.

Table 4: Impact of Prebiotics on Gut Microbiota Composition (Relative Abundance)

PrebioticBifidobacteriumLactobacillusFaecalibacteriumEscherichia-ShigellaBacteroides
StachyoseIncreasedIncreasedIncreasedDecreasedDecreased
InulinStrong bifidogenic effect[1]Increased---
GOSStrong bifidogenic effect[1]Increased---
XOSStrong bifidogenic effect[1]Increased---
Gas Production

Gas production is a natural consequence of bacterial fermentation in the gut. Understanding the gas-producing potential of different prebiotics is crucial for formulation and dosage considerations.

Table 5: Gas Production During In Vitro Fermentation

PrebioticH₂S ProductionH₂ ProductionNH₃ ProductionTotal Gas (mL/g)
StachyoseReducedReducedReduced-
Inulin---Significantly higher than XOS
Xylooligosaccharides (XOS)---Significantly lower than Inulin
Beta-Glucan---Similar to OatWell

Experimental Protocols

The data presented in this guide are derived from in vitro fermentation studies employing standardized methodologies. A general overview of the typical experimental protocol is provided below.

In Vitro Fermentation Model

A widely used method for studying the fermentation of prebiotics is the in vitro batch culture fermentation system using human fecal inocula.

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy adult donors who have not consumed antibiotics for at least three months prior to the study.

  • Inoculum Preparation: The fecal samples are homogenized and diluted in an anaerobic buffer solution to create a standardized inoculum.

  • Fermentation Medium: A basal nutrient medium containing the prebiotic substrate to be tested is prepared and sterilized.

  • Batch Fermentation: The fecal inoculum is added to the fermentation medium containing the prebiotic, and the mixture is incubated under anaerobic conditions at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sampling and Analysis: Samples are collected at various time points to analyze changes in pH, short-chain fatty acid concentrations (using gas chromatography), and microbial composition (using techniques like 16S rRNA gene sequencing). Gas production is often measured using a pressure transducer or by displacement of liquid in a calibrated syringe.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the metabolic pathway of prebiotic fermentation.

Experimental_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Batch_Culture Anaerobic Batch Culture (37°C) Inoculum_Prep->Batch_Culture Fermentation_Medium Fermentation Medium (with Prebiotic) Fermentation_Medium->Batch_Culture Sampling Sampling at Time Points Batch_Culture->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA) Sampling->Microbiota_Analysis Gas_Analysis Gas Production Measurement Sampling->Gas_Analysis

Caption: Experimental workflow for in vitro prebiotic fermentation.

Prebiotic_Fermentation_Pathway cluster_input Input cluster_process Microbial Fermentation cluster_output Output Prebiotic Prebiotic (e.g., this compound) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotic->Gut_Microbiota Metabolic_Pathways Glycolysis & Other Metabolic Pathways Gut_Microbiota->Metabolic_Pathways Microbial_Growth Increased Beneficial Bacteria Gut_Microbiota->Microbial_Growth SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Metabolic_Pathways->SCFAs Gases Gases (CO2, H2, CH4) Metabolic_Pathways->Gases

References

Cross-Validation of Lychnose Quantification: A Comparative Guide to HPAEC-PAD and HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques for the quantification of Lychnose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including herbal medicines, functional foods, and pharmaceutical formulations. This document outlines the experimental protocols and presents a comparative analysis of the performance of these two methods, supported by experimental data from scientific literature.

Introduction to this compound and its Quantification

This compound is a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides. It is found in various plant species and is of interest to researchers for its potential prebiotic properties and as a biomarker in herbal medicine. Accurate quantification of this compound is essential for quality control, efficacy studies, and formulation development. Both HPAEC-PAD and HPLC-MS are powerful techniques for carbohydrate analysis, each with its own set of advantages and limitations.

Methodologies

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates.[1][2][3][4] It separates carbohydrates based on their acidity at high pH, and the pulsed amperometric detector provides direct and sensitive detection without the need for derivatization.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Extraction of this compound from the sample matrix using hot water or a suitable solvent.[5]

    • Removal of interfering substances such as proteins and lipids through precipitation or solid-phase extraction (SPE).

    • Filtration of the extract through a 0.22 µm filter prior to injection.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, PA20, or PA200).

    • Mobile Phase: A high pH mobile phase, typically consisting of a sodium hydroxide (B78521) (NaOH) gradient with or without sodium acetate (B1210297) (NaOAc). A common gradient might start with a low concentration of NaOH and ramp up to elute more retained analytes.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 30°C.

  • Detection:

    • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Waveform: A multi-step potential waveform is applied to the working electrode for detection, cleaning, and equilibration.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for the identification and quantification of a wide range of compounds, including oligosaccharides.[6][7][8] For carbohydrate analysis, derivatization is often employed to improve ionization efficiency and chromatographic retention.[6][9][10]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extraction of this compound from the sample matrix.

    • (Optional but recommended) Derivatization of the extracted oligosaccharides. A common method is reductive amination with a labeling reagent like 2-aminobenzamide (B116534) (2-AB) or procainamide (B1213733) to enhance ionization and provide a UV chromophore.

    • Purification of the derivatized sample to remove excess reagent.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for separating derivatized oligosaccharides.[11]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for oligosaccharide analysis.[6]

    • Ionization Mode: Both positive and negative ion modes can be used, depending on the derivatization agent and the nature of the adduct ions formed.[6]

    • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer.

    • Detection Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for high selectivity and sensitivity.[9][12]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPAEC-PAD and HPLC-MS for the quantification of oligosaccharides like this compound, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPAEC-PADHPLC-MS
Limit of Detection (LOD) Low picomole to femtomole rangeFemtomole to attomole range
Limit of Quantification (LOQ) Low picomole rangeFemtomole to low picomole range
Linearity (R²) > 0.99[5]> 0.99[9]
Precision (RSD%) < 5%[5]< 15%
Accuracy (Recovery %) 95 - 105%[5]85 - 115%
Sample Preparation Minimal, no derivatization required[1]Often requires derivatization[6][9][10]
Selectivity High for carbohydrates[1]Very high, based on mass-to-charge ratio[11]
Structural Information Limited (retention time)Provides molecular weight and fragmentation data
Throughput ModerateModerate to High

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results.[13] A typical workflow for the cross-validation of this compound quantification by HPAEC-PAD and HPLC-MS is illustrated below.

Caption: Workflow for the cross-validation of this compound quantification.

Discussion and Recommendations

HPAEC-PAD is a robust and reliable method for the routine quantification of this compound, particularly in complex matrices where high selectivity for carbohydrates is required.[1][4] Its primary advantages are the direct detection without derivatization and excellent sensitivity.[1][2] However, it provides limited structural information beyond the retention time of the analyte.

HPLC-MS offers superior sensitivity and the significant advantage of providing structural confirmation through mass-to-charge ratio and fragmentation patterns.[7] This can be crucial in drug development and research settings where unambiguous identification is necessary. The need for derivatization can add complexity and time to the sample preparation process, but it also enhances the performance of the method.[6][9][10]

Recommendations:

  • For routine quality control where the identity of this compound is well-established, HPAEC-PAD is an excellent choice due to its simplicity, robustness, and high selectivity for carbohydrates.

  • For research and development , where structural confirmation and the highest sensitivity are paramount, HPLC-MS is the preferred method. It is also well-suited for analyzing samples with very low concentrations of this compound.

  • Cross-validation of the two methods is highly recommended when transitioning from a research to a quality control environment or when comparing data from different laboratories using different techniques.[13] This ensures consistency and reliability of the quantitative data.

Conclusion

Both HPAEC-PAD and HPLC-MS are powerful and suitable techniques for the quantification of this compound. The choice between the two methods should be based on the specific requirements of the analysis, including the need for structural information, the required sensitivity, sample throughput, and the available instrumentation. By understanding the principles and performance characteristics of each technique, researchers can select the most appropriate method to achieve accurate and reliable quantification of this compound in their samples.

References

A Comparative Analysis of the Biological Activities of Lychnose and Raffinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two closely related oligosaccharides: Lychnose and raffinose (B1225341). As members of the raffinose family of oligosaccharides (RFOs), these complex carbohydrates are gaining attention for their potential health benefits, particularly as prebiotics and antioxidants. This document summarizes key quantitative data, details experimental methodologies for the cited biological activities, and provides visual representations of relevant pathways and workflows to aid in research and development.

Introduction to this compound and Raffinose

Raffinose is a trisaccharide composed of galactose, glucose, and fructose, commonly found in various plants like beans, cabbage, and whole grains.[1] It is well-documented for its prebiotic effects, promoting the growth of beneficial gut bacteria.[1][2] this compound is a tetrasaccharide, structurally similar to raffinose, but with an additional galactose unit. While less studied than raffinose, its structural similarity suggests it may possess comparable biological activities. Due to the limited direct experimental data on this compound, this guide will incorporate data from the closely related tetrasaccharide, stachyose (B150584), as a proxy to provide a more comprehensive comparison, with this assumption clearly noted.

Comparative Biological Activities

The primary biological activities of interest for both this compound and raffinose are their potential as prebiotics and their antioxidant properties.

Prebiotic Activity

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The prebiotic activity of oligosaccharides is often evaluated by their ability to promote the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while limiting the growth of pathogenic species.

Data Summary: In Vitro Prebiotic Activity

ParameterThis compound (inferred from Stachyose data)RaffinoseReference
Prebiotic Score Higher potential for promoting Bifidobacterium growth.[3][4]Effective in promoting the growth of Lacticaseibacillus rhamnosus and Weissella confusa.[5] A prebiotic activity score of 0.37±0.05 has been reported for Lactobacillus paracasei.[6][3][4][5][6]
Effect on Gut Microbiota Selectively utilized by bifidobacteria, helping to regulate gut flora and relieve constipation.[3][7]Increases the growth of lactic acid bacteria and suppresses pathogenic bacteria.[2][2][3][7]

Note: Data for this compound is inferred from studies on stachyose, a structurally similar tetrasaccharide.

Antioxidant Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of carbohydrates like this compound and raffinose is an area of growing research interest.

Data Summary: In Vitro Antioxidant Activity

AssayThis compound (inferred from Stachyose data)RaffinoseReference
Hydroxyl Radical Scavenging (ID50) 2.2 ± 0.1 mM2.9 ± 0.2 mM[8]
Rate constant for reaction with hydroxyl radicals 1.1 ± 0.29 × 10¹⁰ M⁻¹s⁻¹8.4 ± 0.46 × 10⁹ M⁻¹s⁻¹[8]

Note: Data for this compound is inferred from studies on stachyose.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of biological activities.

In Vitro Prebiotic Activity Assay

Objective: To determine the prebiotic potential of an oligosaccharide by measuring its effect on the growth of probiotic and pathogenic bacteria.

Methodology:

  • Bacterial Strains: Cultures of probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus) and potentially pathogenic strains (e.g., Clostridium perfringens) are prepared.

  • Culture Medium: A basal medium containing all necessary nutrients for bacterial growth except for a carbohydrate source is prepared.

  • Experimental Setup:

    • Test groups: The basal medium is supplemented with the test oligosaccharide (this compound or raffinose) at a specific concentration (e.g., 1% w/v).

    • Positive control: The basal medium is supplemented with a known prebiotic (e.g., inulin (B196767) or FOS).

    • Negative control: The basal medium is used without any added carbohydrate.

  • Inoculation and Incubation: Each medium is inoculated with a standardized amount of the selected bacterial strain. Cultures are incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

  • Growth Measurement: Bacterial growth is monitored by measuring the optical density (OD) at 600 nm at regular intervals. Viable cell counts can also be performed by plating serial dilutions on selective agar (B569324) plates.

  • Prebiotic Score Calculation: The prebiotic activity score can be calculated using a formula that compares the growth of probiotic bacteria on the test substrate to their growth on a non-prebiotic control (like glucose) and the growth of pathogenic bacteria on the same substrates.[6]

Antioxidant Activity Assays

Objective: To measure the radical scavenging activity of the oligosaccharides.

Methodology:

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.

  • Reaction Mixture: The test oligosaccharide solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.

Objective: To determine the antioxidant capacity of the oligosaccharides.

Methodology:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted to obtain a specific absorbance at 734 nm.

  • Reaction Mixture: The test oligosaccharide solution is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Absorbance Measurement: The decrease in absorbance at 734 nm is recorded.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Objective: To measure the ability of the oligosaccharides to reduce ferric ions.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

  • Reaction Mixture: The test oligosaccharide solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration.

  • Absorbance Measurement: The formation of a colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO4).

Signaling Pathways and Experimental Workflows

Raffinose and the NF-κB Signaling Pathway

Recent studies have indicated that raffinose can modulate inflammatory responses by targeting the TLR4-MyD88-NF-κB signaling pathway.[8] In the context of colitis, raffinose has been shown to reduce the expression of key components of this pathway, leading to a decrease in the production of pro-inflammatory cytokines.

Raffinose_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raffinose Raffinose TLR4 TLR4 Raffinose->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB_inactive NF-κB (p50/p65) IκB->NF-κB_inactive Inhibits NF-κB_active NF-κB (p50/p65) DNA DNA NF-κB_active->DNA Translocates & Binds Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes

Raffinose's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for In Vitro Prebiotic Activity Assessment of this compound

Due to the lack of specific signaling pathway data for this compound, the following diagram illustrates the experimental workflow for assessing its prebiotic activity, a key biological function.

Lychnose_Prebiotic_Workflow Start Start Prepare_Media Prepare Basal Medium (Carbohydrate-Free) Start->Prepare_Media Add_Substrates Supplement Media: 1. This compound (Test) 2. Inulin (Positive Control) 3. No Carbohydrate (Negative Control) Prepare_Media->Add_Substrates Inoculate Inoculate with Probiotic (e.g., Bifidobacterium) and Pathogenic (e.g., Clostridium) Strains Add_Substrates->Inoculate Incubate Anaerobic Incubation (37°C, 24-48h) Inoculate->Incubate Measure_Growth Monitor Bacterial Growth: - Optical Density (OD600) - Plate Counts Incubate->Measure_Growth Analyze_Data Calculate Prebiotic Score and Compare Growth Rates Measure_Growth->Analyze_Data End End Analyze_Data->End

Workflow for assessing the in vitro prebiotic activity of this compound.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound and raffinose. Raffinose demonstrates clear prebiotic and antioxidant properties, with emerging evidence of its role in modulating inflammatory signaling pathways. While direct experimental data for this compound is limited, its structural similarity to raffinose and stachyose strongly suggests it possesses comparable beneficial activities. The provided experimental protocols and data summaries offer a foundation for further research into these promising oligosaccharides for applications in functional foods, nutraceuticals, and drug development. Further investigation is warranted to fully elucidate the specific biological functions and mechanisms of action of this compound.

References

A Comparative Guide to the Simultaneous Determination of Sucrose, Raffinose, and Lychnose in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of sucrose (B13894), raffinose (B1225341), and the less commonly analyzed tetrasaccharide, lychnose. The selection of an appropriate analytical method is critical for researchers in various fields, including plant biology, food science, and pharmaceutical development, where the accurate measurement of these sugars is essential for quality control, metabolic studies, and formulation development.

Method Comparison

The primary methods for the simultaneous analysis of sucrose, raffinose, and other oligosaccharides like this compound are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample preparation complexity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis.[1][2] It allows for the separation of complex mixtures of carbohydrates, including isomers, without the need for derivatization.[1] The pulsed amperometric detection provides direct analysis of carbohydrates.[1]

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a widely used technique for sugar analysis. This method is robust and can be used for the detection of a wide range of sugars.[3] However, it is generally less sensitive than HPAEC-PAD and can be susceptible to temperature fluctuations.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for sugar analysis, offering high sensitivity and specificity. A key drawback is the requirement for derivatization to make the non-volatile sugars amenable to gas chromatography.[4] This additional sample preparation step can be time-consuming.

Performance Data

The following table summarizes the performance characteristics of HPAEC-PAD and HPLC-RI for the analysis of sucrose and raffinose. Data for this compound is not explicitly detailed in the reviewed literature but is expected to have similar performance to other oligosaccharides.

ParameterHPAEC-PADHPLC-RI
Precision (RSD) 1.8 - 3.5% for various soluble sugars[2]Up to 5%[3]
Accuracy (Recovery) Not explicitly stated in reviewed literature94 - 108%[3]
Sensitivity High, suitable for trace analysisModerate
Derivatization Not required[1]Not required
Run Time Can be optimized to under 20 minutes[2]Varies depending on the specific method

Experimental Protocols

HPAEC-PAD Method for Soluble Sugars

This protocol is a generalized procedure based on methods described for the analysis of soluble sugars in plant extracts.

1. Sample Preparation:

  • Weigh approximately 100 mg of the sample (e.g., plant tissue, food product).

  • Add a suitable extraction solvent (e.g., 80% ethanol (B145695) or deionized water).[3]

  • Homogenize the sample and incubate at an elevated temperature (e.g., 80°C) to facilitate extraction.

  • Centrifuge the sample to pellet insoluble material.

  • Collect the supernatant containing the soluble sugars.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • Instrument: High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector.

  • Column: A suitable carbohydrate analysis column (e.g., CarboPac™ series).[5]

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used. For example, an isocratic elution with 68 mM NaOH followed by a column clean-up step with 100 mM NaOH + 100 mM NaOAc.[1]

  • Flow Rate: 0.7 - 1.0 mL/min.[1][5]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10 - 25 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

3. Data Analysis:

  • Identify and quantify sucrose, raffinose, and this compound by comparing the retention times and peak areas to those of known standards.

HPLC-RI Method for Soluble Sugars

This protocol provides a general outline for the analysis of soluble sugars using HPLC with refractive index detection.

1. Sample Preparation:

  • Follow the same sample preparation steps as described for the HPAEC-PAD method.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Refractive Index Detector.

  • Column: A column suitable for sugar analysis, such as an amino-based or ligand-exchange column (e.g., Nucleosil column loaded with Pb2+ ions).[3]

  • Mobile Phase: Typically an isocratic mobile phase of acetonitrile (B52724) and water. A common ratio is 70-80% acetonitrile.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C or 35°C.[6]

  • Injection Volume: 10 - 20 µL.[6]

  • Detection: Refractive Index Detector (RID).

3. Data Analysis:

  • Identify and quantify the sugars based on the retention times and peak areas of standard solutions.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the general workflow for sugar analysis and a simplified representation of the raffinose family oligosaccharide (RFO) biosynthetic pathway where these sugars are relevant.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (Plant Tissue, Food, etc.) Extraction Extraction (e.g., 80% Ethanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column HPLC->Column Detector Detector (PAD or RI) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Results Results (Concentration) Quantification->Results

Caption: General workflow for the analysis of sucrose, raffinose, and this compound.

RFO_Pathway Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose + Galactinol Galactinol Galactinol Stachyose Stachyose Raffinose->Stachyose + Galactinol This compound This compound (Isomer of Stachyose) Raffinose->this compound + Galactinol (alternative linkage)

Caption: Simplified biosynthesis of Raffinose Family Oligosaccharides (RFOs).

References

A Framework for Comparative Metabolic Profiling of Oligosaccharides in the Caryophyllaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative metabolic profiling of oligosaccharides within the Caryophyllaceae plant family. Given the current scarcity of specific research in this area, this document outlines established methodologies adapted from broader plant science research to facilitate novel investigations.

Oligosaccharides in plants are crucial signaling molecules involved in growth, development, and defense mechanisms.[1] A comparative analysis of these complex sugars within the Caryophyllaceae family, which includes economically and medicinally important species like carnations (Dianthus caryophyllus) and baby's breath (Gypsophila paniculata), could unveil new bioactive compounds and shed light on plant-environment interactions.

Experimental Protocols

A robust comparative study necessitates a multi-step analytical approach to extract, identify, and quantify oligosaccharides from different species or varieties within the Caryophyllaceae family.

Sample Preparation: Extraction and Purification

The initial step involves the extraction of oligosaccharides from plant material (e.g., leaves, stems, roots, or flowers).

  • Extraction: A common method involves homogenizing the plant tissue in a solvent like 80% ethanol (B145695). This is followed by heating to inactivate endogenous enzymes that might degrade the oligosaccharides. The mixture is then centrifuged, and the supernatant containing the soluble sugars is collected.

  • Purification: The crude extract often contains monosaccharides, polysaccharides, and other interfering compounds. A purification step is essential. A common approach involves a series of precipitation steps using increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 90%) to remove larger polysaccharides.[2] The final supernatant, rich in oligosaccharides, is then collected, concentrated, and freeze-dried.[2]

Qualitative and Quantitative Analysis

High-performance liquid chromatography (HPLC)-based techniques are highly effective for the separation and quantification of oligosaccharides.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a superior method for the baseline separation and quantification of fructo-oligosaccharides (FOS) with varying degrees of polymerization (DP).[3] It offers high sensitivity and does not require derivatization.

  • Ultra-High-Performance Liquid Chromatography with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS): This powerful technique allows for the identification and relative quantification of a wide range of oligosaccharides based on their precise molecular mass and fragmentation patterns.[2] It is particularly useful for identifying novel or unexpected oligosaccharide structures.

Structural Elucidation

To fully characterize the identified oligosaccharides, further structural analysis is necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Methylation Analysis: This method is used to determine the linkage positions of the monosaccharide units within an oligosaccharide.[4] The process involves methylating all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that can be analyzed by GC-MS.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analyses (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) provide detailed information about the anomeric configuration (α or β), glycosidic linkages, and the overall 3D structure of the oligosaccharides.

Data Presentation

Quantitative data from comparative studies should be presented in a clear and organized manner to facilitate easy interpretation. The following table is a template for presenting the relative abundance of different oligosaccharides across various Caryophyllaceae species.

Oligosaccharide TypeDegree of Polymerization (DP)Species A (Relative Abundance)Species B (Relative Abundance)Species C (Relative Abundance)
Inulin-type FOS3ValueValueValue
Inulin-type FOS4ValueValueValue
Inulin-type FOS5ValueValueValue
Neo-type FOS4ValueValueValue
Neo-type FOS5ValueValueValue
Xylo-oligosaccharides3ValueValueValue
Arabino-oligosaccharides3ValueValueValue

Relative abundance can be determined from peak areas in HPAEC-PAD or LC-MS chromatograms and normalized to an internal standard.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for oligosaccharide profiling and a generalized plant oligosaccharide signaling pathway.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_elucidation Structural Elucidation cluster_output Output plant_material Plant Material (Caryophyllaceae) homogenization Homogenization in 80% Ethanol plant_material->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction purification Ethanol Precipitation & Freeze-drying extraction->purification hpaec_pad HPAEC-PAD purification->hpaec_pad Quantitative Analysis lc_ms UHPLC-Q-Exactive Orbitrap MS purification->lc_ms Qualitative & Quantitative Analysis data_table Comparative Data Table hpaec_pad->data_table gc_ms GC-MS Methylation Analysis lc_ms->gc_ms Linkage Analysis nmr NMR Spectroscopy lc_ms->nmr Structural Confirmation pathway_analysis Signaling Pathway Insights gc_ms->pathway_analysis nmr->pathway_analysis

Figure 1: Experimental workflow for the comparative metabolic profiling of oligosaccharides.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response cluster_outcome Physiological Outcome oligosaccharide Oligosaccharide Signal (e.g., from pathogen or cell wall) receptor Pattern Recognition Receptor (PRR) on Plasma Membrane oligosaccharide->receptor Binding ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAP Kinase Cascade Activation receptor->mapk ca_influx Ca2+ Influx receptor->ca_influx transcription_factors Activation of Transcription Factors mapk->transcription_factors ca_influx->transcription_factors gene_expression Defense Gene Expression transcription_factors->gene_expression metabolite_synthesis Synthesis of Phytoalexins & PR Proteins gene_expression->metabolite_synthesis immunity Enhanced Plant Immunity metabolite_synthesis->immunity

Figure 2: Generalized oligosaccharide signaling pathway in plants leading to a defense response.

Conclusion

While direct comparative data on oligosaccharides in Caryophyllaceae is not yet available, the methodologies outlined in this guide provide a clear path for future research. By employing these established techniques, researchers can effectively identify, quantify, and characterize the oligosaccharide profiles of various Caryophyllaceae species. Such studies are crucial for understanding the chemical diversity within this plant family and for the potential discovery of novel, biologically active compounds for applications in agriculture and medicine.

References

Confirming the Identity of Isolated Lychnose: A Comparative Guide to Enzymatic Hydrolysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for confirming the identity of isolated Lychnose, with a primary focus on enzymatic hydrolysis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.

Introduction

This compound is a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs). Structurally, it is known as 1(F)-alpha-D-galactosyl-raffinose. Accurate identification of isolated this compound is crucial for its study and potential applications in various fields, including drug development. Enzymatic hydrolysis offers a highly specific and reliable method for this purpose. This guide compares the enzymatic approach with other common analytical techniques.

Methods of Identification: A Comparative Overview

The identity of isolated this compound can be confirmed through several methods, each with distinct advantages and limitations. The choice of method often depends on the required level of structural detail, available instrumentation, and sample purity.

Method Principle Information Provided Specificity Instrumentation Sample Requirement
Enzymatic Hydrolysis with α-Galactosidase Specific cleavage of terminal α-galactosyl linkages.Monosaccharide composition and linkage information.HighHPLC, TLC, SpectrophotometerMilligram quantities
Acid Hydrolysis Non-specific cleavage of all glycosidic bonds.Monosaccharide composition.LowHPLC, GC-MSMilligram quantities
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight, fragmentation pattern, and sequence.HighMass Spectrometer (e.g., MALDI-TOF, ESI-QTOF)Microgram to nanogram quantities
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Complete structural elucidation including anomeric configuration and linkage positions.Very HighNMR SpectrometerMilligram quantities, high purity

I. Enzymatic Hydrolysis for this compound Identification

Enzymatic hydrolysis using α-galactosidase is a cornerstone technique for the structural confirmation of this compound. This enzyme specifically catalyzes the hydrolysis of terminal α-D-galactosyl residues from oligosaccharides.

Principle

α-Galactosidase sequentially cleaves the α-1,1 and α-1,6 glycosidic bonds of this compound, resulting in the liberation of its constituent monosaccharides. The identification of these hydrolysis products in the expected molar ratios confirms the identity of the parent tetrasaccharide.

Expected Hydrolysis Products

Complete enzymatic hydrolysis of one mole of this compound will yield:

  • Two moles of D-galactose

  • One mole of D-glucose

  • One mole of D-fructose

Experimental Protocol: Enzymatic Hydrolysis of this compound

1. Materials:

  • Isolated this compound sample

  • α-Galactosidase from a suitable source (e.g., green coffee beans, Aspergillus niger)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • Heating block or water bath

  • HPLC system with a carbohydrate analysis column

  • Monosaccharide standards (D-galactose, D-glucose, D-fructose)

2. Procedure:

  • Prepare a 1 mg/mL solution of isolated this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Add α-galactosidase to the this compound solution to a final concentration of 1 U/mL.

  • Incubate the reaction mixture at 37°C for 24 hours to ensure complete hydrolysis.

  • Terminate the reaction by heating the mixture at 100°C for 5 minutes.

  • Centrifuge the sample to pellet the denatured enzyme.

  • Analyze the supernatant containing the hydrolysis products by HPLC.

7. HPLC Analysis:

  • Column: Amino-based carbohydrate column

  • Mobile Phase: Acetonitrile/Water gradient

  • Detector: Refractive Index (RI) or Pulsed Amperometric Detector (PAD)

  • Quantification: Compare the peak areas of the hydrolysis products with those of the monosaccharide standards to determine their molar ratios.

Quantitative Data Presentation

The following table presents the expected quantitative results from the complete enzymatic hydrolysis of this compound, analyzed by HPLC.

Monosaccharide Expected Molar Ratio Observed Molar Ratio (Hypothetical Data)
D-Galactose21.98 ± 0.05
D-Glucose11.01 ± 0.03
D-Fructose10.99 ± 0.04

Hypothetical data represents a typical experimental outcome and standard deviation.

Stepwise Enzymatic Hydrolysis of this compound

The enzymatic degradation of this compound by α-galactosidase occurs in a stepwise manner, which can be visualized to understand the reaction pathway.

G This compound This compound (Gal-α-1,1-Fru-β-2,1-Glc-α-1,6-Gal) Raffinose Raffinose (Gal-α-1,6-Glc-α-1,2-β-Fru) This compound->Raffinose Galactose1 Galactose This compound->Galactose1 Sucrose Sucrose (Glc-α-1,2-β-Fru) Raffinose->Sucrose Galactose2 Galactose Raffinose->Galactose2 Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Enzyme1 α-Galactosidase Enzyme1->this compound Enzyme2 α-Galactosidase Enzyme2->Raffinose Enzyme3 Invertase (or α-glucosidase/ β-fructofuranosidase) Enzyme3->Sucrose

Caption: Stepwise enzymatic hydrolysis of this compound.

II. Alternative Methods for this compound Identification

While enzymatic hydrolysis is a powerful tool, other analytical techniques provide complementary or more detailed structural information.

Acid Hydrolysis

Principle: Acid hydrolysis is a non-specific method that cleaves all glycosidic linkages within an oligosaccharide, releasing its constituent monosaccharides.

Experimental Protocol:

  • Dissolve 1-2 mg of this compound in 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the solution at 121°C for 2 hours in a sealed tube.

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the residue in deionized water and analyze the monosaccharide composition by HPLC or GC-MS.

Comparison with Enzymatic Hydrolysis:

  • Advantage: Simple and effective for determining monosaccharide composition.

  • Disadvantage: Non-specific, leading to the loss of all linkage information. Fructose is often degraded under acidic conditions, which can lead to inaccurate quantification.[1]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For oligosaccharides, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to obtain the molecular weight of the intact molecule. Tandem MS (MS/MS) can be used to fragment the molecule and deduce its sequence.

Experimental Protocol (MALDI-TOF MS):

  • Co-crystallize a small amount of the this compound sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

  • Acquire the mass spectrum in positive ion mode. The expected [M+Na]⁺ ion for this compound (C₂₄H₄₂O₂₁) is m/z 689.2.

  • Perform MS/MS analysis on the parent ion to obtain fragment ions that reveal the sequence of monosaccharide units.

Comparison with Enzymatic Hydrolysis:

  • Advantage: High sensitivity, requires very small amounts of sample, and provides sequence information.[2]

  • Disadvantage: Does not provide information on the anomeric configuration (α or β) or the exact linkage positions between monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of monosaccharide identity, anomeric configuration, linkage positions, and conformation.

Experimental Protocol (1D and 2D NMR):

  • Dissolve 5-10 mg of high-purity this compound in deuterium (B1214612) oxide (D₂O).

  • Acquire a series of NMR spectra, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC experiments on a high-field NMR spectrometer.

  • Assign all proton and carbon signals to specific positions within the this compound molecule. The chemical shifts and coupling constants of the anomeric protons and carbons are particularly informative for determining linkage and configuration.

Comparison with Enzymatic Hydrolysis:

  • Advantage: Provides a complete and unambiguous structural determination.[3][4]

  • Disadvantage: Requires a relatively large amount of highly purified sample and sophisticated instrumentation. Data analysis can be complex and time-consuming.

Logical Workflow for this compound Identification

The following diagram illustrates a logical workflow for the comprehensive identification of an unknown oligosaccharide suspected to be this compound.

G start Isolated Oligosaccharide ms Mass Spectrometry (MS) Determine Molecular Weight (666 Da) start->ms hydrolysis Enzymatic Hydrolysis (α-Galactosidase) ms->hydrolysis hplc HPLC Analysis of Hydrolysate hydrolysis->hplc ratio Molar Ratio Analysis (Gal:Glc:Fru ≈ 2:1:1) hplc->ratio nmr NMR Spectroscopy (for complete structural confirmation) ratio->nmr If further detail needed confirm Identity Confirmed: This compound ratio->confirm nmr->confirm

Caption: Logical workflow for this compound identification.

Conclusion

Enzymatic hydrolysis with α-galactosidase provides a highly specific and accessible method for confirming the identity of isolated this compound through the analysis of its constituent monosaccharides. While acid hydrolysis can also yield monosaccharide composition, it lacks specificity and can lead to the degradation of certain sugars. For more detailed structural information, mass spectrometry and NMR spectroscopy are invaluable tools. A combination of these techniques, as outlined in the logical workflow, provides the most comprehensive and definitive identification of this compound for research and development purposes.

References

A Comparative Analysis of the Prebiotic Effects of Different Tetrasaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrasaccharide Performance with Supporting Experimental Data

The landscape of prebiotics is rapidly evolving, with a growing focus on specific oligosaccharides for their potential to modulate the gut microbiota and improve host health. Among these, tetrasaccharides—carbohydrates consisting of four monosaccharide units—are emerging as promising candidates. This guide provides a comparative analysis of the prebiotic effects of different tetrasaccharides, supported by experimental data from in vitro studies. We delve into their impact on the gut microbial composition, the production of beneficial metabolites, and the underlying signaling pathways.

Comparative Efficacy of Tetrasaccharides as Prebiotics

The prebiotic potential of a tetrasaccharide is primarily evaluated by its ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and to be fermented into short-chain fatty acids (SCFAs). This section compares the performance of several key tetrasaccharides based on available in vitro fermentation data.

Impact on Gut Microbiota Composition

The selective modulation of gut microbiota is a hallmark of a prebiotic. The following table summarizes the observed changes in key beneficial bacterial genera following in vitro fermentation with different tetrasaccharides.

TetrasaccharideKey Bacterial ChangesSource
Stachyose (B150584) Significant increase in Bifidobacterium and Lactobacillus species.[1]In vitro fecal fermentation studies
Lacto-N-tetraose (LNT) Promotes the growth of Bifidobacterium longum subspecies infantis.[2]In vitro fermentation with pure bacterial cultures
Lacto-N-neotetraose (LNnT) Utilized by Bifidobacterium longum subspecies infantis, though potentially less efficiently than LNT.[3]In vitro growth assays
Maltotetraose Fermented by certain strains of Saccharomyces cerevisiae and likely by various gut bacteria capable of metabolizing malto-oligosaccharides.General microbiology and fermentation studies
Nigerotetraose Data on specific prebiotic effects are limited in the reviewed literature, but as an oligosaccharide, it is expected to be fermented by saccharolytic gut bacteria.General carbohydrate chemistry
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436), which play crucial roles in gut health and systemic metabolism. The table below compares the SCFA production profiles of different tetrasaccharides.

TetrasaccharideAcetatePropionateButyrateTotal SCFAsSource
Stachyose IncreasedIncreasedIncreasedSignificantly IncreasedIn vitro fecal fermentation[4]
Lacto-N-tetraose (LNT) IncreasedData not consistently reportedData not consistently reportedIncreasedIn vitro fermentation with B. infantis[3]
Lacto-N-neotetraose (LNnT) IncreasedData not consistently reportedData not consistently reportedIncreasedIn vitro fermentation with B. infantis[3]
Maltotetraose Expected to increaseExpected to increaseExpected to increaseExpected to increaseIn vitro fermentation of malto-oligosaccharides
Nigerotetraose Data not availableData not availableData not availableData not available-

Note: Direct comparative studies with standardized methodologies are limited. The presented data is compiled from various sources and may reflect different experimental conditions.

Experimental Protocols

The following section details a generalized methodology for in vitro fecal fermentation, a common technique used to assess the prebiotic potential of various substrates.

In Vitro Fecal Fermentation Protocol

This protocol is a composite of methodologies described in the scientific literature for evaluating the prebiotic effects of carbohydrates.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution containing a reducing agent (e.g., L-cysteine HCl) to maintain anaerobic conditions.

2. Fermentation Medium:

  • A basal fermentation medium is prepared containing peptone, yeast extract, and salts to support bacterial growth. The medium is sterilized and maintained under anaerobic conditions.

3. Fermentation Setup:

  • In an anaerobic chamber, the test tetrasaccharide (e.g., stachyose, LNT) is added to sterile fermentation vessels containing the basal medium to a final concentration of 1% (w/v).

  • The fecal slurry is inoculated into the fermentation vessels at a concentration of 10% (v/v).

  • A control vessel containing no added carbohydrate is included to measure baseline microbial activity.

  • The fermentation is carried out at 37°C for 24-48 hours under anaerobic conditions with gentle agitation.

4. Sample Analysis:

  • Microbiota Composition: Samples are collected at baseline (0 hours) and at the end of the fermentation period. Bacterial DNA is extracted, and 16S rRNA gene sequencing is performed to determine changes in the microbial community composition.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

The beneficial effects of tetrasaccharide fermentation are largely mediated by the resulting SCFAs, which act as signaling molecules.

SCFA Signaling Pathway

Short-chain fatty acids produced from the fermentation of tetrasaccharides can influence host physiology through various signaling pathways. A key mechanism involves the activation of G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, expressed on the surface of intestinal epithelial and immune cells.

SCFA_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell Tetrasaccharide Tetrasaccharide (e.g., Stachyose, LNT) Microbiota Gut Microbiota Tetrasaccharide->Microbiota Fermentation SCFA SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFA GPCR FFAR2 / FFAR3 (GPCRs) SCFA->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Gq activation AC Adenylate Cyclase (AC) GPCR->AC Gi inhibition IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Ca->PKC MAPK MAPK Pathway PKC->MAPK PKA->MAPK Crosstalk Hormone Gut Hormone Secretion (GLP-1, PYY) MAPK->Hormone Systemic Effects\n(Glucose Homeostasis, Satiety) Systemic Effects (Glucose Homeostasis, Satiety) Hormone->Systemic Effects\n(Glucose Homeostasis, Satiety)

Caption: SCFA signaling pathway in an intestinal epithelial cell.

Experimental Workflow for Prebiotic Evaluation

The process of evaluating the prebiotic potential of a tetrasaccharide typically follows a structured workflow, from substrate selection to data analysis.

Prebiotic_Workflow A Tetrasaccharide Selection (e.g., Stachyose, LNT) B In Vitro Digestion (Simulated Gastric and Intestinal Fluids) A->B C In Vitro Fecal Fermentation (Anaerobic Conditions, 37°C) B->C D Sample Collection (t=0h, t=24h, t=48h) C->D E Microbiota Analysis (16S rRNA Sequencing) D->E F Metabolite Analysis (GC/HPLC for SCFAs) D->F G Data Analysis (Statistical Comparison, Pathway Analysis) E->G F->G H Prebiotic Effect Evaluation G->H

Caption: Experimental workflow for evaluating prebiotic effects.

Conclusion

The available evidence strongly suggests that various tetrasaccharides, particularly stachyose and lacto-N-tetraose, exhibit significant prebiotic activity. They selectively promote the growth of beneficial gut bacteria and are fermented into health-promoting SCFAs. While direct comparative data across a wide range of tetrasaccharides is still emerging, the findings from individual studies provide a solid foundation for their potential application in functional foods and therapeutics aimed at modulating the gut microbiome. Further research employing standardized in vitro and in vivo models is warranted to fully elucidate the comparative efficacy and structure-function relationships of different tetrasaccharides.

References

Validation of Lychnose as a Biomarker for the Caryophyllaceae Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lychnose as a specific biomarker for the plant family Caryophyllaceae. It includes an objective comparison with alternative biomarkers, supporting experimental data, and detailed methodologies for analysis.

Introduction to this compound and its Significance as a Biomarker

This compound is a tetrasaccharide, an isomer of the more common raffinose (B1225341) family oligosaccharides (RFOs). Unlike typical RFOs, this compound and its isomer, isothis compound, are reported to be exclusively produced by members of the Caryophyllaceae family, making them strong candidates as chemotaxonomic markers.[1] The specificity of a biomarker is paramount for accurate plant identification, quality control of herbal products, and drug discovery from plant sources. This guide evaluates the evidence supporting this compound's role as a definitive biomarker for this family and compares it with other potential chemical markers.

Comparative Analysis of Biomarkers for Caryophyllaceae

The selection of a reliable biomarker depends on its specificity, abundance, and ease of detection. Here, we compare this compound with two other major classes of secondary metabolites found in the Caryophyllaceae: flavonoids and saponins (B1172615).

Biomarker ClassSpecificity for CaryophyllaceaeDistribution within the FamilyAnalytical MethodsKey AdvantagesKey Limitations
This compound High (Reportedly Exclusive) [1]Present in various genera, including Stellaria and Cerastium.[2]HPAE-PAD, HPLC-MSHigh specificity provides a clear "yes/no" answer for family identification.Limited commercially available standards; quantitative data across the entire family is not widely available.
Flavonoids Low to Moderate Widespread across many plant families, but specific profiles can be characteristic of certain genera or species within Caryophyllaceae.[3][4][5][6]HPLC-DAD, LC-MS, SpectrophotometryWell-established analytical methods; can be used for fingerprinting and differentiation at the genus/species level.Lack of family-wide specificity; profiles can be influenced by environmental factors.
Saponins Moderate Abundant in many Caryophyllaceae genera like Gypsophila, Saponaria, and Silene.[5][7] Certain types (e.g., gypsogenin-based) are characteristic.HPLC-ELSD, LC-MSHigh abundance in many species; some specific saponins can be indicative of certain genera.Also found in many other plant families; complex structures can make analysis challenging.

Quantitative Data Summary

Table 1: Saponin Content in Selected Caryophyllaceae Species

SpeciesPlant PartMajor Saponin TypeSaponin Content (mg/g dry weight)Reference
Gypsophila paniculataRootsGypsogenin 3-O-glucuronide, Quillaic acid 3-O-glucuronide38.6 ± 2.1 (total prosaponins)[5]
Saponaria officinalisRootsQuillaic acid 3-O-glucuronide, Gypsogenin 3-O-glucuronide11.4 ± 1.1 (total prosaponins)[5]
Silene vulgarisRootsQuillaic acid 3-O-glucuronide, Gypsogenin 3-O-glucuronide16.2 ± 0.5 (total prosaponins)[5]
Allochrusa gypsophiloidesRootsTriterpenoid Saponins141.9 to 221.6 (depending on age)[7]

Table 2: Total Flavonoid Content in Selected Caryophyllaceae Species

SpeciesPlant PartTotal Flavonoid Content (mg Quercetin Equivalents/g dry extract)Reference
Silene swertiifoliaAerial partsHighest among three Silene species tested (specific value not provided)[6]
Silene spergulifoliaAerial partsModerate[6]
Silene gynodiocaAerial partsLower than S. swertiifolia and S. spergulifolia[6]

Note: The data for flavonoids is often reported qualitatively or as total content rather than for specific compounds, making direct comparisons challenging.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound using HPAE-PAD

This protocol is based on established methods for oligosaccharide analysis from plant tissues.

1. Sample Preparation:

  • Harvest fresh plant material (leaves, stems, or roots).

  • Immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to dryness.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

  • Add 1 mL of 80% (v/v) ethanol.

  • Vortex vigorously for 1 minute.

  • Incubate at 80°C for 15 minutes in a water bath or heating block.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction step with the pellet twice more, combining the supernatants.

  • Evaporate the combined supernatant to dryness using a centrifugal evaporator or a stream of nitrogen.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Resuspend the dried extract in 1 mL of deionized water.

  • Pass the extract through a C18 SPE cartridge to remove non-polar compounds.

  • Elute the sugars with deionized water.

  • Collect the eluate and evaporate to dryness.

4. HPAE-PAD Analysis:

  • Reconstitute the dried, cleaned extract in a known volume of deionized water (e.g., 200 µL).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject 10-25 µL of the filtered sample onto the HPAE-PAD system.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[8][9]

    • Eluent: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). The exact gradient will depend on the specific column and oligosaccharides being separated. A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide and ramp up to a higher concentration to elute larger oligosaccharides.[8][10]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[8][9]

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard (if available).

    • If a standard is not available, relative quantification can be performed by comparing peak areas between samples.

Visualizations

Lychnose_Biosynthesis cluster_raffinose Raffinose Synthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Galactinol Lychnose_Synthase This compound Synthase Raffinose->Lychnose_Synthase This compound This compound / Isothis compound Lychnose_Synthase->this compound Raffinose as donor and acceptor

Caption: Biosynthesis of this compound from Raffinose in Caryophyllaceae.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Plant_Material Plant Material (Caryophyllaceae) Freezing Freeze in Liquid N2 Plant_Material->Freezing Grinding Grind to Fine Powder Freezing->Grinding Solvent_Extraction Ethanol Extraction Grinding->Solvent_Extraction SPE Solid-Phase Extraction (SPE) Solvent_Extraction->SPE HPAE_PAD HPAE-PAD Analysis SPE->HPAE_PAD Data_Analysis Data Analysis & Quantification HPAE_PAD->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The available evidence strongly supports the validation of this compound as a specific biomarker for the Caryophyllaceae family. Its exclusive presence, as reported in the literature, offers a significant advantage over more ubiquitous compounds like flavonoids and saponins for definitive family-level identification. While flavonoids and saponins can be valuable for chemotaxonomic studies at the genus and species level, they lack the family-wide specificity of this compound.

For researchers in drug development and quality control, targeting this compound can provide a reliable method for the authentication of plant material from the Caryophyllaceae family. Further research should focus on generating comprehensive quantitative data for this compound content across a wider range of Caryophyllaceae species and confirming its absence in a diverse array of other plant families to solidify its status as a definitive biomarker.

References

A Researcher's Guide to Solvent Selection for Lychnose Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lychnose, a tetrasaccharide of significant interest in pharmaceutical and nutraceutical research, presents unique challenges and opportunities in its isolation from natural sources. The efficacy of the extraction process is critically dependent on the choice of solvent, which directly influences yield, purity, and the economic viability of the final product. This guide provides a comparative overview of various solvents for the extraction of this compound, supported by established principles of natural product chemistry. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from data on the extraction of structurally similar oligosaccharides and polar bioactive compounds to provide a robust framework for solvent selection and methodology development.

Comparative Efficacy of Extraction Solvents

The selection of an appropriate solvent is paramount for the efficient extraction of polar compounds like this compound.[1] An ideal solvent should not only possess high solvency for the target molecule but also be non-reactive, non-toxic, and cost-effective.[2] The polarity of the solvent is a key factor; polar solvents are generally effective at extracting polar substances, while non-polar solvents are better for non-polar compounds.[3] The following table summarizes the theoretical efficacy and key properties of common solvents for the extraction of this compound, a highly polar oligosaccharide.

Solvent SystemRelative PolarityExpected YieldPurity ConsiderationsAdvantagesDisadvantages
Water HighHighLow (Co-extraction of other water-soluble compounds like salts, proteins, and other carbohydrates)Green solvent, non-toxic, non-flammable, inexpensive.[4][5]High boiling point requires energy-intensive removal; potential for microbial growth.[2]
Methanol HighHighModerate (Co-extraction of other polar compounds)High volatility allows for easy removal; effective for a wide range of polar compounds.[6][7]Toxic and flammable.
Ethanol (B145695) HighModerate to HighModerate (Generally provides a cleaner extract than methanol)Low toxicity, biodegradable, derived from renewable resources.Can be more expensive than methanol; may require permits for use.
70-95% Ethanol (aq.) HighVery HighModerate to High (Water content can be optimized to enhance selectivity for specific glycosides)Often more efficient than pure ethanol for extracting polar and moderately polar compounds.[8]Requires optimization of the water-to-ethanol ratio.
Acetone Medium-HighModerateGood (Can be more selective than alcohols for certain flavonoids and oligosaccharides)[9]High volatility; miscible with water.Flammable; may cause condensation reactions with certain compounds.
Deep Eutectic Solvents (DES) VariableHigh to Very HighHigh (Can be tailored for specific compounds, offering high selectivity)Green, biodegradable, low toxicity, and low volatility.[2][10][11]Higher viscosity can complicate handling; recovery of the solute can be challenging.[12]

Experimental Protocols

The following protocols describe standard methods for the extraction of oligosaccharides from plant material. These can be adapted for the specific source of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating extraction.[13]

  • Sample Preparation: Air-dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the selected solvent (e.g., 80% ethanol). The solvent-to-solid ratio influences extraction yield.[13]

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Set the sonication frequency to 40 kHz and the power to 250 W.

    • Extract for 30 minutes at a controlled temperature of 50°C.

  • Separation and Filtration:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through Whatman No. 1 filter paper.

  • Solvent Removal:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 50°C.

  • Purification:

    • The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel or activated carbon to isolate this compound.

Protocol 2: Maceration

Maceration is a simple and widely used technique involving soaking the plant material in a solvent over a period.[14]

  • Sample Preparation: Prepare the dried, powdered plant material as described for UAE.

  • Extraction:

    • Place 10 g of the powdered sample in a sealed container with 100 mL of the chosen solvent.

    • Keep the container at room temperature for 48-72 hours with periodic agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small volume of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate using a rotary evaporator.

  • Purification:

    • Purify the resulting crude extract as described in the UAE protocol.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the solvent extraction of this compound, from initial sample processing to final analysis.

G cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Solvent Extraction cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis p1 Plant Material Collection p2 Drying & Grinding p1->p2 e2 Extraction (UAE or Maceration) p2->e2 e1 Select Solvent (e.g., 80% Ethanol) e1->e2 e3 Filtration / Centrifugation e2->e3 i1 Solvent Evaporation (Rotary Evaporator) e3->i1 i2 Crude Extract i1->i2 i3 Column Chromatography i2->i3 i4 Pure this compound Fractions i3->i4 a1 Structural Confirmation (NMR, MS) i4->a1 a2 Purity Analysis (HPLC) i4->a2

Caption: Generalized workflow for this compound extraction.

References

A Comparative Purity Assessment of Synthesized Lychnose versus a Natural Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Lychnose with a natural standard, offering an objective assessment of purity and structural integrity. The data presented herein is based on established analytical techniques, providing researchers, scientists, and drug development professionals with a framework for evaluating the quality of this compound from different sources. This document details the experimental protocols for key analytical methods and presents comparative data in a clear, tabular format.

Introduction

This compound is a tetrasaccharide with potential applications in various fields of research. Its natural occurrence is predominantly in plants of the Caryophyllaceae family, such as Cerastium arvense.[1] The chemical synthesis of complex oligosaccharides like this compound, while enabling larger-scale production, can introduce specific impurities not found in the natural product. Therefore, rigorous analytical comparison is essential to validate the purity and structural equivalence of synthetic this compound against its natural counterpart. This guide outlines the critical analytical methodologies for this purpose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology and Experimental Protocols

A multi-faceted analytical approach is necessary for the comprehensive assessment of this compound purity and structure.

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.[2][3][4][5] It separates oligosaccharides based on the subtle differences in the pKa of their hydroxyl groups at high pH, allowing for the resolution of closely related structures.

Experimental Protocol:

  • System: High-performance anion-exchange chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-pH stable anion-exchange column (e.g., Dionex CarboPac™ PA1 or PA200).

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in deionized water.

  • Mobile Phase B: 100 mM NaOH and 1 M Sodium Acetate (B1210297) (NaOAc) in deionized water.

  • Gradient: A linear gradient of sodium acetate is used to elute the oligosaccharides. For example, 0-100 mM NaOAc over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: Pulsed Amperometry.

  • Sample Preparation: Samples of synthesized and natural this compound are dissolved in deionized water to a concentration of 10-100 µg/mL.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on molecular weight and structure.

Experimental Protocol:

  • System: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like oligosaccharides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A gradient from high to low organic content is used. For example, 90% to 50% acetonitrile over 20 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode. In-source fragmentation can occur with some glycosidic linkages, which can be diagnostic.[6]

  • Mass Analyzer: High-resolution mass analyzer for accurate mass measurements.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the parent ion, providing structural information about the glycosidic linkages.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of oligosaccharides, providing detailed information on monosaccharide composition, anomeric configuration, and glycosidic linkages.[2] Quantitative NMR (qNMR) can be used for purity assessment.[7][8][9][10]

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: 1-5 mg of the this compound sample is lyophilized twice from D₂O and then dissolved in high-purity D₂O.

  • Experiments:

    • 1D ¹H NMR: Provides an overview of the proton signals and can be used for initial purity assessment and comparison of anomeric proton signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide residue.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the glycosidic linkages.

    • Quantitative ¹H NMR (qNMR): An internal standard with a known concentration is added to the sample to determine the absolute purity of the this compound.

Comparative Data Analysis

The following tables summarize the expected comparative data from the analysis of a high-purity synthesized this compound and a natural this compound standard extracted from Cerastium arvense.

Table 1: HPAEC-PAD Purity Assessment

ParameterSynthesized this compoundNatural this compound Standard
Retention Time (min) 15.215.2
Purity (%) > 99.0> 98.0
Major Impurities Residual starting materials, incompletely coupled oligosaccharides, isomers with incorrect linkagesOther naturally occurring oligosaccharides (e.g., raffinose, stachyose)

Table 2: LC-MS Molecular Weight and Structural Confirmation

ParameterSynthesized this compoundNatural this compound Standard
Observed [M+Na]⁺ (m/z) 689.212689.212
Calculated [M+Na]⁺ (m/z) 689.212689.212
Major MS/MS Fragments (m/z) Consistent with this compound structure (cleavage of glycosidic bonds)Consistent with this compound structure (cleavage of glycosidic bonds)

Table 3: ¹H and ¹³C NMR Chemical Shift Comparison (Anomeric Signals)

NucleusSynthesized this compound (ppm)Natural this compound Standard (ppm)
¹H Anomeric (Glc) 5.425.42
¹H Anomeric (Gal) 4.984.98
¹³C Anomeric (Glc) 92.892.8
¹³C Anomeric (Gal) 100.5100.5
¹³C Anomeric (Fru) 104.5104.5

Note: Chemical shifts are representative and may vary slightly depending on experimental conditions.

Visualization of Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_analysis Purity and Structural Assessment synth Chemical Synthesis synth_purify Purification (Chromatography) synth->synth_purify hpaec HPAEC-PAD synth_purify->hpaec Purity Assessment lcms LC-MS/MS synth_purify->lcms Structural Confirmation nmr NMR Spectroscopy synth_purify->nmr Definitive Structure natural Extraction from Cerastium arvense natural_purify Purification (Chromatography) natural->natural_purify natural_purify->hpaec natural_purify->lcms natural_purify->nmr signaling_pathway start Sample (Synthesized or Natural this compound) hplc HPLC Separation (HPAEC or HILIC) start->hplc Inject nmr NMR Spectroscopy (1D and 2D) start->nmr Prepare Sample ms Mass Spectrometry (MS and MS/MS) hplc->ms Eluent to MS data Data Analysis and Comparison hplc->data Chromatogram ms->data Mass Spectra nmr->data NMR Spectra

References

A Comparative Investigation of the Functional Properties of Lychnose and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the functional properties of Lychnose and inulin (B196767). While inulin is a well-researched prebiotic, data on this compound is less abundant. This document synthesizes available information on this compound, drawing necessary inferences from studies on structurally related Raffinose Family Oligosaccharides (RFOs), to offer a comprehensive comparative overview for research and development purposes.

Introduction

The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field in human health and therapeutic development. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial bacteria in the colon. Inulin, a well-established prebiotic, is a fructan naturally found in a variety of plants. This compound, a member of the Raffinose Family Oligosaccharides (RFOs), is an emerging area of interest for its potential prebiotic effects. This guide provides a comparative analysis of their structures, sources, and functional properties, including their impact on the gut microbiome, immunomodulatory effects, and metabolic health.

Structural and Physicochemical Properties

This compound and inulin are both oligosaccharides but differ significantly in their monomeric composition and linkage types. These structural differences influence their physicochemical properties, such as solubility and fermentation rate.

PropertyThis compoundInulin
Classification Raffinose Family Oligosaccharide (RFO)Fructan
Structure A tetrasaccharide composed of two α-D-galactose, one α-D-glucose, and one β-D-fructose unit.[1]A linear polysaccharide composed of fructose (B13574) units linked by β(2-1) bonds, typically with a terminal glucose unit.[2]
Source Found in plants of the Caryophyllaceae family, such as Cerastium arvense and Stellaria media.[1]Abundant in chicory root, Jerusalem artichoke, garlic, and onions.[3][4]
Solubility Generally soluble in water.Solubility varies with the degree of polymerization (DP); short-chain inulin (oligofructose) is highly soluble, while long-chain inulin has lower solubility.[3]

Functional Properties: A Comparative Analysis

Prebiotic Activity and Gut Microbiota Modulation

Both this compound (as an RFO) and inulin are considered prebiotics because they resist digestion in the upper gastrointestinal tract and are fermented by the gut microbiota in the colon.[4][5] Their fermentation leads to the selective stimulation of beneficial bacteria and the production of short-chain fatty acids (SCFAs).

Functional AspectThis compound (inferred from RFOs)Inulin
Stimulation of Beneficial Bacteria Promotes the growth of Bifidobacterium and Lactobacillus species.[5][6][7]Well-documented to significantly increase the abundance of Bifidobacterium and, to a lesser extent, Lactobacillus species.[8]
Effect on Other Genera May suppress the growth of pathogenic bacteria like Clostridium perfringens.[9]Can also increase the abundance of other beneficial genera like Faecalibacterium.[8]
SCFA Production Fermentation leads to the production of SCFAs, including acetate, propionate, and butyrate.[10][11]Consistently shown to increase the production of SCFAs, particularly acetate, propionate, and butyrate.[11]
Immunomodulatory Effects

The fermentation of prebiotics and the resulting shifts in the gut microbiota and SCFA production can influence the host's immune system.

Functional AspectThis compound (inferred from RFOs and other polysaccharides)Inulin
Mechanism of Action Likely mediated through the interaction of microbial components (e.g., cell wall fragments) and SCFAs with immune cells in the gut-associated lymphoid tissue (GALT).SCFAs produced from inulin fermentation can modulate immune cell function and cytokine production. Inulin can also directly interact with immune cells.[2]
Reported Effects Polysaccharides, in general, have been shown to modulate cytokine production (e.g., IL-4, IL-10) and enhance the activity of macrophages, dendritic cells, and NK cells.[12][13]Animal studies suggest inulin can enhance NK cell activity and modulate the production of cytokines such as IL-10.[2]
Metabolic Health Benefits

By modulating the gut microbiota and producing SCFAs, both this compound and inulin have the potential to impact host metabolism positively.

Functional AspectThis compound (inferred from RFOs and other sugars)Inulin
Glucose Metabolism Some non-caloric sugars have been shown to affect glucose and lipid metabolism and suppress obesity.[14] The natural sugar trehalose (B1683222) has been shown to improve insulin (B600854) sensitivity.[15]Can improve insulin sensitivity and glucose homeostasis.[8]
Lipid Metabolism RFOs may contribute to lowering cholesterol levels.[16]Can lead to a decrease in triglycerides and an improved lipid profile.[8]
Satiety and Weight Management May play a role in weight management, though direct evidence is limited.Can increase satiety, potentially leading to reduced calorie intake and weight management.[8]

Experimental Protocols

In Vitro Fermentation for Prebiotic Activity Assessment

Objective: To determine the prebiotic potential of this compound and inulin by assessing their fermentation by gut microbiota.

Methodology:

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. Homogenize the feces in an anaerobic phosphate (B84403) buffer to create a fecal slurry.

  • Basal Medium: Prepare a basal nutrient medium containing peptone, yeast extract, and other essential nutrients for bacterial growth.

  • Incubation: In an anaerobic chamber, add this compound or inulin (as the sole carbon source) to the basal medium inoculated with the fecal slurry. A control with no added carbohydrate and a positive control with a known prebiotic (e.g., FOS) should be included.

  • Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Analysis:

    • Microbiota Composition: Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial genera.[17]

    • SCFA Production: Analyze the concentration of short-chain fatty acids (acetate, propionate, butyrate) using gas chromatography (GC).[11]

    • pH Measurement: Monitor changes in the pH of the fermentation medium as an indicator of acid production.

Diagrams

Experimental_Workflow cluster_preparation Preparation cluster_incubation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Fecal_Slurry Fecal Slurry Preparation Fecal_Sample->Fecal_Slurry Control Control (No Carbohydrate) Fecal_Slurry->Control Inoculation Lychnose_Sample This compound Fecal_Slurry->Lychnose_Sample Inoculation Inulin_Sample Inulin Fecal_Slurry->Inulin_Sample Inoculation Basal_Medium Basal Medium Preparation Basal_Medium->Control Basal_Medium->Lychnose_Sample Basal_Medium->Inulin_Sample Microbiota 16S rRNA Sequencing (Microbiota Composition) Control->Microbiota SCFA Gas Chromatography (SCFA Production) Control->SCFA pH pH Measurement Control->pH Lychnose_Sample->Microbiota Lychnose_Sample->SCFA Lychnose_Sample->pH Inulin_Sample->Microbiota Inulin_Sample->SCFA Inulin_Sample->pH

Caption: Workflow for in vitro fermentation to compare the prebiotic effects of this compound and inulin.

Prebiotic_Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Prebiotics This compound / Inulin Fermentation Fermentation Prebiotics->Fermentation Microbiota Gut Microbiota (e.g., Bifidobacterium) Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs Epithelial_Cells Epithelial Cells SCFAs->Epithelial_Cells Energy_Source Energy Source for Colonocytes SCFAs->Energy_Source Systemic_Effects Systemic Effects SCFAs->Systemic_Effects Tight_Junctions Increased Tight Junction Protein Expression Epithelial_Cells->Tight_Junctions Immune_Modulation Immune Modulation Systemic_Effects->Immune_Modulation Metabolic_Regulation Metabolic Regulation (Glucose/Lipid Homeostasis) Systemic_Effects->Metabolic_Regulation

Caption: Signaling pathway of prebiotic fermentation and its effects on host health.

Conclusion

Both this compound and inulin demonstrate significant potential as prebiotics. Inulin is a well-characterized fructan with established benefits for gut health, including the promotion of Bifidobacterium and the production of SCFAs, which contribute to improved metabolic and immune function.[2][4][8] While direct evidence for this compound is limited, its classification as a Raffinose Family Oligosaccharide suggests it likely shares similar prebiotic properties, such as the selective stimulation of beneficial gut bacteria and the production of health-promoting metabolites.[5][7] For researchers and drug development professionals, inulin currently offers a more robust dataset for clinical trial design and product formulation. However, this compound and other RFOs represent a promising area for further investigation, with the potential for unique modulatory effects on the gut microbiota that may offer distinct health benefits. Further head-to-head comparative studies are warranted to fully elucidate the specific functional properties of this compound relative to established prebiotics like inulin.

References

A Comparative Guide to the Validation of Analytical Methods for Lychnose Quantification in Functional Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques for the quantification of Lychnose, a tetrasaccharide of the raffinose (B1225341) family, in functional food matrices: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The selection of a robust and reliable analytical method is critical for quality control, formulation development, and substantiation of health claims associated with functional foods containing this compound.

Comparison of Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key performance characteristics of HPAEC-PAD and HPLC-ELSD for the analysis of oligosaccharides, including this compound, are summarized below. Data presented is a synthesis from multiple studies on oligosaccharide analysis in food matrices.

Validation ParameterHPAEC-PADHPLC-ELSDKey Considerations
Linearity (R²) > 0.99> 0.99 (often requires quadratic fit)HPAEC-PAD generally exhibits a wider linear dynamic range. ELSD response is non-linear and often requires a logarithmic or polynomial calibration curve.[1]
Limit of Detection (LOD) 0.12–2.3 mg/L[2]2.5–12.5 mg/L[1]HPAEC-PAD is recognized for its high sensitivity, enabling the detection of low concentrations of oligosaccharides.[2][3]
Limit of Quantification (LOQ) Low nM to low µM range12.0–30.0 mg/L[1]The superior sensitivity of HPAEC-PAD translates to lower quantification limits.[2]
Precision (RSD) < 5%< 6%[1]Both methods can achieve good precision, although it is dependent on the complexity of the food matrix and the sample preparation procedure.
Recovery 85-115%86-119%[1]Acceptable recovery values are achievable with both techniques, but matrix effects can influence the results.
Specificity HighModerate to HighHPAEC-PAD offers excellent separation of isomeric oligosaccharides.[4] ELSD is a universal detector and its specificity depends on the chromatographic separation.
Analysis Time Typically longer due to gradient elution for complex samplesCan be faster, especially with UHPLC systems[2]Method run times are influenced by the complexity of the carbohydrate profile in the sample.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound in functional foods using HPAEC-PAD and HPLC-ELSD.

Sample Preparation

A generic yet effective sample preparation workflow for extracting this compound from a solid functional food matrix (e.g., a fortified biscuit or cereal) is outlined below.

start Homogenized Functional Food Sample extraction Extraction with Hot Water (e.g., 80°C for 1-2 hours) start->extraction centrifugation Centrifugation to Pellet Insoluble Material extraction->centrifugation collection Collection of Supernatant centrifugation->collection deproteinization Deproteinization (e.g., Carrez clarification or protein precipitation with ethanol) collection->deproteinization filtration Filtration through a 0.45 µm or 0.22 µm syringe filter deproteinization->filtration analysis Analysis by HPAEC-PAD or HPLC-ELSD filtration->analysis

General Sample Preparation Workflow for this compound Analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including oligosaccharides like this compound. The separation is based on the weak acidity of carbohydrates at high pH, allowing for their separation as anions on a strong anion-exchange column.[4]

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA100 or PA200), is typically used.

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in deionized water. The gradient is optimized to separate the raffinose family oligosaccharides, including raffinose, stachyose, and verbascose, which would also resolve this compound.

    • Example Gradient:

      • 0-10 min: 100 mM NaOH

      • 10-30 min: Linear gradient to 100 mM NaOH / 200 mM NaOAc

      • 30-35 min: 100 mM NaOH / 500 mM NaOAc (column wash)

      • 35-45 min: Re-equilibration at 100 mM NaOH

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 - 25 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for sensitive carbohydrate detection.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a universal detection method suitable for non-volatile analytes like this compound that lack a UV chromophore. The detector response is based on the light scattered by the analyte particles after the mobile phase has been evaporated.

Chromatographic Conditions:

  • Column: An amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used for oligosaccharide separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

    • Example Gradient:

      • 0-5 min: 80% Acetonitrile

      • 5-20 min: Linear gradient to 60% Acetonitrile

      • 20-25 min: 60% Acetonitrile

      • 25-30 min: Re-equilibration at 80% Acetonitrile

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 35-40 °C

  • Injection Volume: 10 - 50 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator (Drift Tube) Temperature: 60-80 °C

    • Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min

Method Validation Workflow and Comparative Logic

The validation of an analytical method follows a structured workflow to ensure its reliability. The choice between HPAEC-PAD and HPLC-ELSD often depends on the specific requirements of the analysis, such as the need for high sensitivity versus high throughput.

cluster_0 Method Validation Workflow cluster_1 Method Comparison Logic start Define Analytical Requirements (e.g., sensitivity, throughput) method_dev Method Development and Optimization start->method_dev validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ, etc.) method_dev->validation application Application to Functional Food Samples validation->application hpaec HPAEC-PAD sensitivity High Sensitivity Isomer Separation hpaec->sensitivity hplc HPLC-ELSD throughput Higher Throughput Simpler Mobile Phase hplc->throughput decision Select Optimal Method sensitivity->decision throughput->decision

Workflow for Method Validation and Comparison Logic.

Conclusion

Both HPAEC-PAD and HPLC-ELSD are powerful techniques for the quantification of this compound in functional foods.

  • HPAEC-PAD is the method of choice when high sensitivity and the ability to separate complex mixtures of oligosaccharides, including isomers, are paramount.[2][4] Its lower limits of detection and quantification make it ideal for analyzing products with low concentrations of this compound or for detecting trace amounts.

  • HPLC-ELSD offers a robust and often faster alternative, particularly with the use of UHPLC systems.[1][2] While generally less sensitive than HPAEC-PAD, its performance is often sufficient for routine quality control of functional foods where this compound is a major component. The non-linear response of the ELSD requires careful calibration.[1]

The ultimate selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the expected concentration of this compound in the product, the complexity of the food matrix, and the available instrumentation.

References

Safety Operating Guide

Proper Disposal Procedures for Lyxose (Assumed from "Lychnose")

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed operational and disposal plans for Lyxose, a non-hazardous monosaccharide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. The information is based on the assumption that the user intended to inquire about "Lyxose," as "Lychnose" is not a recognized chemical compound.

Immediate Safety and Handling

Lyxose is classified as a non-hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is essential. It is a white, odorless, solid powder that is hygroscopic, meaning it absorbs moisture from the air.[1][2][3]

Recommended Personal Protective Equipment (PPE) when handling Lyxose:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use protective gloves.[1]

  • Protective Clothing: A standard lab coat is recommended.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Ingestion: Clean mouth with water. Medical attention is generally not required for small amounts.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for Lyxose.

PropertyValueReferences
Molecular Formula C₅H₁₀O₅[1]
Molecular Weight 150.13 g/mol [3]
Appearance White to off-white solid powder[1][2]
Odor Odorless[2][3]
Melting Point 108 - 112 °C / 226.4 - 233.6 °F[2]
Solubility Soluble in water[3]
Stability Stable under normal conditions; Hygroscopic[1][2]
Standard Disposal Procedures

The appropriate disposal method for Lyxose depends on whether it is in solid or liquid form and if it has been contaminated with hazardous materials.

Experimental Protocol: Step-by-Step Disposal of Uncontaminated Lyxose

Objective: To provide a clear, procedural guide for the safe and compliant disposal of pure, uncontaminated Lyxose from a laboratory setting.

Methodology:

Part A: Disposal of Solid, Uncontaminated Lyxose Waste

  • Containment: Place the solid Lyxose waste into a primary container that can be securely sealed.

  • Packaging: Securely package the primary container. For disposal in regular trash, at least two layers of packaging (e.g., placing a sealed container inside a second bag or box) are required to prevent spills.[4][5]

  • Labeling: Leave the original manufacturer's label on the innermost container.[4] Label the outer container clearly with the words "Non-hazardous".[4]

  • Final Disposal: Laboratory personnel must transport the packaged waste directly to the facility's designated dumpster for regular trash.[4][6] Do not leave chemical containers in laboratory trash cans to be handled by custodial staff.[6]

Part B: Disposal of Aqueous (Water-Based), Uncontaminated Lyxose Solutions

  • Assess Quantity: This method is suitable for small laboratory quantities (generally less than 1 liter).[7] For larger volumes, consult your institution's Environmental Health and Safety (EHS) department.

  • Dilution: Dilute the Lyxose solution with at least 10-20 parts water.[7]

  • Drain Disposal: Slowly pour the diluted solution down a laboratory sink drain, flushing with a generous amount of additional cold water to prevent any potential clogging.[7]

Protocol for Contaminated Lyxose Waste

If Lyxose waste (solid or liquid) is contaminated with a hazardous chemical, it must be treated as hazardous waste. The disposal procedure is dictated by the hazardous contaminant.

  • Segregation: Do not mix with non-hazardous waste streams.

  • Containment: Collect the contaminated waste in a designated, sealed, and compatible hazardous waste container.

  • Labeling: Label the container according to your institution's hazardous waste guidelines, clearly identifying all chemical constituents, including the contaminant.

  • Disposal: Manage and dispose of the waste through your institution's official EHS hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Lyxose.

LyxoseDisposal start Start: Lyxose Waste Generated assessment Assess Contamination: Is the waste mixed with any hazardous chemicals? start->assessment form_check Assess Physical Form: Solid or Aqueous Solution? assessment->form_check No (Uncontaminated) haz_proc 1. Collect in a designated hazardous waste container. 2. Label with all chemical constituents. 3. Dispose via institution's EHS program. assessment->haz_proc Yes (Contaminated) no_path No (Uncontaminated) solid_proc 1. Double package in sealed container. 2. Label outer container 'Non-hazardous'. 3. Lab personnel dispose in dumpster. form_check->solid_proc Solid liquid_proc 1. Dilute with 10-20 parts water. 2. Pour down drain with copious amounts of running water. form_check->liquid_proc Aqueous Solution (<1L) solid_path Solid solid_end End: Disposed as Non-Hazardous Solid Waste solid_proc->solid_end liquid_path Aqueous Solution (<1L) liquid_end End: Disposed via Sanitary Sewer liquid_proc->liquid_end yes_path Yes (Contaminated) haz_end End: Disposed as Hazardous Chemical Waste haz_proc->haz_end

Decision workflow for proper Lyxose disposal.

References

Essential Safety and Handling Protocols for Lychnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for Lychnose, a tetrasaccharide. The following procedural guidance is intended to ensure the safe management of this substance in a laboratory setting, minimizing exposure risk and environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personnel safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[2]To prevent skin contact with the substance.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3]To protect eyes from potential splashes or airborne particles.[1]
Body Protection Laboratory coat.[3]To prevent contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dusts are generated and engineering controls are not sufficient.[2]To avoid inhalation of the substance, especially in powder form.[4]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is required to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure all required PPE is correctly worn before handling this compound.[1]

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[4]

    • Have an emergency plan and necessary spill control materials readily available.

  • Handling:

    • Avoid direct contact with the substance.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Avoid generating dust. If handling the solid form, use careful techniques to minimize airborne particles.

    • Wash hands thoroughly after handling the substance.[1]

  • In Case of Exposure:

    • After Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[1]

    • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]

    • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

    • After Swallowing: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects; therefore, proper disposal is critical to prevent environmental contamination.[1]

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, wipes), in a designated, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

    • Do not release into the environment.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

Lychnose_Handling_Workflow start Start prep Preparation - Don PPE - Prepare workspace - Verify emergency equipment start->prep handling Handling this compound - Use in ventilated area - Avoid dust generation - No eating/drinking prep->handling post_handling Post-Handling - Decontaminate workspace - Remove PPE handling->post_handling spill Spill or Exposure Event handling->spill disposal Waste Disposal - Collect in labeled container - Dispose via approved facility post_handling->disposal end End disposal->end emergency_proc Follow Emergency Procedures - Evacuate if necessary - Administer first aid - Report incident spill->emergency_proc Activate emergency_proc->post_handling After resolution

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.